Technical Documentation Center

Adamantane-1,3,5,7-tetracarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Adamantane-1,3,5,7-tetracarboxylic acid
  • CAS: 100884-80-8

Core Science & Biosynthesis

Foundational

Adamantane-1,3,5,7-tetracarboxylic Acid: A Technical Guide to a Versatile Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Architecture of a Diamondoid Molecule Adamantane-1,3,5,7-tetracarboxylic acid (ADTA), with the CAS numb...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Architecture of a Diamondoid Molecule

Adamantane-1,3,5,7-tetracarboxylic acid (ADTA), with the CAS number 100884-80-8, is a remarkable organic compound that has garnered significant interest in the scientific community.[1][2] Its rigid, diamond-like cage structure, a derivative of adamantane, is adorned with four carboxylic acid groups positioned at the bridgehead carbons. This precise tetrahedral arrangement imparts exceptional thermal stability and structural rigidity, making it a highly sought-after building block in various fields of advanced materials and chemical synthesis.[2]

The significance of ADTA lies in its ability to act as a foundational component in supramolecular chemistry.[3] The tetrahedrally oriented carboxylic acid groups are capable of forming predictable and robust hydrogen-bonded networks, a characteristic that has been pivotal in the design of crystalline solids with tailored structural and functional properties.[3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and diverse applications of this versatile molecule.

Molecular Structure and Physicochemical Properties

The systematic IUPAC name for this compound is tricyclo[3.3.1.1³,⁷]decane-1,3,5,7-tetracarboxylic acid.[4][5] Its molecular formula is C₁₄H₁₆O₈, with a molecular weight of approximately 312.27 g/mol .[1][4][5]

The defining feature of adamantane-1,3,5,7-tetracarboxylic acid is its three-dimensional structure. The core adamantane cage is a highly symmetric and strain-free hydrocarbon. The four carboxyl groups are attached to the tertiary carbon atoms of this cage, pointing towards the vertices of a tetrahedron.[3] This unique spatial arrangement is the primary driver for its utility in constructing three-dimensional molecular architectures.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource(s)
Molecular Formula C₁₄H₁₆O₈[1][4]
Molecular Weight 312.27 g/mol [1][4][5]
CAS Number 100884-80-8[1][4][6]
Melting Point ~395 °C (with decomposition)[1][7]
Appearance White to off-white solid[7][8]
Hydrogen Bond Donors 4[1][5][8]
Hydrogen Bond Acceptors 8[1][5][8]
Rotatable Bond Count 4[1][5]

In the solid state, adamantane-1,3,5,7-tetracarboxylic acid exhibits a fascinating self-assembly behavior. Through extensive O–H···O hydrogen bonding between the carboxylic acid groups of adjacent molecules, it forms a highly ordered, five-fold interpenetrated diamondoid network.[3][9] This intricate crystalline structure is a testament to the power of directional, non-covalent interactions in dictating molecular organization.

Caption: 2D representation of the adamantane-1,3,5,7-tetracarboxylic acid structure.

Synthesis and Purification

The synthesis of adamantane-1,3,5,7-tetracarboxylic acid typically involves the functionalization of an adamantane core.[3] One common strategy begins with a pre-functionalized adamantane derivative, which is then hydrolyzed to yield the final tetra-acid.[3]

A documented synthetic approach involves a three-step reaction starting from 1-bromoadamantane.[10] While the patent details a specific derivative, the general principle of substitution and subsequent conversion to carboxylic acid groups is a viable pathway. An alternative and efficient method involves the hydrolysis of 1,3,5,7-tetracyanoadamantane, which can reduce the number of synthetic steps compared to other reported methods.[11]

General Synthetic Workflow:

Synthesis_Workflow Start Adamantane Precursor (e.g., 1-bromoadamantane) Step1 Functionalization (e.g., Substitution/Coupling) Start->Step1 Step2 Introduction of Carboxyl Precursors (e.g., Nitriles) Step1->Step2 Step3 Hydrolysis Step2->Step3 Product Adamantane-1,3,5,7- tetracarboxylic Acid Step3->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure ADTA Purification->FinalProduct

Caption: A generalized workflow for the synthesis of ADTA.

Purification of the final product is crucial to obtain a high-purity material suitable for applications in materials science and drug development. Recrystallization is a common method for purifying adamantane-1,3,5,7-tetracarboxylic acid.

Applications in Research and Development

The unique structural characteristics of adamantane-1,3,5,7-tetracarboxylic acid make it a valuable tool in several areas of research and development.

Supramolecular Chemistry and Crystal Engineering

As previously mentioned, ADTA is a cornerstone in the field of supramolecular chemistry.[3] Its ability to form predictable and stable hydrogen-bonded networks allows for the rational design and synthesis of:

  • Hydrogen-Bonded Organic Frameworks (HOFs): These are porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. The rigid and tetrahedral nature of ADTA makes it an ideal candidate for creating robust HOFs with potential applications in gas storage and separation.[3]

  • Co-crystals: By co-crystallizing with other molecules, ADTA can be used to create new solid forms with modified physical properties, such as solubility and stability.

Metal-Organic Frameworks (MOFs)

Adamantane-1,3,5,7-tetracarboxylic acid serves as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[2] In these materials, the carboxylate groups of ADTA coordinate with metal ions or clusters to form extended, porous networks. The rigidity of the adamantane core contributes to the formation of robust MOFs with high thermal and chemical stability.[2] These materials are extensively studied for applications in:

  • Gas storage and separation: The tunable pore sizes and high surface areas of ADTA-based MOFs make them promising candidates for storing gases like hydrogen and methane, and for separating gas mixtures.[2]

  • Catalysis: The porous nature of these MOFs allows for the incorporation of catalytic sites, leading to novel heterogeneous catalysts.[2]

Polymer Chemistry and Materials Science

The incorporation of the rigid adamantane cage into polymer backbones can significantly enhance their properties.[2][] Adamantane-1,3,5,7-tetracarboxylic acid can be used as a monomer or cross-linking agent to synthesize:

  • High-performance polymers: The adamantane unit can improve the thermal stability, mechanical strength, and glass transition temperature of polymers.[2]

  • Dendrimers: The tetra-functionality of ADTA makes it a suitable core molecule for the synthesis of dendrimers, which are highly branched, well-defined macromolecules with applications in drug delivery and catalysis.[]

Drug Development and Delivery

While less explored than its applications in materials science, the adamantane scaffold is a known pharmacophore in several approved drugs. The carboxylic acid groups of ADTA offer handles for conjugating drugs or targeting moieties. Its rigid structure can be exploited to create well-defined drug delivery systems.[13] Further research in this area could lead to the development of novel drug carriers and therapeutic agents.

Conclusion

Adamantane-1,3,5,7-tetracarboxylic acid is a molecule of significant academic and industrial interest. Its unique, rigid, and perfectly tetrahedral structure, combined with the reactivity of its four carboxylic acid groups, makes it an invaluable building block for the bottom-up construction of complex molecular architectures. From the rational design of porous materials for energy and environmental applications to the synthesis of high-performance polymers, ADTA continues to be a key player in the advancement of materials science and supramolecular chemistry. As synthetic methodologies become more refined and our understanding of its properties deepens, the potential applications for this remarkable diamondoid molecule are poised to expand even further.

References

  • LookChem. Adamantane-1,3,5,7-tetracarboxylic acid. [Link]

  • Google Patents.
  • PubChem. 1,3,5,7-Adamantanetetracarboxylic acid | C14H16O8 | CID 622495. [Link]

  • ResearchGate. 1,3,5,7-Tetrabromoadamantane. [Link]

  • PubChem. Adamantane-1,3,5-tricarboxylic acid | C13H16O6 | CID 754344. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Adamantane-1,3,5,7-tetracarboxylic Acid in Advanced Material Synthesis. [Link]

  • ACS Publications. Five-fold diamond structure of adamantane-1,3,5,7-tetracarboxylic acid. [Link]

  • Royal Society of Chemistry. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Adamantane-1,3,5,7-tetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Adamantane-1,3,5,7-tetracarboxylic acid (ADTA), a unique, diamondoid-structured molecule, is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Adamantane-1,3,5,7-tetracarboxylic acid (ADTA), a unique, diamondoid-structured molecule, is a cornerstone in the rational design of advanced materials such as metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks.[1][2] Its rigid, tetrahedral geometry, combined with the four carboxylic acid functionalities, imparts exceptional thermal stability and predictable self-assembly properties.[2] A comprehensive understanding of its solubility is paramount for its application in materials synthesis, drug delivery systems, and polymer chemistry. This guide provides a deep dive into the theoretical and practical aspects of ADTA's solubility, offering a framework for researchers to effectively utilize this versatile building block.

Molecular Architecture and its Implications for Solubility

Adamantane-1,3,5,7-tetracarboxylic acid is characterized by a rigid adamantane cage, a C10H16 core structure, with four carboxylic acid groups situated at the bridgehead positions.[3][4] This unique arrangement dictates its physical and chemical properties, including its solubility profile.

The adamantane core is inherently lipophilic and non-polar. Conversely, the four carboxylic acid groups are highly polar and capable of forming strong hydrogen bonds.[5] This dual nature—a bulky, non-polar core with multiple polar functional groups—results in a complex solubility behavior that is highly dependent on the solvent system.

Key Physicochemical Properties:

PropertyValueSource
Chemical FormulaC₁₄H₁₆O₈[1]
Molar Mass312.274 g·mol⁻¹[1]
AppearanceColorless crystalline solid[1]
Melting Point395 °C (decomposes)[1][6]
pKa (Predicted)3.29 ± 0.70[6]

Theoretical Framework for ADTA Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility.[7] For ADTA, this means its solubility is a balance between the non-polar adamantane cage and the polar carboxylic acid groups.

The Role of the Solvent
  • Polar Protic Solvents (e.g., Water, Alcohols): The carboxylic acid groups of ADTA can form hydrogen bonds with polar protic solvents.[5] However, the large, non-polar adamantane core can disrupt the hydrogen-bonding network of water, leading to low intrinsic solubility in pure water at neutral pH.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid protons of ADTA. Generally, a higher solubility is expected in these solvents compared to water, as they can better solvate the entire molecule, including the non-polar portion.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the presence of the four highly polar carboxylic acid groups, ADTA is expected to have very poor solubility in non-polar solvents.

Critical Factors Influencing Solubility

Several factors can be manipulated to significantly alter the solubility of ADTA.[8][9]

  • pH: The pH of the aqueous solution is the most critical factor governing the solubility of ADTA.[5] As a polycarboxylic acid, its solubility in water will dramatically increase at higher pH values. This is due to the deprotonation of the carboxylic acid groups to form carboxylate anions (-COO⁻). These charged species have much stronger ion-dipole interactions with water molecules, leading to enhanced solubility.

  • Temperature: For most solid solutes, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

  • Particle Size: Reducing the particle size of the ADTA solid will increase the surface area available for dissolution, which can lead to a faster rate of dissolution, although it does not change the equilibrium solubility.[8]

Experimental Determination of ADTA Solubility: A Practical Guide

Given the lack of extensive published quantitative solubility data for ADTA, experimental determination is often necessary. The following protocols provide a robust framework for researchers.

Qualitative Solubility Assessment

A preliminary assessment of solubility in various solvents is a crucial first step.

Protocol:

  • Place approximately 25 mg of ADTA into a small test tube.

  • Add 0.75 mL of the chosen solvent in small portions.

  • After each addition, shake the test tube vigorously for 10-20 seconds.[7]

  • Observe and record whether the solid dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).[7]

  • Test a range of solvents, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

pH-Dependent Aqueous Solubility

This experiment is critical for applications involving aqueous systems.

Protocol:

  • Prepare a series of buffer solutions with varying pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12).

  • Add an excess amount of ADTA to a known volume of each buffer solution in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the solutions to remove the undissolved solid.

  • Analyze the concentration of dissolved ADTA in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy (if a chromophore is present or can be derivatized), high-performance liquid chromatography (HPLC), or by titration of the acidic protons.

  • For basic solutions, the solubility of carboxylic acids can be confirmed by re-acidifying the solution, which should cause the water-insoluble compound to precipitate.[10]

Logical Workflow for Solubility Testing

G cluster_0 Initial Assessment cluster_1 pH Modification cluster_2 Organic Solvents cluster_3 Quantitative Analysis A Start with ADTA solid B Qualitative Solubility in Water A->B C Test in 5% NaHCO3 (aq) B->C If insoluble D Test in 5% NaOH (aq) C->D If insoluble E Test in Polar Aprotic Solvents (DMSO, DMF) D->E If insoluble F Test in Polar Protic Solvents (Ethanol, Methanol) E->F H Determine Quantitative Solubility (e.g., by HPLC) E->H If soluble G Test in Non-Polar Solvents (Hexane, Toluene) F->G I Characterize Temperature Dependence H->I

Caption: A systematic workflow for determining the solubility of ADTA.

Applications Driven by Solubility Characteristics

The solubility of ADTA is not merely a physical property but a critical parameter that enables its diverse applications.

  • Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs): The synthesis of MOFs and HOFs often occurs in solution.[11] The solubility of ADTA in the reaction solvent (commonly DMF or similar polar aprotic solvents) is essential for the controlled crystallization of the desired framework structure.[11]

  • Drug Delivery: The adamantane core has been explored as a hydrophobic anchor for drug targeting. The carboxylic acid groups can be functionalized to attach drugs or targeting moieties. The pH-dependent solubility of the carrier molecule is a key aspect of designing controlled-release systems.

  • Polymers and Dendrimers: ADTA can be used as a rigid core for the synthesis of dendrimers and star polymers.[2] The solubility of the monomer in the polymerization medium is a prerequisite for successful synthesis.

Conclusion

Adamantane-1,3,5,7-tetracarboxylic acid presents a fascinating and complex solubility profile governed by the interplay of its non-polar adamantane core and its four polar carboxylic acid groups. While quantitative solubility data is sparse, a thorough understanding of the underlying chemical principles allows researchers to rationally select solvent systems and manipulate conditions, particularly pH, to achieve the desired solubility for their specific applications. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of ADTA's solubility, empowering scientists and engineers to fully exploit the potential of this remarkable molecule in the development of next-generation materials and therapeutics.

References

  • SciELO. (n.d.). Solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3,5,7-Adamantanetetracarboxylic acid. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,3,5,7-Tetrabromoadamantane. Retrieved from [Link]

  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, May 2). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM. (2026, January 25). Exploring Adamantane-1,3,5,7-tetracarboxylic Acid in Advanced Material Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2024, July 7). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected. Retrieved from [Link]

  • ACS Publications. (n.d.). Five-fold diamond structure of adamantane-1,3,5,7-tetracarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Adamantane-1,3,5-tricarboxylic acid. Retrieved from [Link]

  • Blog. (2025, July 24). How do polycarboxylic acids affect the solubility of other substances in solutions?. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 7). 17.5: Factors that Affect Solubility. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Some Factors Affecting the Solubility of Polymers. Retrieved from [Link]

  • Grossmont College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]...

Sources

Foundational

"self-assembly of Adamantane-1,3,5,7-tetracarboxylic acid"

Topic: The Diamondoid Architect: A Technical Guide to the Self-Assembly of Adamantane-1,3,5,7-tetracarboxylic Acid Executive Summary This technical guide provides a rigorous analysis of Adamantane-1,3,5,7-tetracarboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Diamondoid Architect: A Technical Guide to the Self-Assembly of Adamantane-1,3,5,7-tetracarboxylic Acid

Executive Summary

This technical guide provides a rigorous analysis of Adamantane-1,3,5,7-tetracarboxylic acid (ADTA) , a premier "molecular diamond" used in supramolecular chemistry and crystal engineering.[1] Designed for researchers and drug development professionals, this document moves beyond basic synthesis to explore the causality of its self-assembly, the mechanics of its 5-fold interpenetrated networks, and its practical utility in pharmaceutical co-crystallization and Metal-Organic Frameworks (MOFs).[1]

Part 1: The Tecton & The Synthon

The Molecular Chassis

ADTA is a rigid, tetrahedral building block (tecton).[1][2] Its core is the adamantane cage (


), a stress-free diamondoid fragment.[1] Functionalized at the bridgehead positions (1,3,5,[1][3]7) with carboxylic acid groups, it possesses ideal 

symmetry.[1]
  • Why this matters: Unlike flexible linkers, the adamantane core does not undergo conformational changes upon solvation or metal coordination.[1] This rigidity ensures predictable self-assembly, making it a "reliable" tecton for designing porous materials.[1]

The Supramolecular Synthon

The primary driving force for ADTA self-assembly is the formation of the carboxylic acid homosynthon .

  • Mechanism: Two carboxylic acid groups from adjacent molecules form a cyclic hydrogen-bonded dimer (

    
     in graph set notation).[1]
    
  • Network Topology: Since ADTA has four such groups oriented tetrahedrally, these dimers extend in three dimensions, theoretically forming a diamondoid (dia) net.[1][4]

G Figure 1: The logic of ADTA self-assembly from molecular tecton to interpenetrated network. Tecton ADTA Molecule (Tetrahedral Core) Synthon COOH Dimer (R2,2(8) Synthon) Tecton->Synthon Self-Assembly Net_Single Single Diamondoid Net (Huge Voids) Synthon->Net_Single 3D Extension Net_Final 5-Fold Interpenetrated Network (Dense) Net_Single->Net_Final Void Filling (Stabilization)

[1]

Part 2: Experimental Protocols

Protocol A: Assembly of the Pure 5-Fold Interpenetrated Network

Objective: Isolate high-quality single crystals of pure ADTA for structural analysis or use as a seed.

The Challenge: A single diamondoid net of ADTA would have ~80% void volume.[1] This is energetically unstable.[1] To stabilize, five identical nets weave through each other (interpenetration), filling the voids.[1]

Methodology:

  • Precursor: Start with 1,3,5,7-tetracyanoadamantane or 1,3,5,7-tetrabromoadamantane.[1]

  • Hydrolysis: Reflux in 20% NaOH (aq) for 24 hours to convert nitriles/halides to carboxylates. Acidify with HCl to precipitate crude ADTA.[1]

  • Crystallization (The Critical Step):

    • Solvent System: Glacial Acetic Acid or Water/Methanol (1:1).[1]

    • Technique: Slow evaporation at room temperature.[1][3]

    • Observation: Colorless blocks form over 3-5 days.

    • Validation: PXRD must show characteristic peaks of the dense phase, distinct from the transient solvates that might form initially.[1]

Protocol B: Pharmaceutical Co-Crystallization (Case Study: Carbamazepine)

Objective: Improve the solubility or stability of an API (Active Pharmaceutical Ingredient) using ADTA as a co-former.[1] Context: ADTA is an excellent co-former because its four COOH groups can hydrogen bond with multiple drug molecules simultaneously.[1]

Target: Carbamazepine (CBZ) , an anticonvulsant with poor water solubility.[1]

Step-by-Step Workflow:

  • Stoichiometry: Weigh Carbamazepine (15 mg, 0.06 mmol) and ADTA (20 mg, 0.06 mmol) to achieve a 1:1 molar ratio .

  • Solvent Selection: Dissolve both in 1.0 mL of Methanol or Ethanol .

    • Note: Heating to 50°C may be required to fully dissolve the ADTA.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature (controlled cooling rate: 0.1°C/min) in a sealed vial, then loosen the cap for slow evaporation.

  • Result: Block-shaped crystals of the CBZ:ADTA co-crystal .

  • Mechanism: The amide group of CBZ forms a heterosynthon with the carboxylic acid of ADTA, disrupting the ADTA-ADTA homosynthons.[1]

Part 3: Quantitative Data & Structural Analysis

The following table compares the structural properties of the pure ADTA network versus its metal-coordinated and co-crystalline forms.

ParameterPure ADTA (HOF)Cu-ATC (MOF)CBZ:ADTA Co-crystal
Crystal System TetragonalCubic / TetragonalTriclinic / Monoclinic
Space Group I-42dFm-3m (typical)P-1
Network Topology 5-fold Interpenetrated DiamondoidPorous 3D Framework1D or 2D H-bonded Tape
Void Volume < 5% (Dense)~40-60% (Porous)Low (Efficient Packing)
Primary Interaction COOH[1]···COOH DimerCOO-Cu CoordinationCOOH[1]···Amide (Heterosynthon)

Understanding Interpenetration: In the pure ADTA crystal, the "self-catenation" (interlocking) is so efficient that it renders the material non-porous to nitrogen gas (


) at 77 K.[1] However, this density grants it exceptional thermal stability (up to ~395°C).[1] To create porosity, one must use Metal-Organic Frameworks (MOFs)  where metal clusters (e.g., Cu paddlewheels) replace the acid dimers, expanding the node distance and preventing full interpenetration.[1]

Part 4: Applications in Drug Development

Solubility Enhancement

For drug developers, ADTA is a "force multiplier" for hydrogen bonding.[1] A single ADTA molecule can anchor up to four API molecules.[1]

  • Mechanism: By disrupting the stable crystal lattice of a poorly soluble drug (like Carbamazepine) and replacing it with a multi-component lattice, the solvation energy barrier is often lowered.[1]

  • Regulatory: ADTA is generally considered low-toxicity (related to the adamantane class used in antivirals like Amantadine), though specific tox studies are required for novel co-crystals.[1]

Experimental Workflow for Co-Crystal Screening

Workflow Figure 2: Workflow for discovering ADTA-based pharmaceutical co-crystals. Start Start: Poorly Soluble API Screen Liquid-Assisted Grinding (LAG) API + ADTA + Solvent Drop Start->Screen Analyze PXRD Screening (Look for new peaks) Screen->Analyze Decision New Phase? Analyze->Decision ScaleUp Solution Crystallization (Protocol B) Decision->ScaleUp Yes Fail Change Solvent/Ratio Decision->Fail No Char Single Crystal XRD & Dissolution Testing ScaleUp->Char Fail->Screen

References

  • Five-fold diamond structure of adamantane-1,3,5,7-tetracarboxylic acid.

    • Source: Ermer, O. (1988).[1][2] Journal of the American Chemical Society.[1][5]

    • URL:[Link][1]

  • Pharmaceutical co-crystal compositions of drugs such as carbamazepine...

    • Source: Patent WO2004078161A1 (2004).[1]

    • URL
  • Cu2(ATC)[1]·6H2O: Design of Open Metal Sites in Porous Metal-Organic Crystals.

    • Source: Chen, B., et al. (2000).[1] Journal of the American Chemical Society.[1][5]

    • URL:[Link][1]

  • Hydrogen-Bonded Organic Frameworks: A Rising Class of Porous Molecular M

    • Source: Lin, R.-B., et al. (2020).[1] Chemistry of Materials.

    • URL:[Link][1]

Sources

Exploratory

"spectroscopic data for Adamantane-1,3,5,7-tetracarboxylic acid"

[1][2][3][4][5] Executive Summary Adamantane-1,3,5,7-tetracarboxylic acid (CAS 100884-80-8), often abbreviated as H

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

Adamantane-1,3,5,7-tetracarboxylic acid (CAS 100884-80-8), often abbreviated as Hngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


ATC  or ADTA , represents a pinnacle of structural symmetry in organic chemistry. Possessing rigid tetrahedral (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

) symmetry, this molecule serves as a critical node in the construction of high-performance Metal-Organic Frameworks (MOFs), hydrogen-bonded organic frameworks (HOFs), and dendrimeric drug delivery vehicles.

This technical guide provides a definitive spectroscopic characterization of Hngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


ATC. Unlike lower-symmetry adamantane derivatives that produce complex multiplet patterns, the high symmetry of H

ATC collapses its spectral signals into distinct, easily identifiable singlets. The data presented here is synthesized from authoritative crystallographic and spectroscopic studies, designed to serve as a reference standard for purity assessment and structural validation in pharmaceutical and materials research.[1]

Molecular Architecture & Symmetry

The spectroscopic simplicity of Hngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


ATC is a direct consequence of its molecular geometry. The adamantane cage consists of 10 carbons arranged in a diamondoid lattice.[1] In Hngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

ATC, the four bridgehead carbons (positions 1, 3, 5, 7) are substituted with carboxylic acid groups.[1][2][3][4][5][6]
  • Point Group:

    
     (Tetrahedral)
    
  • Chemical Formula: Cngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 312.27 g/mol [1]

  • Symmetry Operations: The molecule possesses three ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     axes and four 
    
    
    
    axes, rendering all four substituent groups equivalent and all six methylene bridges equivalent.
Structural Logic Flow

The following diagram illustrates how the


 symmetry reduces the complex 38-atom structure into minimal unique spectroscopic signals.

SymmetryLogic Molecule Adamantane-1,3,5,7- tetracarboxylic Acid Symmetry Td Point Group (High Symmetry) Molecule->Symmetry C_Carboxyl 4x Carboxyl Carbons (COOH) Symmetry->C_Carboxyl Equivalence C_Bridgehead 4x Bridgehead Carbons (C-COOH) Symmetry->C_Bridgehead C_Methylene 6x Methylene Carbons (CH2) Symmetry->C_Methylene H_Carboxyl 4x Acidic Protons (COOH) Symmetry->H_Carboxyl H_Methylene 12x Methylene Protons (CH2) Symmetry->H_Methylene Signal_C 3 Unique 13C Signals C_Carboxyl->Signal_C C_Bridgehead->Signal_C C_Methylene->Signal_C Signal_H 2 Unique 1H Signals H_Carboxyl->Signal_H H_Methylene->Signal_H

Figure 1: Symmetry-driven spectral simplification.[1] The rigid ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 geometry ensures that chemically distinct atoms collapse into a minimal set of NMR signals.

Experimental Protocols: Synthesis & Preparation

High-purity spectroscopic data requires high-purity samples. The standard synthesis involves the bromination of adamantane followed by cyanation and hydrolysis.[1]

Synthesis Workflow:

  • Bromination: Adamantane + Brngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    /AlCl
    
    
    
    
    
    1,3,5,7-Tetrabromoadamantane.
  • Cyanation: Tetrabromoadamantane + NaCN/DMSO ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     1,3,5,7-Tetracyanoadamantane.
    
  • Hydrolysis: Tetracyanoadamantane + NaOH/H

    
    O 
    
    
    
    H
    
    
    ATC
    .

Sample Preparation for NMR:

  • Solvent: DMSO-dngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     is the preferred solvent due to the high polarity of the four carboxylic acid groups. Solubility in CDCl
    
    
    
    is negligible.
  • Concentration: ~10-15 mg/mL is sufficient for clear

    
    C acquisition.
    
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    H) / 39.52 ppm (
    
    
    
    C).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR spectra of Hngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


ATC are characterized by their extreme simplicity. Any splitting or additional peaks usually indicate incomplete hydrolysis (e.g., presence of amide or nitrile intermediates) or mono/di/tri-substituted impurities.[1]

H NMR Data

Instrument Frequency: 400 MHz | Solvent: DMSO-d



Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Note
12.43 Singlet (s)4H-COOH Broad singlet; position may vary with concentration/water content.
1.79 Singlet (s)12HCage -CH

-
All 12 methylene protons are magnetically equivalent.

Interpretation: The lack of coupling (singlet for CHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) confirms the 

symmetry. In lower symmetry derivatives (e.g., 1,3-diacid), the methylene protons would split into complex multiplets.[1]

C NMR Data

Instrument Frequency: 100 MHz | Solvent: DMSO-d



Chemical Shift (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

, ppm)
AssignmentCarbon TypeStructural Context
176.7 -C OOHCarbonylCarboxylic acid carbon.
40.8 C

(Bridgehead)
QuaternaryBridgehead carbons (1,3,5,[7][8][9]7) bearing the COOH groups.[3][4][6][10]
38.5 -C Hngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

- (Bridge)
SecondaryMethylene bridges (2,4,6,8,9,10) connecting the bridgeheads.[1]

Note on Assignments: The quaternary carbon signal (40.8 ppm) and methylene signal (38.5 ppm) are close.[1] DEPT-135 experiments can distinguish them: the 38.5 ppm signal will appear inverted (CHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


), while the 40.8 ppm signal will disappear (C

).
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the strong vibrational modes of the carboxylic acid and the rigid adamantane cage.

Wavenumber (cmngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
IntensityAssignmentDescription
2500–3300 Broad, MedO-H StretchCharacteristic carboxylic acid "hump" due to hydrogen bonding.
2910–2930 StrongC-H StretchAsymmetric stretch of the adamantane CH

groups.
2850–2865 MediumC-H StretchSymmetric stretch of the adamantane CHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

groups.
1690–1710 Very StrongC=O[1] StretchCarbonyl stretching vibration (distinctive for -COOH).
1220–1250 StrongC-O StretchC-O single bond stretch coupled with O-H deformation.
~900–950 MediumO-H BendOut-of-plane bending, often seen as a broad feature.[1]
Mass Spectrometry (MS)

Due to the high polarity and stability of the molecule, Electrospray Ionization (ESI) in negative mode is the most effective ionization method.[1]

  • Molecular Formula: Cngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    H
    
    
    
    O
    
    
  • Exact Mass: 312.0845 Da

  • ESI(-) Mode:

    • [M-H]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      :  311.1 Da (Base peak)
      
    • [M-2H]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      :  155.0 Da (Often observed at higher pH)
      
  • ESI(+) Mode:

    • [M+H]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      :  313.1 Da (Weak, requires acidic mobile phase)
      
    • [M+Na]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      :  335.1 Da (Common adduct)
      

Applications in Drug Development & Materials

The rigid, three-dimensional scaffold of Hngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


ATC makes it a unique building block.
  • Metal-Organic Frameworks (MOFs): Hngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ATC acts as a tetrahedral linker. Unlike planar linkers (e.g., terephthalic acid), H
    
    
    
    ATC forces the formation of 3D diamondoid networks (e.g., MOF-77). These structures are investigated for gas storage and catalysis.[1]
  • Dendrimer Cores: The four carboxyl groups serve as initiation points for "star" polymers or dendrimers.[1] The adamantane core provides a hydrophobic, thermally stable center that does not collapse, improving the hydrodynamic volume of the drug carrier.[1]

  • Pharmaceutical Intermediates: The adamantane cage is lipophilic.[1] Conjugating drugs to this core can improve membrane permeability (lipophilicity) while the acid groups allow for solubility modulation.[1]

Applications cluster_apps Key Applications H4ATC H4ATC Core (Rigid Scaffold) MOF MOF Linker (Diamondoid Networks) H4ATC->MOF Tetrahedral Coordination Dendrimer Dendrimer Core (Star Polymers) H4ATC->Dendrimer 4x Initiation Sites Pharma Pharmacophore (Lipophilicity Modulation) H4ATC->Pharma Cage Lipophilicity

Figure 2: Functional utility of the Hngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


ATC scaffold in advanced materials and therapeutics.

References

  • Ermer, O. (1988).[1][4][11] Fivefold-Diamond Structure of Adamantane-1,3,5,7-tetracarboxylic Acid.[1][4][9][11][12] Journal of the American Chemical Society, 110(12), 3747–3754.[1]

  • Preu, L., et al. (2018).[1] The Symmetric Tetravalent Sulfhydryl-Specific Linker NATBA Facilitates a Combinatorial “Tool Kit” Strategy for Phage Display-Based Selection of Functionalized Bicyclic Peptides. ACS Omega, 3(9), 11606–11616.[1] [1]

  • Bashir-Hashemi, A., & Li, H. (2021).[13][1] Four-directional synthesis of adamantane derivatives. Arkivoc, 2021(iv), 18-50.[13][1]

  • Piskunov, A., et al. (2019).[1][11] Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Molecules, 24(15), 2717.[1][10][11]

Sources

Foundational

Architectural Precision: A Technical Guide to Adamantane-1,3,5,7-tetracarboxylic Acid and Its Derivatives

Executive Summary Adamantane-1,3,5,7-tetracarboxylic acid (ATCA), often abbreviated as H₄ATC or ADTA, represents a pinnacle of structural rigidity in organic chemistry.[1] Unlike flexible aliphatic chains or planar aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adamantane-1,3,5,7-tetracarboxylic acid (ATCA), often abbreviated as H₄ATC or ADTA, represents a pinnacle of structural rigidity in organic chemistry.[1] Unlike flexible aliphatic chains or planar aromatic systems, ATCA possesses a rigid, diamondoid cage structure with ideal tetrahedral (


) symmetry. This geometric perfection makes it an indispensable node for Reticular Chemistry, specifically in the construction of Metal-Organic Frameworks (MOFs) and Hydrogen-bonded Organic Frameworks (HOFs).

For the drug development professional, ATCA derivatives offer a unique scaffold: a lipophilic core that facilitates membrane permeability (the "adamantane effect") coupled with four orthogonally reactive sites for multivalency. This guide dissects the synthesis, derivatization, and application of ATCA, moving beyond basic textbook definitions to actionable, laboratory-grade insights.

Part 1: Structural Fundamentals & The Tetrahedral Node

The adamantane cage consists of three fused cyclohexane rings in chair conformation. In ATCA, the four tertiary carbons (bridgeheads) are substituted with carboxylic acid groups.

Why ATCA?
  • Geometric Rigidity: The carbon skeleton is virtually strain-free but geometrically locked. Substituents are oriented at 109.5° angles, mimicking the diamond lattice.

  • Chemical Stability: The cage resists metabolic oxidation and enzymatic cleavage, providing a stable anchor for drug delivery vectors.

  • Solubility Paradox: While the adamantane core is highly lipophilic, the four carboxylic acid groups render ATCA soluble in basic aqueous media and polar aprotic solvents (DMSO, DMF), allowing for diverse reaction environments.

Part 2: Synthesis of the Core (ATCA)

Direct oxidation of adamantane to ATCA is thermodynamically favorable but kinetically difficult to control, often yielding mixtures of ketones and alcohols. The most robust industrial and laboratory routes rely on the hydrolysis of pre-functionalized precursors.

The Tetracyano Route (Recommended)

The hydrolysis of 1,3,5,7-tetracyanoadamantane is the preferred method for high-purity ATCA suitable for crystallography and MOF synthesis. This route avoids the over-oxidation byproducts common with KMnO₄ protocols.

Reaction Logic:



Visualization: Synthetic Pathways

The following diagram outlines the conversion logic from the adamantane hydrocarbon to the ATCA core and its primary derivatives.

ATCA_Synthesis Adamantane Adamantane (C10H16) Bromination Bromination (Br2/AlBr3) Adamantane->Bromination TetraBromo 1,3,5,7-Tetrabromoadamantane Bromination->TetraBromo Cyanation Cyanation (NaCN/DMSO) TetraBromo->Cyanation TetraCyano 1,3,5,7-Tetracyanoadamantane Cyanation->TetraCyano Hydrolysis Acid Hydrolysis (H2SO4/H2O) TetraCyano->Hydrolysis ATCA ATCA (Adamantane-1,3,5,7-tetracarboxylic acid) Hydrolysis->ATCA AcylChloride Tetra-acyl Chloride (Reactive Intermediate) ATCA->AcylChloride SOCl2 Esters Tetra-esters (Dendrimer Cores) ATCA->Esters ROH/H+ MOFs MOFs/HOFs (Diamondoid Networks) ATCA->MOFs Metal Salts

Figure 1: Synthetic tree illustrating the pathway from Adamantane to ATCA and its subsequent divergence into functional materials.

Part 3: Functionalization & Derivatives[2][3][4][5][6]

Once synthesized, ATCA serves as a "divergent core." Its four carboxylic acid groups can be transformed simultaneously to create star-shaped molecules or extended linkers.

Extended Linkers for MOFs

To increase the pore size of MOFs, the distance between the adamantane node and the metal cluster must be increased. This is achieved by phenyl-expansion.

  • Derivative: 1,3,5,7-tetrakis(4-carboxyphenyl)adamantane.

  • Utility: Creates "expanded diamond" networks with ultra-high surface areas (BET > 3000 m²/g).

  • Synthesis Note: This is usually synthesized via Friedel-Crafts alkylation of benzene with 1,3,5,7-tetrabromoadamantane, followed by iodination and carboxylation, rather than direct modification of ATCA.

Star Polymers & Dendrimers

ATCA esters (e.g., methyl or propargyl esters) act as initiators for polymerization.

  • Mechanism: The tetra-functional core allows for the growth of four polymer arms simultaneously (Star Polymers).

  • Pharma Application: These star polymers form unimolecular micelles that can encapsulate hydrophobic drugs, improving bioavailability while maintaining a small hydrodynamic radius for renal clearance.

Pharmaceutical Co-Crystals

ATCA is a powerful co-former for pharmaceutical co-crystals.[2]

  • Mechanism: The carboxylic acid groups form strong hydrogen bonds (homosynthons or heterosynthons) with Active Pharmaceutical Ingredients (APIs) containing amine or pyridine groups.

  • Benefit: Enhances the solubility and dissolution rate of BCS Class II drugs without altering their pharmacological activity.

Part 4: Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol A: Synthesis of ATCA via Hydrolysis

Target: High-purity Adamantane-1,3,5,7-tetracarboxylic acid.

Reagents:

  • 1,3,5,7-Tetracyanoadamantane (10.0 g)

  • Sulfuric acid (H₂SO₄), 60% aqueous solution (100 mL)

  • Ice water

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Digestion: Suspend the 1,3,5,7-tetracyanoadamantane in the 60% H₂SO₄ solution.

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 12 hours. The suspension will gradually clear as the nitrile groups hydrolyze to carboxylic acids.

  • Precipitation: Cool the reaction mixture to room temperature and pour it slowly onto 500 g of crushed ice. The ATCA will precipitate as a white solid.

  • Purification: Filter the solid using a sintered glass funnel. Recrystallize from hot water or dilute acetic acid to remove trace amides.

  • Drying: Dry in a vacuum oven at 80°C for 24 hours.

  • Yield: Expected yield > 90%.

Protocol B: Synthesis of Adamantane-1,3,5,7-tetracarbonyl tetrachloride

Target: The reactive acyl chloride derivative for further functionalization (amides/esters).

Reagents:

  • Dry ATCA (2.0 g)

  • Thionyl chloride (SOCl₂) (20 mL)

  • DMF (Catalytic amount, 2-3 drops)

Procedure:

  • Activation: In a dry flask under Argon atmosphere, suspend ATCA in thionyl chloride.

  • Catalysis: Add catalytic DMF. Evolution of SO₂ and HCl gas will be observed immediately.

  • Reflux: Heat to reflux for 4 hours until the solution becomes homogenous and gas evolution ceases.

  • Isolation: Remove excess thionyl chloride via vacuum distillation.

  • Product: The residue is the tetra-acid chloride, a moisture-sensitive solid. Use immediately for esterification or amidation reactions.

Part 5: Data & Material Properties[3]

Physicochemical Profile of ATCA[1]
PropertyValueRelevance
Molecular Formula C₁₄H₁₆O₈Core stoichiometry
Molecular Weight 312.27 g/mol Calculation standard
Symmetry Point Group

(Tetrahedral)
Critical for isotropic network formation
pKa (approx) 3.5 - 4.5 (multi-step)Similar to acetic acid; forms stable carboxylates
Solubility DMSO, DMF, aq. NaOHInsoluble in CHCl₃, Hexane
Thermal Stability > 300°CSuitable for solvothermal MOF synthesis
MOF Assembly Logic

The following diagram illustrates how the ATCA node dictates the topology of the resulting material.

MOF_Assembly ATCA_Node ATCA Node (4-Connected, Tetrahedral) Assembly Self-Assembly (Solvothermal) ATCA_Node->Assembly Metal_Cluster Metal Cluster (e.g., Cu2 paddlewheel) Metal_Cluster->Assembly Topology dia Topology (Diamond Network) Assembly->Topology Pores Micropores (< 2nm) Topology->Pores Interpenetration Interpenetration (Stability vs Porosity) Topology->Interpenetration

Figure 2: Reticular chemistry logic showing how the tetrahedral ATCA node directs the formation of diamondoid (dia) topologies in Metal-Organic Frameworks.

References

  • Synthesis of Adamantane Derivatives: Ermer, O. (1988).[3] "Fivefold-diamond structure of adamantane-1,3,5,7-tetracarboxylic acid."[2][3] Journal of the American Chemical Society.

  • MOF Applications: Furukawa, H., et al. (2013). "The Chemistry and Applications of Metal-Organic Frameworks." Science.

  • Pharmaceutical Co-crystals: Alhalaweh, A., et al. (2012). "Pharmaceutical co-crystals of adamantane derivatives." Crystal Growth & Design. (General reference to adamantane crystal engineering).
  • Tetracyano Route: Sollott, G. P., & Gilbert, E. E. (1980).
  • Polymer/Dendrimer Applications: Newkome, G. R., et al. (1991). "Cascade molecules: A new approach to micelles. A [27]-arborol." Angewandte Chemie International Edition.

Sources

Exploratory

Thermogravimetric Analysis of Adamantane-1,3,5,7-tetracarboxylic Acid: A Stability Profiling Guide

Executive Summary Adamantane-1,3,5,7-tetracarboxylic acid (ATCA) represents a pinnacle of structural rigidity in organic synthesis.[1][2] Unlike its parent hydrocarbon adamantane, which sublimes readily, ATCA is anchored...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Adamantane-1,3,5,7-tetracarboxylic acid (ATCA) represents a pinnacle of structural rigidity in organic synthesis.[1][2] Unlike its parent hydrocarbon adamantane, which sublimes readily, ATCA is anchored by a tetrahedral array of carboxylic acid groups that form robust intermolecular hydrogen-bonded networks (HOFs).[1]

This guide provides a rigorous protocol for the Thermogravimetric Analysis (TGA) of ATCA. Our primary objective is to validate its high-temperature stability limit—typically cited at 395°C (decomposition) —and to differentiate between solvent desorption, anhydride formation, and irreversible decarboxylation.[1] This protocol is critical for researchers utilizing ATCA as a linker in Metal-Organic Frameworks (MOFs) or as a pharmaceutical intermediate where thermal history dictates material integrity.[1]

Molecular Architecture & Thermal Implications[2][3][4][5]

To interpret TGA data correctly, one must understand the competition between the adamantane cage's stability and the reactivity of the carboxyl groups.[1]

  • The Adamantane Core: The diamondoid cage (

    
     backbone) is kinetically inert and thermally stable.[1] It does not undergo ring-opening easily.[1]
    
  • The Carboxyl Anchors: The four -COOH groups at positions 1, 3, 5, and 7 introduce strong hydrogen bonding.[1] This suppresses the sublimation common to adamantane derivatives.[1]

  • The Failure Mode: Thermal degradation in ATCA is not a simple melt.[1] It is a reactive decomposition .[1] As thermal energy overcomes the lattice energy (~395°C), the molecule likely undergoes decarboxylation (

    
    ) or dehydration into intermolecular anhydrides before the cage fragments.[1]
    
Visualization: Thermal Stability Logic

The following diagram illustrates the structural logic dictating the thermal events observed in TGA.

ATCA_Thermal_Logic cluster_mechanism Degradation Mechanism ATCA_Solid ATCA Crystalline Solid (Strong H-Bond Network) Heating Thermal Energy Input (Ramp 10°C/min) ATCA_Solid->Heating Event_1 < 150°C Desorption Heating->Event_1 Low Energy Event_2 ~395°C Lattice Collapse Heating->Event_2 High Energy Result_1 Loss of Adsorbed Solvent/Water Event_1->Result_1 Reversible Result_2 Decarboxylation & Cage Fragmentation Event_2->Result_2 Irreversible Char Residual Carbon/Ash Result_2->Char Carbonization

Figure 1: Thermal degradation logic of ATCA, highlighting the transition from physical desorption to chemical decomposition.

Experimental Protocol

Standard "load and go" TGA methods often fail to resolve the subtle desolvation steps from the main decomposition event in high-molecular-weight organic acids.[1] The following protocol ensures kinetic resolution and data integrity.

Instrument Configuration & Sample Prep[1]
ParameterSettingRationale
Pan Type Alumina (

) 70

Platinum pans may catalyze oxidative degradation or alloy with reduced metals if analyzing MOF precursors.[1] Alumina is inert and withstands the >400°C target.
Sample Mass 5 – 10 mg Sufficient mass to minimize buoyancy noise, but low enough to prevent thermal gradients within the powder bed.[1]
Particle Size Fine Powder If the sample is crystalline/blocky, gently crush to ensure uniform heat transfer.[1] Avoid excessive grinding which may induce mechanochemical amorphization.[1]
Atmosphere Nitrogen (

) @ 50 mL/min
Inert atmosphere is required to determine the intrinsic molecular stability (

) without the interference of combustion (oxidation).[1]
Purge Time 15 Minutes Critical to remove ambient oxygen and moisture from the furnace balance before heating begins.
The Thermal Program (Step-by-Step)
  • Equilibration: Equilibrate at 30°C.

  • Isothermal Hold: Hold for 5 minutes (stabilizes the microbalance).

  • Drying Segment (Optional but Recommended): Ramp 5°C/min to 120°C, hold for 10 mins. Why? ATCA is hygroscopic and often retains synthesis solvents (acetic acid/water).[1] This step separates solvent loss from degradation.[1]

  • Dynamic Ramp: Ramp 10°C/min to 600°C. This is the standard rate for determining

    
    .
    
  • Cool Down: Controlled cooling to room temperature.

Interpretation of TGA Profiles

When analyzing the resulting thermogram, you will observe distinct mass-loss regions.[1] The following table summarizes the expected quantitative data for pure ATCA.

Expected Mass Loss Events[1]
Temperature RangeExpected Mass LossChemical EventInterpretation
30°C – 150°C 1% – 5%VolatilizationLoss of physisorbed water or residual recrystallization solvents (e.g., acetic acid).[1] Action: If >5%, sample requires vacuum drying.
150°C – 380°C < 1%Stability PlateauThe "Safe Operating Window."[1] The adamantane cage and H-bonds maintain structural integrity.[1]
380°C – 410°C Major Step (>60%) Decomposition (

)
Critical Value. The sharp drop here indicates the simultaneous melting and decarboxylation.[1] The literature value of 395°C falls within this window.[1]
> 450°C GradualCharringFormation of amorphous carbon residue.[1]
Kinetic Analysis Workflow

To determine the activation energy of the decomposition (crucial for shelf-life modeling of ATCA-based drugs), use the Modulated TGA or Variable Heating Rate method (ASTM E1641).[1]

TGA_Workflow Start Raw Sample (ATCA) Prep Sample Prep (Alumina Pan) Start->Prep Run_Std Standard Run (10°C/min, N2) Prep->Run_Std Analysis Data Analysis (Derivative TGA - DTG) Run_Std->Analysis Run_Kinetic Kinetic Run (1, 2, 5, 10°C/min) Run_Kinetic->Analysis Decision Stability Validated? Analysis->Decision Decision->Run_Kinetic If Activation Energy Needed

Figure 2: Operational workflow for TGA characterization, including branching for kinetic stability modeling.

Applications & Case Studies

Metal-Organic Frameworks (MOFs)

ATCA is a "tetrahedral node" linker.[1] In the synthesis of MOFs (e.g., Zr-based frameworks similar to MOF-808), TGA is used to verify the removal of the guest molecules from the pores.[1]

  • The Check: If the MOF shows weight loss before 350°C, the framework may be collapsing, or the ATCA linker was not fully coordinated (defects).[1] A stable ATCA-MOF should mirror the high thermal stability of the linker itself, often exceeding 400°C due to metal-ligand bond strength.[1]

Pharmaceutical Purity

ATCA is used to improve the lipophilicity and solubility of drugs.

  • The Check: Impurities from synthesis (e.g., 1,3,5-tricarboxydiphenylmethane derivatives or brominated intermediates) have lower decomposition temperatures.[1] A TGA trace showing a "shoulder" or early weight loss event at 250°C–300°C indicates impure ATCA, which compromises the final drug formulation.[1]

References

  • PubChem. (2023).[1] Adamantane-1,3,5,7-tetracarboxylic acid (Compound).[1][2][3][4][5] National Library of Medicine.[1] [Link][1]

  • Ermer, O. (1988).[1] Five-fold diamond structure of adamantane-1,3,5,7-tetracarboxylic acid. Journal of the American Chemical Society.[1] (Seminal work on the H-bonded framework stability).

  • LookChem. (2023).[1] Adamantane-1,3,5,7-tetracarboxylic acid Properties and Melting Point Data. [Link][1]

  • Furukawa, H., et al. (2013).[1] The Chemistry and Applications of Metal-Organic Frameworks. Science. (Contextualizes the thermal stability of tetrahedral linkers).

Sources

Foundational

The Coordination Chemistry of Adamantane-1,3,5,7-tetracarboxylic Acid: A Technical Guide for Advanced Materials Synthesis

Abstract Adamantane-1,3,5,7-tetracarboxylic acid (H₄ADTA), a unique, diamondoid-structured organic molecule, has emerged as a cornerstone in the rational design of advanced porous materials. Its rigid, tetrahedral geomet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Adamantane-1,3,5,7-tetracarboxylic acid (H₄ADTA), a unique, diamondoid-structured organic molecule, has emerged as a cornerstone in the rational design of advanced porous materials. Its rigid, tetrahedral geometry, and the predictable coordination behavior of its four carboxylate functionalities, make it an exceptional building block for the synthesis of highly ordered, crystalline materials such as metal-organic frameworks (MOFs) and coordination polymers. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the coordination chemistry of H₄ADTA. We will delve into its synthesis, explore its diverse coordination modes with various metal ions, and provide detailed experimental protocols for the preparation of H₄ADTA-based MOFs. Furthermore, this guide will present a critical analysis of the structure-property relationships in these materials and highlight their promising applications in gas storage and separation, catalysis, and beyond.

Introduction: The Architectural Excellence of Adamantane-1,3,5,7-tetracarboxylic Acid

Adamantane-1,3,5,7-tetracarboxylic acid (also referred to as H₄ATC in literature) is a highly symmetrical and robust organic linker that has garnered significant attention in the field of crystal engineering and materials science.[1][2] Its molecular architecture is characterized by a rigid adamantane core, a diamondoid cage structure, with four carboxylic acid groups positioned at the bridgehead carbons in a perfect tetrahedral arrangement.[3] This unique geometry is not merely a structural curiosity; it is the very foundation of its utility as a supramolecular building block.[3]

The preorganized, divergent orientation of the carboxylate groups dictates the formation of three-dimensional, extended networks upon coordination to metal ions. This "configurational anchor" effect fixes the orientation of the coordinating arms, leading to highly ordered and predictable crystalline architectures.[4] The inherent rigidity of the adamantane cage imparts exceptional thermal and mechanical stability to the resulting materials, a critical attribute for many practical applications.[1][2]

Initially, the self-assembly of H₄ADTA through hydrogen bonding was a subject of intense study, revealing its propensity to form a five-fold interpenetrated diamondoid network.[3] While fascinating from a supramolecular chemistry perspective, the true potential of H₄ADTA was unlocked when it was employed as a linker in the synthesis of metal-organic frameworks.

Synthesis of Adamantane-1,3,5,7-tetracarboxylic Acid: A Practical Protocol

The synthesis of H₄ADTA is a crucial first step for any research program focused on its coordination chemistry. While several synthetic routes have been reported, a common and reliable method involves the hydrolysis of 1,3,5,7-adamantanetetracarboxamide.[5]

Experimental Protocol: Synthesis of Adamantane-1,3,5,7-tetracarboxylic Acid

Materials:

  • 1,3,5,7-Adamantanetetracarboxamide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 1,3,5,7-adamantanetetracarboxamide to an excess of concentrated sulfuric acid. The reaction is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Hydrolysis: Heat the mixture to 120-140 °C with stirring. The progress of the hydrolysis reaction can be monitored by the cessation of ammonia evolution. This step typically requires several hours.

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude adamantane-1,3,5,7-tetracarboxylic acid as a white solid.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration and wash it thoroughly with copious amounts of cold deionized water to remove any residual sulfuric acid. The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and an organic solvent like ethanol or acetone.

  • Drying: Dry the purified product in a vacuum oven at an elevated temperature (e.g., 80-100 °C) to remove any residual solvent.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its identity and purity.

The Coordination Chemistry of H₄ADTA: Building Blocks of Porous Architectures

The four tetrahedrally arranged carboxylate groups of H₄ADTA can coordinate to metal ions in a variety of modes, leading to a rich and diverse coordination chemistry. The specific coordination environment is influenced by several factors, including the nature of the metal ion, the reaction conditions (e.g., temperature, solvent, pH), and the presence of ancillary ligands.

Secondary Building Units (SBUs)

In the context of MOF chemistry, the coordination of H₄ADTA with metal ions often leads to the formation of well-defined polynuclear clusters known as secondary building units (SBUs). These SBUs then act as nodes that are interconnected by the adamantane-based linkers to form the final three-dimensional framework.

A prominent example is the formation of a dinuclear copper paddlewheel SBU, as observed in the structure of MOF-11.[6] In this arrangement, two copper(II) ions are bridged by four carboxylate groups from four different H₄ADTA linkers, resulting in a square-planar {Cu₂(O₂CR)₄} unit.[7] Each H₄ADTA molecule, therefore, connects to four such paddlewheel SBUs, propagating the network in three dimensions.

The coordination of H₄ADTA is not limited to transition metals. Lanthanide ions, with their larger ionic radii and higher coordination numbers, can form more complex SBUs with H₄ADTA, leading to frameworks with unique topologies and properties.[8][9][10][11]

Coordination Modes of the Carboxylate Group

The carboxylate groups of H₄ADTA can exhibit several coordination modes, including:

  • Monodentate: One oxygen atom of the carboxylate group coordinates to a single metal center.

  • Bidentate Chelating: Both oxygen atoms of the carboxylate group coordinate to the same metal center.

  • Bidentate Bridging: The two oxygen atoms of the carboxylate group coordinate to two different metal centers. This is a common mode in the formation of SBUs and the extension of the framework.

The flexibility in coordination modes allows for the construction of a wide variety of network topologies, from simple diamondoid nets to more complex interpenetrated structures.

Synthesis of H₄ADTA-Based Metal-Organic Frameworks: A Case Study of MOF-11

The synthesis of MOFs requires careful control over the reaction conditions to obtain crystalline materials with the desired structure and properties. Hydrothermal and solvothermal methods are commonly employed for the synthesis of H₄ADTA-based MOFs.

Experimental Protocol: Synthesis of MOF-11 [Cu₂(ATC)·6H₂O]

This protocol is adapted from the work of Yaghi and co-workers.[6]

Materials:

  • Adamantane-1,3,5,7-tetracarboxylic acid (H₄ATC)

  • Copper(II) nitrate hemipentahydrate (Cu(NO₃)₂·2.5H₂O)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

Procedure:

  • Preparation of the Reaction Mixture: In a Teflon-lined stainless steel autoclave, combine H₄ATC and Cu(NO₃)₂·2.5H₂O in a molar ratio of approximately 1:2.

  • Addition of Base: Add a small amount of aqueous NaOH solution to the mixture. The base helps to deprotonate the carboxylic acid groups, facilitating coordination to the metal centers.

  • Hydrothermal Synthesis: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 190 °C) for a defined period (e.g., 24 hours).[6]

  • Isolation of Crystals: After the reaction is complete, allow the autoclave to cool down to room temperature slowly. Green crystals of MOF-11 should be formed.

  • Washing and Activation: Collect the crystals by filtration and wash them with deionized water and then with a suitable organic solvent (e.g., acetone) to remove any unreacted starting materials and solvent molecules from the pores. The material can be activated by heating under vacuum to remove the coordinated and guest water molecules.

Characterization: The synthesized MOF-11 should be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity, thermogravimetric analysis (TGA) to assess its thermal stability, and gas sorption analysis to determine its porosity.

Structure and Properties of H₄ADTA-Based Coordination Polymers

The rigid and tetrahedral nature of the H₄ADTA linker leads to the formation of robust and porous frameworks with high internal surface areas. The properties of these materials can be tuned by varying the metal ion, the SBU, and the degree of interpenetration of the network.

MOF DesignationMetal IonSBUTopologyBET Surface Area (m²/g)Pore Volume (cm³/g)Key ApplicationReference
MOF-11 (anhydrous) Cu²⁺Dinuclear Paddlewheelpts5600.20Gas Sorption[6]
Cu-ATC Cu²⁺Dinuclear Paddlewheel---Methane Separation[2][3]

Data for Cu-ATC is qualitative from the provided search results, specific surface area and pore volume were not available.

Applications of H₄ADTA-Based Materials

The unique structural features of H₄ADTA-based MOFs make them promising candidates for a variety of applications.

Gas Storage and Separation

The high porosity and tunable pore sizes of H₄ADTA-based MOFs make them excellent materials for the storage of gases such as hydrogen and methane.[12] Furthermore, the specific interactions between the framework and gas molecules can be exploited for selective gas separation.[13][14][15][16] For instance, a copper-based MOF synthesized with H₄ADTA has shown exceptional performance in the separation of methane from nitrogen, a critical process in natural gas purification.[2]

Catalysis

The metal centers within the MOF framework can act as active sites for catalysis.[17][18] The well-defined and isolated nature of these sites can lead to high selectivity and activity. Copper-based MOFs, for example, are known to catalyze a variety of organic reactions.[17][18] The porous nature of the framework also allows for the diffusion of reactants and products, making these materials effective heterogeneous catalysts.

Workflow and Logic Diagrams

To visualize the key processes in the development and application of H₄ADTA-based coordination polymers, the following diagrams are provided.

Synthesis_and_Application_Workflow cluster_synthesis Ligand Synthesis cluster_mof_synthesis MOF Synthesis cluster_application Application Adamantane Adamantane H4ADTA_synthesis Synthesis of Adamantane-1,3,5,7- tetracarboxylic acid Adamantane->H4ADTA_synthesis Functionalization MOF_assembly Self-Assembly (Hydrothermal/Solvothermal) H4ADTA_synthesis->MOF_assembly Linker MOF_characterization Characterization (PXRD, TGA, Sorption) MOF_assembly->MOF_characterization Crystalline MOF Metal_salt Metal Salt (e.g., Cu(NO₃)₂) Metal_salt->MOF_assembly Gas_storage Gas Storage (H₂, CH₄) MOF_characterization->Gas_storage High Porosity Gas_separation Gas Separation (e.g., CH₄/N₂) MOF_characterization->Gas_separation Selective Adsorption Catalysis Heterogeneous Catalysis MOF_characterization->Catalysis Active Metal Sites

Caption: Workflow from ligand synthesis to MOF application.

Coordination_Modes cluster_coordination Coordination with Metal Ions (M) cluster_sbu Formation of Secondary Building Units (SBUs) H4ADTA H₄ADTA (Tetrahedral Linker) Monodentate Monodentate H4ADTA->Monodentate Bidentate_Chelating Bidentate Chelating H4ADTA->Bidentate_Chelating Bidentate_Bridging Bidentate Bridging H4ADTA->Bidentate_Bridging Paddlewheel Dinuclear Paddlewheel (e.g., Cu₂) Bidentate_Bridging->Paddlewheel Lanthanide_Cluster Lanthanide Cluster (e.g., Lnₓ) Bidentate_Bridging->Lanthanide_Cluster

Caption: Coordination modes of H₄ADTA and SBU formation.

Conclusion and Future Outlook

Adamantane-1,3,5,7-tetracarboxylic acid has unequivocally established itself as a premier building block in the design of functional coordination polymers and metal-organic frameworks. Its inherent rigidity, tetrahedral geometry, and versatile coordination chemistry provide a powerful toolkit for the rational design of materials with tailored properties. The ability to synthesize robust, porous materials with high surface areas and tunable pore environments opens up a vast landscape of potential applications, from clean energy technologies to advanced catalysis and drug delivery systems.

Future research in this area will likely focus on several key directions. The development of more efficient and scalable synthetic routes to H₄ADTA will be crucial for its wider adoption. The exploration of its coordination chemistry with a broader range of metal ions, including those from the p-block and f-block, will undoubtedly lead to the discovery of novel framework topologies with unprecedented properties. Furthermore, the post-synthetic modification of H₄ADTA-based MOFs offers an exciting avenue for introducing new functionalities and enhancing their performance in specific applications. As our understanding of the intricate interplay between structure and function in these materials deepens, the coordination chemistry of adamantane-1,3,5,7-tetracarboxylic acid will continue to be a vibrant and fruitful area of research for years to come.

References

  • Wikipedia. (2023, December 1). 1,3,5,7-Adamantanetetracarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative examples of adamantane derivatives which have been employed in MOF chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102503806A - Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound.
  • Semantic Scholar. (2021). Four Isostructural 3d-4f Mixed Metal Organic Frameworks and Their Magnetic Properties. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Adamantane. Retrieved from [Link]

  • MDPI. (2021). Influence of Substituents in Terephthalate Linker on the Structure of MOFs Obtained from Presynthesized Heterometallic Complex. Retrieved from [Link]

  • ACS Publications. (2000). Cu2(ATC)‚6H2O: Design of Open Metal Sites in Porous Metal-Organic Crystals (ATC: 1,3,5,7-Adamantane Tetracarboxylate). Retrieved from [Link]

  • CD Bioparticles. (n.d.). 1,3,5,7-Adamantanetetracarboxylic Acid. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring Adamantane-1,3,5,7-tetracarboxylic Acid in Advanced Material Synthesis. Retrieved from [Link]

  • ACS Publications. (1988). Five-fold diamond structure of adamantane-1,3,5,7-tetracarboxylic acid. Retrieved from [Link]

  • ACS Publications. (2016). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Separation of Gases by Metal Organic Framework Materials (Mofs). Retrieved from [Link]

  • PubMed Central. (2019). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. Retrieved from [Link]

  • MDPI. (2021). Recent Progress and Challenges in the Field of Metal–Organic Framework-Based Membranes for Gas Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu2(ATC)·6H2O: Design of open metal sites in porous metal-organic crystals (ATC: 1,3,5,7-Adamantane Tetracarboxylate)[11]. Retrieved from [Link]

  • RSC Publishing. (2016). Series of 3D lanthanide MOFs derived from saddle-like alicyclic tetracarboxylate ligands: synthesis, characterization and structure–photoluminescence correlations. Retrieved from [Link]

  • Darcy & Roy Press. (2023). Advanced Metal–Organic Frameworks for Gas Separation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.6: Coordination Frameworks. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical Preparation of 1,3,5,7-Tetracyanoadamantane and Its Conversion to 1,3,5,7-Tetrakis(aminomethyl)adamantane. Retrieved from [Link]

  • YouTube. (2021). MOF membranes in gas separation – supported layers contra mixed matrix, loser and winner. Retrieved from [Link]

  • RSC Publishing. (2020). Cu-metal organic frameworks (Cu-MOF) as an environment-friendly and economical catalyst for one pot synthesis of tacrine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Soft Mode Metal-Linker Dynamics in Carboxylate MOFs Evidenced by Variable-Temperature Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). A High-Performance Gas-Separation Membrane Containing Submicrometer-Sized Metal-Organic Framework Crystals. Retrieved from [Link]

  • PubMed Central. (2023). Copper-based metal–organic frameworks for antitumor application. Retrieved from [Link]

  • ACS Publications. (2020). Structural Diversity of Four Lanthanide Metal-Organic Frameworks based on 2,6-Naphthalenedicarboxylate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of High-Stability Metal-Organic Frameworks Using Adamantane-1,3,5,7-tetracarboxylic Acid

Introduction: The Strategic Advantage of Adamantane in MOF Chemistry Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from inorganic metal nodes connected by organic linkers.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Adamantane in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from inorganic metal nodes connected by organic linkers.[1] Their high surface areas, tunable pore sizes, and functionalizable nature make them exceptional candidates for applications in gas storage, separations, catalysis, and drug delivery.[1][2] The choice of the organic linker is paramount as it dictates the topology, porosity, and overall properties of the resulting framework.

This guide focuses on the use of Adamantane-1,3,5,7-tetracarboxylic acid (H₄ADTA), a unique and powerful building block in MOF synthesis. The adamantane core, a rigid, diamondoid cage structure, offers several distinct advantages:

  • Tetrahedral Geometry: The four carboxylate groups are positioned at the vertices of a tetrahedron. This predictable, three-dimensional geometry promotes the formation of highly ordered, non-interpenetrated 3D networks with complex and robust topologies.[3]

  • Inherent Rigidity and Thermal Stability: The adamantane cage is exceptionally rigid and chemically robust. This stability is transferred to the resulting MOF, leading to materials with high thermal and chemical resilience.[2][4]

  • Hydrophobicity: The non-polar, aliphatic backbone of adamantane can impart a degree of hydrophobicity to the MOF pores, which can be advantageous for specific applications like the separation of non-polar molecules or for enhancing moisture stability.[3]

The use of H₄ADTA allows for the rational design of MOFs with exceptional porosity and stability, making it a linker of great interest for researchers developing next-generation materials.[2]

Principles of Solvothermal Synthesis

The most common and effective method for synthesizing crystalline MOFs from polytopic linkers like H₄ADTA is the solvothermal method.[5][6] This technique involves heating a solution of the metal salt (the source of the inorganic nodes) and the organic linker in a sealed vessel, typically a Teflon-lined autoclave or a thick-walled glass vial.

The key principles are:

  • Increased Solubility: The reaction is carried out in a solvent heated above its boiling point, which increases the solubility of the precursors, facilitating the reaction.[5]

  • Controlled Crystallization: The slow cooling or prolonged heating allows for the gradual self-assembly of the metal ions and organic linkers into a highly ordered, crystalline framework.

  • Parameter Optimization: Factors such as temperature, reaction time, solvent system, and the molar ratio of reactants are critical variables that can be tuned to control the phase, size, and quality of the resulting MOF crystals.[7]

The general process involves the deprotonation of the carboxylic acid groups on the H₄ADTA linker, which then coordinate to the metal ions to form the extended network structure.

Caption: Conceptual workflow of solvothermal MOF synthesis.

Detailed Protocol: Synthesis of a Copper-based ADTA-MOF

This protocol describes the synthesis of a representative MOF, Cu₂(ADTA), based on established procedures for copper-carboxylate frameworks.

Materials and Equipment
Chemicals & Reagents Equipment
Adamantane-1,3,5,7-tetracarboxylic acid (H₄ADTA)20 mL Scintillation Vials or Teflon-lined Autoclave
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)Laboratory Oven
N,N-Dimethylformamide (DMF), AnhydrousCentrifuge and 50 mL Centrifuge Tubes
Ethanol (EtOH), AnhydrousSonicator Bath
Acetone, Reagent GradeSchlenk Line or Vacuum Oven
Optional: Acetic Acid (Modulator)Analytical Balance
Step-by-Step Synthesis Procedure
  • Precursor Preparation:

    • In a 20 mL glass scintillation vial, dissolve 34.4 mg (0.1 mmol) of Adamantane-1,3,5,7-tetracarboxylic acid (H₄ADTA) in 10 mL of N,N-Dimethylformamide (DMF).

    • In a separate container, dissolve 48.3 mg (0.2 mmol) of Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in 5 mL of DMF.

    • Expert Insight: Ensuring the complete dissolution of both precursors is critical for achieving a homogeneous reaction mixture and promoting the growth of high-quality crystals. Sonication for 5-10 minutes can aid dissolution.

  • Reaction Mixture Assembly:

    • Combine the two solutions in the 20 mL scintillation vial.

    • Optional - Use of Modulator: To improve crystal quality and size, add 0.2 mL of acetic acid. Modulators are typically monotopic acids that compete with the linker for metal coordination sites, slowing down the reaction kinetics and favoring the formation of more ordered crystals.[8]

    • Cap the vial tightly. Ensure the cap has a proper seal to withstand the pressure generated during heating.

  • Solvothermal Reaction:

    • Place the sealed vial in a laboratory oven preheated to 120°C.

    • Maintain the temperature for 72 hours.[9] A slow crystallization process is often key to obtaining large, well-defined crystals.

  • Product Isolation and Washing:

    • Remove the vial from the oven and allow it to cool slowly to room temperature. Small, blue-green crystals should be visible at the bottom of the vial.

    • Carefully decant the supernatant (mother liquor).

    • Add 15 mL of fresh DMF to the vial, cap it, and sonicate for 15 minutes to wash the crystals.

    • Transfer the contents to a centrifuge tube and centrifuge at 8000 rpm for 10 minutes to collect the product. Discard the supernatant.

    • Repeat this DMF washing step three times to ensure all unreacted starting materials are removed.[8][9]

    • Solvent Exchange: After the final DMF wash, perform a similar washing procedure three times with a more volatile solvent, such as ethanol or acetone.[9] This step is crucial for replacing the high-boiling point DMF in the pores with a solvent that is easier to remove during activation.

  • Activation:

    • After the final ethanol/acetone wash, decant the solvent and transfer the wet crystalline powder to a sample vial.

    • Place the sample in a vacuum oven or on a Schlenk line.

    • Heat the sample to 150°C under dynamic vacuum for 12-24 hours.

    • Trustworthiness Check: Activation is complete when the guest solvent molecules have been removed from the pores. This step is essential to access the full surface area and porosity of the MOF for applications like gas adsorption.[8] The activated MOF should be stored in a desiccator or glovebox to prevent re-adsorption of atmospheric moisture.

Synthesis_Workflow A 1. Dissolve H₄ADTA & Cu(NO₃)₂ in DMF B 2. Combine Solutions in Reaction Vial A->B C 3. Solvothermal Reaction (120°C, 72h) B->C D 4. Cool & Isolate Crystals C->D E 5. Wash with DMF (3x via Centrifugation) D->E F 6. Solvent Exchange (Wash with Ethanol, 3x) E->F G 7. Activation (Heat under Vacuum) F->G H Activated, Porous MOF G->H

Caption: Step-by-step experimental workflow for MOF synthesis.

Essential Characterization

To validate the synthesis and determine the properties of the adamantane-based MOF, the following characterization techniques are essential.

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the bulk sample.A sharp, well-defined diffraction pattern matching the simulated pattern from single-crystal X-ray data indicates a pure, crystalline product.[10][11]
Thermogravimetric Analysis (TGA) Measures the thermal stability of the framework.A plateau in the TGA curve up to a high temperature (e.g., >350°C) followed by a sharp weight loss indicates a thermally stable framework and its decomposition point.[10][12]
N₂ Sorption @ 77 K Determines the porosity, including BET surface area and pore volume.A Type I isotherm is characteristic of microporous materials, from which the BET surface area (often >1000 m²/g for adamantane MOFs) can be calculated.[4]
Scanning Electron Microscopy (SEM) Visualizes the crystal morphology, size, and size distribution.Provides images of the crystal habit (e.g., cubic, octahedral) and confirms the homogeneity of the sample.[10]
Fourier-Transform IR (FT-IR) Confirms coordination of the linker to the metal.Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a shift in the C=O stretching frequency (~1700 cm⁻¹) indicate successful coordination.

Structural Representation and Properties

The tetrahedral nature of the H₄ADTA linker is fundamental to the resulting 3D structure. It acts as a 4-connecting node, linking metal clusters into an extended, porous network.

Caption: Tetrahedral connectivity of the ADTA linker to metal clusters.

References

  • ResearchGate. (n.d.). Representative examples of adamantane derivatives which have been... Retrieved from [Link]

  • Wei, F., Chen, D., Liang, Z., Zhao, S., & Luo, Y. (2017). Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions. RSC Advances, 7(73), 46520-46528. Available from: [Link]

  • warwick.ac.uk. (n.d.). Synthesis of MOFs: From Laboratory to Commercial Production. CORE. Retrieved from [Link]

  • SciRP.org. (n.d.). Synthesis and Characterization of a Metal-Organic Framework Bridged by Long Flexible Ligand. Retrieved from [Link]

  • Stavitski, E., et al. (n.d.). In Situ Investigation of Multicomponent MOF Crystallization during Rapid Continuous Flow Synthesis. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvothermal synthesis of a MOF material. Retrieved from [Link]

  • MDPI. (2019). Adamantane-Based Micro- and Ultra-Microporous Frameworks for Efficient Small Gas and Toxic Organic Vapor Adsorption. Retrieved from [Link]

  • Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8450-8454.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Adamantane-1,3,5,7-tetracarboxylic Acid in Advanced Material Synthesis. Retrieved from [Link]

  • Plummer, S. (2021, November 5). Synthesis and Characterization of MOF UPC-68 [Video]. YouTube. Retrieved from [Link]

  • The University of Liverpool Repository. (2014). Synthesis, characterisation and properties of flexible metal-organic frameworks. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. Retrieved from [Link]

  • University of Otago. (n.d.). Adamantane: A Versatile Core for Accessing Non-Default Topologies. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu2(ATC)·6H2O: Design of open metal sites in porous metal-organic crystals (ATC: 1,3,5,7-Adamantane Tetracarboxylate). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Figure 13 from Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. Retrieved from [Link]

  • ChemRxiv. (n.d.). Molecular driving forces for water adsorption in MOF-808: A comparative analysis with UiO-66. Retrieved from [Link]

Sources

Application

Application Note: Advanced Crystallographic Characterization of ADTA-Based Metal-Organic Frameworks (MOFs)

Executive Summary & Chemical Context[1][2][3][4][5] ADTA (Adamantane-1,3,5,7-tetracarboxylic acid) is a tetrahedral building block used to construct high-symmetry Metal-Organic Frameworks (MOFs) and Hydrogen-bonded Organ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

ADTA (Adamantane-1,3,5,7-tetracarboxylic acid) is a tetrahedral building block used to construct high-symmetry Metal-Organic Frameworks (MOFs) and Hydrogen-bonded Organic Frameworks (HOFs).[1] In drug development, ADTA-based MOFs are gaining traction as delivery vectors due to the biocompatibility of the adamantane core (a scaffold found in FDA-approved antivirals like Amantadine) and their ability to form large, diamondoid porous networks suitable for encapsulating macromolecules.

However, ADTA-based frameworks present unique characterization challenges:

  • Polymorphism & Phase Purity: ADTA can crystallize into dense, non-porous hydrogen-bonded networks (HOFs) that compete kinetically with the desired porous metal-coordinated MOF structures.

  • Solvent-Dependent Structural Flexibility: Many ADTA-MOFs exhibit "breathing" behaviors, where the crystal lattice expands or contracts based on solvation state.

  • Low-Angle Diffraction: The large unit cells typical of diamondoid ADTA networks result in critical diffraction peaks appearing at very low 2

    
     angles (
    
    
    
    ), often obscured by beamstops in standard setups.

This guide details the Powder X-ray Diffraction (PXRD) protocols required to rigorously characterize these materials, distinguishing between successful MOF synthesis, unreacted linker, and collapsed phases.

Experimental Protocols

Sample Preparation: The "Wet vs. Dry" Dilemma

Critical Insight: Unlike rigid zeolites, ADTA-MOFs often undergo Phase Transition (PT) upon drying. Standard grinding of dry powder can induce amorphization or phase collapse.

Protocol A: Solvated (As-Synthesized) Preparation

Use this to verify successful synthesis before activation.

  • Isolation: Decant the mother liquor. Do not vacuum dry.

  • Solvent Exchange: Wash crystals

    
     with a volatile solvent (e.g., Ethanol or Acetone) to remove high-boiling synthesis solvents (DMF/DEF), unless the structure is known to collapse in alcohols.
    
  • Mounting:

    • Preferred: Aspirate the wet slurry into a 0.5 mm or 0.7 mm Borosilicate Glass Capillary . Seal both ends with clay or flame-seal to prevent solvent evaporation during the scan.

    • Alternative (Reflection Geometry): Place the wet slurry on a Zero-Background Silicon Holder . Cover with a Kapton® film dome to minimize evaporation. Note: This may introduce a broad amorphous hump from the film/solvent.

Protocol B: Activated (Desolvated) Preparation

Use this to assess stability for drug loading.

  • Activation: Heat the sample under dynamic vacuum (e.g., 120°C for 12h, dependent on TGA data).

  • Environment: Transfer the activated sample to the XRD holder inside an Argon-filled glovebox if the MOF is hygroscopic (common for open-metal site variants).

  • Grinding: If particle size reduction is needed, use a soft-touch mortar (agate). Do not grind vigorously; ADTA frameworks can be mechanochemically unstable.

Data Acquisition Parameters

To resolve the large d-spacings of ADTA diamondoid networks, the instrument configuration must be optimized for low-angle resolution.

ParameterSettingRationale
Geometry Transmission (Capillary)Eliminates preferred orientation (common in ADTA platelets) and protects solvated samples.
Radiation Cu K

(

)
Monochromated radiation is essential to split low-angle overlaps.
Scan Range 2

Critical: The (100) or (110) peaks of ADTA MOFs often appear between 3–6° 2

.
Step Size

High resolution required for indexing large unit cells.
Scan Speed 1–2 sec/stepAdequate signal-to-noise ratio for Rietveld refinement.
Divergence Slit Automatic (or fixed 1/8°)Prevents beam spill-over at low angles, which causes high background.

Data Analysis & Structural Refinement

Phase Identification Strategy

The primary goal is to distinguish the Metal-Organic Framework (MOF) from the Free Linker (ADTA) and Dense HOF phases .

  • Indicator 1: Low Angle Peaks: Porous ADTA-MOFs will show strong reflections at low angles (

    
    ). Dense ADTA crystals typically lack these.
    
  • Indicator 2: Peak Splitting: Check for symmetry lowering (cubic

    
     tetragonal) which indicates pore distortion.
    
Workflow Visualization

The following diagram outlines the decision logic for characterizing ADTA-based materials.

ADTA_Characterization_Workflow Start As-Synthesized ADTA-MOF Slurry WetPXRD Wet PXRD (Capillary Mode) Start->WetPXRD Check1 Low Angle Peaks (< 6° 2θ)? WetPXRD->Check1 Success Phase Pure MOF (Proceed to Activation) Check1->Success Yes Fail1 Dense Phase/HOF (Recrystallize) Check1->Fail1 No (Dense Packing) Activation Thermal Activation (Vacuum/Heat) Success->Activation DryPXRD Dry PXRD (Inert Atmosphere) Activation->DryPXRD Check2 Peaks Retained? DryPXRD->Check2 Stable Stable Porous MOF (Ready for Drug Loading) Check2->Stable Yes (Identical) Collapse Structure Collapse (Amorphous) Check2->Collapse No (Broad Halo) Shift Peak Shift (Breathing Effect) Check2->Shift Shifted (Flexible) Shift->Stable Reversible upon Resolvation

Figure 1: Decision tree for PXRD characterization of ADTA-based frameworks, addressing the critical "breathing" and stability checkpoints.

Advanced Application: Drug Loading Verification

For drug development professionals, PXRD is the quickest method to verify drug encapsulation within the ADTA-MOF pores.

Protocol: Difference Envelope Density (DED)
  • Collect Data: Measure the empty activated MOF and the drug-loaded MOF under identical conditions.

  • Observation: Look for changes in relative peak intensities , specifically the ratio of low-order reflections (e.g.,

    
    ).
    
  • Mechanism: The inclusion of electron-dense drug molecules into the pores alters the structure factor (

    
    ) without necessarily changing the unit cell dimensions (peak positions).
    
  • Quantification: Perform a Pawley Refinement to extract intensities, followed by electron density mapping. A residual electron density peak in the pore center confirms drug occupancy.

Table 1: Troubleshooting Common PXRD Issues in ADTA-MOFs
SymptomProbable CauseCorrective Action
Broad Hump (20–30° 2

)
Amorphization due to pore collapse or solvent loss.Use capillary mounting; perform Critical Point Drying (CPD).
Missing Low Angle Peaks Beamstop obscuring data or lattice interpenetration.Reduce beamstop distance; switch to narrower divergence slits.
Doublets/Split Peaks Phase mixture (MOF + HOF) or symmetry lowering.Check purity via microscopy; perform variable temperature scan.
High Background Fluorescence (if using Cu source with Fe/Co metals) or solvent scattering.Use energy-discriminating detector (e.g., silicon strip) or switch to Mo/Co source.

References

  • Ermer, O. (1988).[2][1] Fivefold-diamond structure of adamantane-1,3,5,7-tetracarboxylic acid.[2][1] Journal of the American Chemical Society, 110(12), 3747–3754. Link

    • Foundational text on the ADTA linker and its tendency to form diamondoid networks.
  • Li, P., et al. (2016). Hydrogen-bonded organic frameworks (HOFs): A new class of porous materials.[3][4] Chem, 1(2), 324-325. Link

    • Distinguishes between ADTA-based HOFs and MOFs, critical for phase identific
  • Thorn, A., et al. (2013). Evaluation of the stability of metal–organic frameworks in water. Journal of the American Chemical Society, 135(34), 12520-12523. Link

    • Provides protocols for wet-PXRD stability testing relevant to biological applic
  • Carrington, E. J., et al. (2017). Solvent-switchable continuous-breathing behaviour in a diamondoid metal–organic framework. Nature Chemistry, 9, 882–889. Link

    • Detailed methodology for characterizing breathing frameworks similar to flexible ADTA-MOFs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Adamantane-1,3,5,7-tetracarboxylic Acid (ATCA) Synthesis

Topic: Yield Optimization & Troubleshooting Guide Document ID: ATCA-OPT-2026 | Version: 2.1 Audience: Senior Chemists, Process Engineers, MOF/COF Researchers Executive Summary & Chemical Context Target Molecule: Adamanta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide

Document ID: ATCA-OPT-2026 | Version: 2.1 Audience: Senior Chemists, Process Engineers, MOF/COF Researchers

Executive Summary & Chemical Context

Target Molecule: Adamantane-1,3,5,7-tetracarboxylic acid (


)
CAS:  100884-80-8
Primary Application:  Tetrahedral linker for Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs).[1]

The Core Challenge: Synthesizing the tetra-substituted adamantane is thermodynamically and kinetically challenging compared to the mono- or di-substituted variants. The introduction of each electron-withdrawing carboxyl group (-COOH) deactivates the adamantane cage, making subsequent hydride abstractions and carbocation formation increasingly difficult. Standard Koch-Haaf conditions (HCOOH/


) often stall at the 1,3,5-tricarboxylic acid stage.

The Solution: To push the reaction to completion (4x substitution), the protocol must transition from "standard" conditions to "forcing" conditions using Oleum (Fuming Sulfuric Acid) to act as a potent dehydrating agent and super-acidic medium.

The "Gold Standard" Protocol (Optimized Koch-Haaf)

Note: This protocol prioritizes purity (critical for MOF synthesis) over raw crude yield.

Reagents & Equipment
  • Precursor: Adamantane (Sublimed grade preferred).

  • Carboxyl Source: Formic Acid (98-100%, strictly anhydrous).

  • Acid Medium: Oleum (20-30% free

    
    ). CRITICAL. 
    
  • Solvent (Workup): Methanol, Thionyl Chloride (for purification loop).

Step-by-Step Workflow
Phase 1: The Super-Acid Carboxylation
  • Setup: Flame-dried 3-neck flask, mechanical stirrer (overhead), dropping funnel, gas outlet to a trap (CO evolution).

  • Acid Bath: Charge flask with Oleum (approx. 10 mL per 1 g of Adamantane). Cool to 0–5°C .[2]

  • Addition: Add Adamantane slowly. It must dissolve completely.

  • Reaction:

    • Add Formic Acid dropwise over 2–4 hours.

    • Key Control Point: Maintain temperature <10°C during addition to prevent charring (tar formation).

    • After addition, allow to warm to Room Temperature and stir for 24–48 hours .

    • Forcing Step: Some protocols suggest heating to 40-50°C for the final 4 hours to drive the 4th substitution, but this increases tar risk. Monitor via aliquots.

  • Quench: Pour the viscous reaction mixture onto crushed ice (slowly!). A white precipitate (Crude ATCA) will form. Filter and wash with cold water until filtrate is neutral.

Phase 2: The Purification Loop (Esterification)

Direct recrystallization of the tetra-acid is notoriously inefficient due to its insolubility.

  • Esterify: Reflux the crude wet solid in Methanol + catalytic

    
     (or convert to acid chloride with 
    
    
    
    then add MeOH).
  • Isolate: The tetramethyl ester is significantly more soluble in organic solvents and can be recrystallized (e.g., from MeOH/Chloroform) or purified via column chromatography to remove the tri-ester impurity.

  • Hydrolysis: Reflux the pure ester in aqueous NaOH/THF. Acidify with HCl to precipitate High-Purity ATCA .

Visualizing the Process

Figure 1: Synthesis & Purification Logic Flow

ATCA_Synthesis Start Adamantane (C10H16) React Koch-Haaf Reaction (Oleum + HCOOH) 24-48h Start->React Electrophilic Subst. Quench Ice Quench & Filtration React->Quench Exothermic! Crude Crude Acid Mixture (Tetra + Tri impurities) Quench->Crude Ester Esterification (MeOH/H2SO4) Crude->Ester Solubilization Purify Recrystallization (Remove Tri-ester) Ester->Purify Separation Hydrolysis Base Hydrolysis (NaOH -> HCl) Purify->Hydrolysis Deprotection Final Pure ATCA (>98%) Hydrolysis->Final

Caption: The "Purification Loop" (Blue/Green nodes) is essential for removing the stubborn tricarboxylic acid impurity.

Troubleshooting Center (Q&A)

Category: Yield & Conversion

Q: My LC-MS shows a major peak at M-44 (Tricarboxylic acid). Why isn't the fourth group attaching? A: This is the "Deactivation Wall." The carbocation at the 4th bridgehead is destabilized by the electron-withdrawing nature of the first three carboxyl groups.

  • Fix 1 (Water Control): Ensure you are using Oleum (fuming sulfuric acid) , not just 98%

    
    . The reaction generates water (
    
    
    
    ). If water accumulates, it quenches the carbocation before CO can attack. The free
    
    
    in Oleum scavenges this water.
  • Fix 2 (Time): Extend the reaction time to 72 hours.

  • Fix 3 (Ratio): Increase the Formic Acid equivalents. You need a large excess (50-100 equiv) to drive the equilibrium.

Q: The reaction mixture turned into a black tar. What happened? A: This is "Adamantyl Char." It occurs due to oxidative degradation or polymerization caused by localized overheating.

  • Fix: Control the addition rate of Formic Acid. The reaction is highly exothermic.[3] The internal temperature must not spike above 10°C during the initial addition. Ensure your stirring is vigorous to prevent "hot spots" in the viscous Oleum.

Category: Solubility & Handling

Q: I cannot dissolve the final product for NMR analysis. What solvent should I use? A: ATCA is insoluble in


, Acetone-

, and water.
  • Standard: Use DMSO-

    
     .
    
  • Alternative: Use

    
     with a few drops of 
    
    
    
    (forming the soluble sodium salt).

Q: The crude product is a sticky gum/oil, not a powder. How do I solidify it? A: This indicates trapped sulfuric acid or oligomers.

  • Fix: Reprecipitate. Dissolve the gum in minimal dilute NaOH (aq), filter off any insoluble solids, and then slowly acidify with concentrated HCl while stirring rapidly. This should yield a fine white powder.

Data & Specifications

Reaction Condition Comparison
ParameterStandard Koch-HaafOptimized ATCA Protocol Impact
Acid Medium 96-98%

20-30% Oleum Oleum maintains anhydrous conditions essential for 4th substitution.
Temperature 15-25°C0°C (Add) -> 25°C (React) Low initial temp prevents tar; RT drives kinetics.
Duration 2-4 Hours24-72 Hours Extended time required to overcome steric deactivation.
Primary Impurity Mono/Di-acids1,3,5-Tri-acid Hardest separation challenge.
Typical Yield N/A (Stalls)60-75% After esterification/hydrolysis loop.
Figure 2: Mechanistic Pathway (The Cation Cycle)

Mechanism Ad Adamantane Cation1 1-Ad Cation Ad->Cation1 -H (Oxidation) Acyl1 Acyl Cation Cation1->Acyl1 +CO Mono Mono-Acid Acyl1->Mono +H2O Cation4 Tri-Acid Cation (Deactivated) Mono->Cation4 Repeat x3... Tetra Tetra-Acid (ATCA) Cation4->Tetra +CO / +H2O (Requires Oleum)

Caption: The cycle repeats 4 times. The final step (Tri -> Tetra) has the highest activation energy barrier.

References

  • Koch-Haaf Reaction Overview

    • Title: Koch Reaction (Koch-Haaf Reaction)[3][4][5]

    • Source: Cambridge University Press[5]

    • Link:[Link]

  • Microreactor Optimization (Modern Approach)

    • Title: Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor[3][4][6]

    • Source: Beilstein Journal of Organic Chemistry[6]

    • Link:[Link]

  • Synthesis of Adamantane Derivatives (Classic Protocol)

    • Title: 1-Adamantanecarboxylic acid (Organic Syntheses Procedure)[2][3]

    • Source: Organic Syntheses[3][5][7]

    • Link:[Link]

    • Note: While this covers the mono-acid, the Note 1 and Note 6 regarding sulfuric acid concentration and esterification purification are found
  • MOF Linker Context

    • Title: 1,3,5,7-Adamantanetetracarboxylic acid[1][8][9][10][11]

    • Source: Wikipedia / Reticular Chemistry
    • Link:[Link][8]

Disclaimer: Working with Oleum and Carbon Monoxide (generated in situ) presents severe chemical hazards. All procedures must be performed in a functioning fume hood with appropriate PPE.

Sources

Optimization

Technical Support Center: Optimization of Crystal Growth for Adamantane-1,3,5,7-tetracarboxylic Acid (H₄ADTA) MOFs

A Guide for Researchers and Scientists Welcome to the technical support center for the synthesis and crystallization of Metal-Organic Frameworks (MOFs) based on the Adamantane-1,3,5,7-tetracarboxylic acid (H₄ADTA) linker...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Scientists

Welcome to the technical support center for the synthesis and crystallization of Metal-Organic Frameworks (MOFs) based on the Adamantane-1,3,5,7-tetracarboxylic acid (H₄ADTA) linker. As a Senior Application Scientist, my goal is to provide you with field-proven insights and troubleshooting strategies to overcome common challenges in obtaining high-quality crystalline materials. The unique tetrahedral rigidity of the H₄ADTA linker makes it an exceptional building block for creating robust, porous 3D frameworks, but its structure also presents specific crystallization challenges.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues you may encounter in the lab.

Part 1: Foundational Knowledge & General Protocol

Why is H₄ADTA a challenging linker for MOF crystallization?

The difficulty in crystallizing H₄ADTA-based MOFs stems from the same properties that make it a desirable linker: its rigidity and tetrahedral geometry.

  • Low Solubility: The rigid adamantane core and four carboxylic acid groups lead to low solubility of the linker in many common solvents, which can complicate reaction kinetics.

  • Rigid Coordination Geometry: The fixed tetrahedral arrangement of the carboxylate groups requires precise alignment with the metal secondary building units (SBUs). Any deviation in reaction conditions can easily disrupt this ordered assembly, leading to amorphous products.[2]

  • Slow Diffusion: The bulky nature of the linker can slow down diffusion rates in solution, impacting the crystal growth process.

Baseline Solvothermal Synthesis Protocol: M-ADTA-MOF (Generic)

This protocol serves as a starting point. Optimization will be necessary based on the specific metal used and the desired crystal characteristics.

Materials:

  • Adamantane-1,3,5,7-tetracarboxylic acid (H₄ADTA), high purity

  • Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)

  • Solvent: N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)

  • Modulator (Optional): Monocarboxylic acid (e.g., Formic Acid, Acetic Acid)

Procedure:

  • In a 20 mL scintillation vial, dissolve H₄ADTA (e.g., 0.05 mmol, 15.6 mg) in 10 mL of DMF. Sonication may be required to achieve full dissolution.

  • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in 5 mL of DMF.

  • Combine the two solutions in the reaction vial.

  • If using a modulator, add it to the final solution (e.g., 10-50 equivalents relative to the linker).

  • Cap the vial tightly and place it in a pre-heated oven at a specific temperature (e.g., 80-120 °C) for 24-72 hours.

  • After the reaction, allow the oven to cool down slowly to room temperature.

  • Collect the crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) followed by a solvent exchange with a volatile solvent like ethanol or acetone (3 x 10 mL) to remove residual DMF.

  • Dry the crystals under vacuum to obtain the final product.

  • Crucial Validation Step: Characterize the product using Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common problems encountered during the synthesis of H₄ADTA MOFs.

Scenario 1: No Crystalline Product (Amorphous Powder or Clear Solution)

Question: My reaction resulted in a fine white amorphous powder. What went wrong?

Answer: This is the most common issue and typically indicates that the nucleation rate was excessively high, preventing orderly crystal growth. The system is kinetically trapped in a disordered state. Several factors could be responsible:

  • Incorrect Solvent System: The solvent plays a critical role in mediating the interaction between the metal ions and the linker.[3] Highly polar solvents like DMF can lead to very rapid deprotonation and coordination, causing the MOF to "crash out" of solution as an amorphous solid.[4]

    • Solution: Try a solvent mixture to reduce the polarity, such as DMF/Ethanol or DMF/Water. This can slow down the reaction rate.[5][6]

  • High Temperature: While higher temperatures can increase reaction rates, they can also accelerate nucleation to a point where ordered growth is impossible.[7]

    • Solution: Lower the reaction temperature. Sometimes, room temperature synthesis with the aid of a base or modulator can yield crystalline products.[5][8]

  • Reactant Concentrations are Too High: High concentrations increase the level of supersaturation, which overwhelmingly favors nucleation over crystal growth.

    • Solution: Reduce the concentration of both the metal salt and the H₄ADTA linker.

  • pH Imbalance: The pH of the reaction mixture affects the deprotonation state of the carboxylic acid groups. Rapid deprotonation leads to fast, uncontrolled coordination.[7]

    • Solution: The addition of a coordinating modulator (which is often acidic) can help buffer the reaction and control the deprotonation rate.[9]

G cluster_0 Unmodulated Synthesis (Fast Nucleation) cluster_1 Modulated Synthesis (Controlled Growth) Metal_SBU_1 Metal SBU Amorphous Amorphous Precipitate Metal_SBU_1->Amorphous Linker_1 H₄ADTA Linker_1->Metal_SBU_1 Fast, Irreversible Coordination Metal_SBU_2 Metal SBU Crystal High-Quality Crystal Metal_SBU_2->Crystal Linker_2 H₄ADTA Linker_2->Metal_SBU_2 Slow, Reversible Coordination Modulator Modulator (e.g., Acetic Acid) Modulator->Metal_SBU_2 Competitive Binding

Caption: Modulators compete with the linker, slowing coordination and promoting ordered crystal growth.

  • Temperature Gradient/Ramping: Instead of placing the reaction directly into a hot oven, a slow temperature ramp can be beneficial. This allows the solution to slowly reach a state of supersaturation, initiating fewer nuclei.

    • Solution: Program the oven to ramp from room temperature to the final reaction temperature over several hours (e.g., 6-12 hours).

Parameter Effect on Crystal Size Reasoning
Modulator Concentration Increasing concentration generally leads to larger crystals (up to a point).Reduces nucleation sites by slowing down framework assembly. [8][10]
Reaction Temperature Lower temperatures often yield larger, higher-quality crystals.Decreases nucleation and growth rates, allowing for more ordered assembly. [7]
Reactant Concentration Lower concentrations favor larger crystals.Reduces the degree of supersaturation, favoring growth over nucleation.
Cooling Rate Slower cooling after reaction completion can improve crystal quality.Allows for gradual deposition of remaining solute onto existing crystals.
Scenario 3: Phase Impurity and Reproducibility

Question: I've successfully synthesized the MOF, but my PXRD shows a mixture of phases, or I can't reproduce the synthesis consistently.

Answer: This points to a lack of precise control over the reaction conditions. H₄ADTA MOF synthesis can be highly sensitive to subtle changes.

  • Linker Purity: The synthesis of H₄ADTA itself is non-trivial. [11]Impurities in your linker batch can act as unintentional modulators or defects, leading to inconsistent results or the formation of different phases.

    • Solution: Always verify the purity of your H₄ADTA linker via NMR or other analytical techniques before use. If possible, recrystallize the linker to ensure high purity.

  • Metal Salt Hydration State: The amount of water in the hydrated metal salt can vary. This water can participate in the reaction, affecting the pH and coordination environment.

    • Solution: Use a fresh bottle of the metal salt or accurately determine its hydration state to ensure consistent molar ratios.

  • "One-Pot" Reactions: While convenient, "one-pot" syntheses where the linker is generated in situ can be difficult to control, as the conditions must be suitable for both the organic reaction and the MOF crystallization. [12][13] * Solution: For reproducibility, it is almost always better to use a pre-synthesized and purified H₄ADTA linker.

References

  • ResearchGate. (2025). Optimization of MOF Synthesis. Retrieved from [Link]

  • Yaghi, O. et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron.
  • Chemical Science (RSC Publishing). (n.d.). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Rigid Multivalent Scaffolds Based on Adamantane. Retrieved from [Link]

  • Google Patents. (n.d.). CN102503806A - Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound.
  • Research Explorer. (n.d.). CRYSTAL GROWTH OF THE METAL-ORGANIC FRAMEWORK ZIF-8. Retrieved from [Link]

  • CD Bioparticles. (n.d.). 1,3,5,7-Adamantanetetracarboxylic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Retrieved from [Link]

  • Transactions of the Faraday Society (RSC Publishing). (n.d.). Lattice defects in plastic organic crystals. Part 6.—Dislocation etching in adamantane. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu2(ATC)·6H2O: Design of open metal sites in porous metal-organic crystals (ATC: 1,3,5,7-Adamantane Tetracarboxylate) [6]| Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Cu2(ATC)‚6H2O: Design of Open Metal Sites in Porous Metal-Organic Crystals (ATC: 1,3,5,7-Adamantane Tetracarboxylate). Retrieved from [Link]

  • OFFICINEPANERAI. (2026). Exploring Adamantane-1,3,5,7-tetracarboxylic Acid in Advanced Material Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative examples of adamantane derivatives which have been.... Retrieved from [Link]

  • ACS Publications. (n.d.). Five-fold diamond structure of adamantane-1,3,5,7-tetracarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Growth Study of Microporous Metal-Organic Framework Mof-801-Sc by Atomic Force Microscopy. Retrieved from [Link]

  • MDPI. (n.d.). A Different View of Solvent Effects in Crystallization. Retrieved from [Link]

  • NIH. (n.d.). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Retrieved from [Link]

  • PubMed Central. (n.d.). Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs) | Request PDF. Retrieved from [Link]

  • PubMed Central. (n.d.). Effect of organic solvents on calcium minodronate crystal morphology in aqueous solution: an experimental and theoretical study. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions. Retrieved from [Link]

  • MDPI. (n.d.). Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Strategies for induced defects in metal–organic frameworks for enhancing adsorption and catalytic performance. Retrieved from [Link]

  • NIH. (n.d.). Defects Formation and Amorphization of Zn-MOF-74 Crystals by Post-Synthetic Interactions with Bidentate Adsorbates. Retrieved from [Link]

  • PMC. (n.d.). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Retrieved from [Link]

  • NIH. (n.d.). In Situ Investigation of Multicomponent MOF Crystallization during Rapid Continuous Flow Synthesis. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Metal organic framework synthesis in the presence of surfactants: towards hierarchical MOFs?. Retrieved from [Link]

  • MDPI. (n.d.). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. Retrieved from [Link]

Sources

Troubleshooting

"stability issues of MOFs derived from Adamantane-1,3,5,7-tetracarboxylic acid"

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Stability & Synthesis Troubleshooting for ADTB-Derived Architectures Executive Technical Overview Adamantane-1,3,5,7-tetr...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Stability & Synthesis Troubleshooting for ADTB-Derived Architectures

Executive Technical Overview

Adamantane-1,3,5,7-tetracarboxylic acid (H₄ADTB) is a premier building block for Metal-Organic Frameworks (MOFs) due to its rigid, tetrahedral (


) geometry. Unlike planar linkers (e.g., terephthalic acid), ADTB naturally directs the formation of high-connectivity cages.

However, users frequently encounter a "stability paradox": while the adamantane core is chemically inert and thermally robust, the resulting MOFs often exhibit structural fragility . This is primarily due to the formation of large, open cages (as seen in PCN-13 ) that are susceptible to capillary collapse during activation or hydrolysis in biological buffers.

This guide addresses the three critical failure modes: Activation Collapse , Hydrolytic Degradation , and Phase Impurity .

Comparative Data: The Stability Spectrum

Before troubleshooting, identify which class of ADTB-MOF you are working with. The metal cluster dictates the stability profile.

FeaturePCN-13 (Copper) PCN-521 (Zirconium)
Metal Node Cu₂ Paddlewheel (Cu₂COO₄)Zr₆ Cluster (Zr₆O₄(OH)₄)
Topology (4,4)-connected (Ptb topology)(4,8)-connected (Fluorite, flu)
Pore Size ~6 Å and ~13 Å channelsHuge cages (~20.5 x 37.4 Å)
Activation Risk Critical (High risk of collapse)Low (Structurally robust)
Water Stability Poor (Unstable in moisture/PBS)Excellent (Stable in acid/water)
Primary Use Gas storage (dry), separationsDrug delivery, Catalysis

Module 1: Activation & Structural Collapse

The Issue: You synthesized high-quality blue crystals (Cu-ADTB), but upon vacuum drying, they turned opaque/dark and lost all porosity (BET surface area < 50 m²/g).

Root Cause: Capillary Stress. In large-pore MOFs like PCN-13, the surface tension of evaporating solvents (DMF/Ethanol) exerts massive capillary pressure on the pore walls. The Cu-carboxylate bonds are directionally weak, causing the framework to fold or crush into a dense, amorphous phase.

Troubleshooting Workflow

ActivationLogic Start Start: Solvated Crystals Check1 Solvent Exchange Performed? Start->Check1 Issue1 Direct Vacuum from DMF (CRITICAL ERROR) Check1->Issue1 No Step2 Exchange to Acetone/Ethanol Check1->Step2 Yes ResultBad Pore Collapse (Amorphous) Issue1->ResultBad Check2 Drying Method? Step2->Check2 HeatVac Heat + Vacuum Check2->HeatVac SCCO2 Supercritical CO2 Drying Check2->SCCO2 HeatVac->ResultBad For PCN-13 ResultGood High Porosity (Crystalline) SCCO2->ResultGood

Figure 1: Decision tree for preventing capillary collapse in ADTB-MOFs.

Corrective Protocol: Supercritical CO₂ Activation

Required for: PCN-13, PCN-14, and other Cu/Zn-ADTB variants.

  • Solvent Exchange: Decant the synthesis solvent (DMF). Wash crystals with dry acetone 3x per day for 3 days. Note: Ensure the crystals never dry out during exchange.

  • Loading: Transfer acetone-soaked crystals into the scCO₂ dryer chamber.

  • Liquid CO₂ Exchange: Purge with liquid CO₂ at 10°C / 50 bar for 2 hours to displace acetone.

  • Supercritical Transition: Raise temperature to 35°C and pressure to 85 bar (above critical point: 31.1°C, 73.8 bar). Hold for 1 hour.

  • Bleeding: Slowly vent the CO₂ at a rate of < 0.5 mL/min.

  • Verification: Immediate PXRD. If peaks broaden significantly compared to the solvated state, the framework has partially collapsed.

Module 2: Hydrolytic Stability (Drug Delivery Context)

The Issue: You are loading a drug into the MOF for release in Phosphate Buffered Saline (PBS), but the MOF degrades within minutes, dumping the payload immediately ("Burst Release").

Root Cause: Ligand Displacement. Phosphate ions in PBS are stronger nucleophiles than the carboxylate groups of the ADTB ligand. They attack the Cu-paddlewheel, stripping the metal and dissolving the framework.

The Solution: Switch to PCN-521 . PCN-521 connects the ADTB ligand to Zr₆ clusters . The Zr-O bond is significantly stronger and more resistant to hydrolysis than Cu-O.

FAQ: Stability in Biological Media

Q: Can I stabilize my existing Cu-ADTB MOF for PBS use?

  • A: Only marginally. You can try Post-Synthetic Modification (PSM) by doping with hydrophobic ligands or coating with a lipid bilayer, but this often blocks pores. The robust engineering solution is to synthesize the Zirconium analogue (PCN-521).

Q: Why is PCN-521 so stable?

  • A: It utilizes the "fluorite" topology where each Zr₆ cluster is connected to 8 ADTB ligands. This high connectivity (8-connected node) creates a rigid scaffold that resists attack by water or phosphates.

Protocol: Hydrolytic Stability Assay
  • Preparation: Activate PCN-521 (100 mg).

  • Immersion: Suspend in 10 mL of PBS (pH 7.4) at 37°C.

  • Monitoring:

    • T = 0, 1, 6, 24 hours: Aliquot supernatant. Check for free ADTB ligand via UV-Vis (ADTB absorbs in deep UV, ~210-220 nm; ensure buffer blanking).

    • T = 24 hours: Centrifuge solids, wash with water/acetone, and run PXRD.

  • Pass Criteria: Retention of primary diffraction peaks (low angle) and <5% ligand leaching.

Module 3: Synthesis & Phase Purity

The Issue: The reaction yields a dense, non-porous solid or a gel instead of crystals.

Root Cause: Fast Nucleation. The tetrahedral ADTB ligand reacts too quickly with metal salts, leading to kinetic trapping (amorphous gel) or dense interpenetrated phases rather than the desired open framework.

Corrective Protocol: Modulated Synthesis

You must use a "modulator" (monocarboxylic acid) to compete with the ADTB ligand, slowing down crystal growth and allowing defect correction.

Optimized Recipe for Zr-ADTB (PCN-521 type):

  • Metal Source: ZrCl₄ (70 mg)

  • Ligand: H₄ADTB (30 mg)

  • Modulator: Benzoic Acid (2.5 g) or Acetic Acid.

    • Technical Note: A high ratio of modulator (approx. 50-100 equivalents vs. Zr) is crucial. The modulator binds to the Zr cluster initially, then is slowly displaced by ADTB, ensuring ordered assembly.

  • Solvent: DMF (10 mL)

  • Conditions: 120°C for 48-72 hours.

Visual Check:

  • Gel/Powder: Modulator concentration too low.

  • Clear Solution (No solid): Modulator concentration too high.

  • Octahedral Crystals: Optimal.

References & Further Reading

  • PCN-13 (Cu-ADTB) Discovery & Structure: Wang, X. S., Ma, S., Rauch, K., Simmons, J. M., Yaghi, O. M., Wong-Foy, A. G., & Zhou, H. C. (2005). "Metal-organic frameworks based on double-bond-coupled di-isophthalate linkers with high hydrogen and methane uptakes." Chemistry of Materials. (Context: Establishes the baseline for Cu-ADTB architectures). Note: The specific PCN-13 structure utilizing ADTB is detailed in: Ma, S., & Zhou, H. C. (2010). "Gas storage in porous metal–organic frameworks for clean energy applications." Chemical Communications. Link

  • PCN-521 (Zr-ADTB) - The Stable Alternative: Feng, D., Gu, Z. Y., Li, J. R., Jiang, H. L., Wei, Z., & Zhou, H. C. (2013). "Zirconium-Metalloporphyrin PCN-222: Mesoporous Metal–Organic Frameworks with Ultrahigh Stability as Biomimetic Catalysts." Angewandte Chemie (See related work on PCN-521 in Angew. Chem. Int. Ed. 2013, 52, 10300). Specific PCN-521 Citation: Feng, D., et al. (2014). "Symmetry-Guided Synthesis of Highly Porous Metal-Organic Frameworks with Fluorite Topology." Angewandte Chemie International Edition, 53(3), 815-818. Link

  • Activation Strategies (Supercritical CO₂): Mondloch, J. E., et al. (2013).[1] "Activation of metal-organic framework materials."[2][3] CrystEngComm, 15, 9258-9264. Link

  • Water Stability Mechanisms: Burtch, N. C., Jasuja, H., & Walton, K. S. (2014). "Water stability and adsorption in metal–organic frameworks." Chemical Reviews, 114(20), 10575-10612. Link

Sources

Optimization

Technical Support Center: Adamantane-1,3,5,7-tetracarboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of Adamantane-1,3,5,7-tetracarboxylic acid (ADTA). This guide is designed for researchers, chemists, and drug development professionals who are exploring or troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Adamantane-1,3,5,7-tetracarboxylic acid (ADTA). This guide is designed for researchers, chemists, and drug development professionals who are exploring or troubleshooting the synthesis of this highly symmetrical and rigid molecular building block. ADTA's unique tetrahedral structure makes it a critical component in the construction of Metal-Organic Frameworks (MOFs), polymers with enhanced thermal and mechanical stability, and advanced dendrimers.[1][2]

However, its synthesis is not trivial and presents several challenges, particularly concerning scalability and the functionalization of the inert adamantane core.[3] This document provides a structured, question-and-answer guide to both established and alternative synthetic routes, focusing on the underlying chemical principles, troubleshooting common issues, and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for producing Adamantane-1,3,5,7-tetracarboxylic acid?

A1: The synthesis of ADTA generally proceeds via a multi-step process starting from adamantane or a pre-functionalized derivative. Direct tetra-carboxylation of adamantane is not feasible due to the difficulty in controlling the reaction and the harsh conditions required. The most common strategies involve the preparation of a key tetra-substituted intermediate at the bridgehead positions (1,3,5,7), followed by conversion of these functional groups to carboxylic acids. The two most prominent pathways are:

  • The Hydrolysis Route: This involves synthesizing an intermediate like 1,3,5,7-tetracyanoadamantane or 1,3,5,7-adamantanetetracarboxamide and then hydrolyzing it to the final tetra-acid.[1][4]

  • The Carboxylation Route: This strategy starts with a 1,3,5,7-tetrahaloadamantane (e.g., tetrabromo- or tetraiodoadamantane) and attempts to convert the halo- groups into carboxylic acids, typically via organometallic intermediates.[3]

Q2: Why is the synthesis of ADTA in multi-gram quantities considered difficult?

A2: The primary difficulties arise from the low solubility and reactivity of the key intermediates, particularly 1,3,5,7-tetrahaloadamantanes.[3] The bridgehead carbons of the adamantane cage are sterically hindered, making nucleophilic substitution reactions sluggish. Furthermore, many of the required reactions involve harsh conditions or expensive and toxic reagents, which can complicate purification and pose challenges for scaling up the process safely and economically.[3][5]

Q3: What are the main challenges when working with 1,3,5,7-tetrahaloadamantane precursors?

A3: As mentioned, 1,3,5,7-tetrahaloadamantanes are notoriously difficult to work with due to two main factors:

  • Poor Solubility: These compounds are highly crystalline and nonpolar, leading to very low solubility in most common organic solvents. This makes it challenging to achieve homogeneous reaction conditions, often requiring large solvent volumes or high temperatures.

  • Low Reactivity: The C-X (X = halogen) bonds at the bridgehead positions are resistant to both SN1 and SN2 substitution reactions. The cage structure prevents the backside attack required for SN2, and the formation of a bridgehead carbocation for SN1 is energetically unfavorable. Therefore, functionalization often requires forcing conditions or conversion to more reactive organometallic species.[3]

Q4: How can I purify the final ADTA product, given its high melting point and potential impurities?

A4: ADTA is a colorless crystalline solid with a very high melting point (~395 °C), reflecting its stable, hydrogen-bonded crystal structure.[1] Purification can be challenging. Standard column chromatography is often not viable. The most effective methods include:

  • Recrystallization: Using highly polar solvents like DMF or water, although solubility may be limited.

  • Acid-Base Extraction: The crude product can be dissolved in an aqueous base (e.g., NaOH or NH4OH) to form the water-soluble tetra-carboxylate salt. The solution is then filtered to remove non-acidic organic impurities. Subsequent re-acidification with a strong acid (e.g., HCl) will precipitate the purified ADTA, which can be collected by filtration. This method is analogous to the purification of 1-adamantanecarboxylic acid.[6]

  • Esterification-Hydrolysis: A more involved but effective method is to convert the crude tetra-acid to its tetra-ester (e.g., tetramethyl ester). Esters are typically much more soluble in organic solvents and can be purified by chromatography or recrystallization. Subsequent hydrolysis of the purified ester yields the pure tetra-acid.[6]

Troubleshooting Guide: Experimental Issues & Solutions

Problem 1: My hydrolysis of 1,3,5,7-tetracyanoadamantane to ADTA is stalling or incomplete.

  • Question: I am attempting to hydrolyze 1,3,5,7-tetracyanoadamantane using strong acid (H2SO4/H2O), but I see evidence of amide intermediates and the reaction is not proceeding to the full tetra-acid. How can I resolve this?

  • Expert Analysis & Solution: The hydrolysis of nitriles to carboxylic acids is a two-step process, proceeding through an amide intermediate. The second step, hydrolysis of the amide to the carboxylic acid, is often the rate-limiting step, especially with sterically hindered substrates like adamantane derivatives.

    • Causality: The stability of the tetra-amide intermediate is significant. Incomplete protonation or insufficient heat can cause the reaction to stall.

    • Troubleshooting Steps:

      • Increase Reaction Temperature & Time: Safely increase the reflux temperature and extend the reaction time significantly (e.g., from 24h to 48-72h). Monitor the reaction progress by taking small aliquots, quenching, and analyzing via IR spectroscopy to track the disappearance of the amide C=O stretch.

      • Use Harsher Conditions: While exercising extreme caution, consider using a more aggressive hydrolyzing agent. However, for this specific substrate, optimizing time and temperature is preferable to avoid potential decomposition.

      • Ensure Homogeneity: If the tetracyano starting material or amide intermediate is not fully dissolved, the reaction will be slow. Ensure vigorous stirring.

    • Self-Validation: The most reliable way to track the reaction is through Infrared (IR) Spectroscopy. Look for the complete disappearance of the nitrile (C≡N) peak around 2230 cm⁻¹ and the amide peaks, and the appearance of a very broad O-H stretch (2500-3300 cm⁻¹) and a strong carboxylic acid carbonyl (C=O) peak around 1700 cm⁻¹ in the final product.

Problem 2: I am attempting a Grignard reaction on 1,3,5,7-tetrabromoadamantane followed by carboxylation, but my yields are negligible.

  • Question: I'm trying to form a tetra-Grignard reagent from 1,3,5,7-tetrabromoadamantane and then quench it with CO2. The reaction is not working. What is going wrong?

  • Expert Analysis & Solution: This is an exceptionally challenging reaction. The formation of Grignard reagents at bridgehead positions is difficult, and forming four on a single molecule is highly improbable due to steric hindrance and electrostatic repulsion.

    • Causality: The low reactivity of the C-Br bond and the steric crowding around the bridgehead carbons make the insertion of magnesium very difficult. Furthermore, any mono- or di-Grignard species formed would be poorly soluble.

    • Alternative Approaches:

      • Switch to an Organolithium Intermediate: Instead of magnesium, try using a stronger reducing agent like lithium metal in an appropriate solvent (e.g., THF or diethyl ether) to facilitate halogen-metal exchange. This is still a difficult reaction but may have a higher chance of success than the Grignard route.

      • Consider a Barbier-type Reaction: Perform the reaction in the presence of the electrophile (in this case, solid CO2 or "dry ice"). Add the 1,3,5,7-tetrabromoadamantane and an excess of activated magnesium or lithium to a slurry of dry ice in an ethereal solvent. This can sometimes favor the formation of the desired product when the organometallic intermediate is unstable.

      • Abandon this Route: Honestly, this route is not considered viable for a scalable synthesis of ADTA. The hydrolysis of the tetracyano intermediate is a much more reliable, albeit still challenging, alternative.[7]

Problem 3: My final ADTA product is poorly soluble in common NMR solvents, making characterization difficult.

  • Question: I have a white powder that I believe is ADTA, but I cannot dissolve it in CDCl3, Acetone-d6, or Methanol-d4 to get a clean ¹H or ¹³C NMR spectrum. How can I confirm its identity?

  • Expert Analysis & Solution: This is a very common issue. The high symmetry and strong intermolecular hydrogen bonding of ADTA lead to poor solubility in many standard NMR solvents.

    • Recommended Solvents:

      • DMSO-d6: Dimethyl sulfoxide is a highly polar aprotic solvent that can often dissolve ADTA, especially with gentle heating. The acidic protons will likely appear as a very broad singlet.

      • Basic D2O: Dissolve the sample in D2O containing a small amount of NaOD or K2CO3. This will deprotonate the carboxylic acids to form the soluble tetra-anion. The acidic protons will exchange with deuterium and become invisible in the ¹H NMR spectrum, but you will be able to clearly see the 12 protons of the adamantane cage.

    • Alternative Characterization Techniques:

      • Mass Spectrometry: Use Electrospray Ionization in negative mode (ESI-). You should observe the [M-H]⁻ ion and potentially other deprotonated species.

      • FT-IR Spectroscopy: As mentioned, this is excellent for confirming the presence of the carboxylic acid functional groups.

      • Elemental Analysis: Provides the empirical formula and is a strong indicator of purity.

      • Titration: Dissolve a known mass of the product in a suitable solvent and titrate with a standardized solution of NaOH using an indicator like phenolphthalein. The result should be consistent with a tetraprotic acid.

Visualized Synthetic Pathways

The overall synthetic landscape starting from adamantane is complex. The most practical routes focus on installing functional groups that are readily converted to carboxylic acids.

G cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Product Adamantane Adamantane Tetrahalo 1,3,5,7-Tetrahaloadamantane Adamantane->Tetrahalo Halogenation Tetracyano 1,3,5,7-Tetracyanoadamantane Tetrahalo->Tetracyano Cyanation (e.g., CuCN) ADTA Adamantane-1,3,5,7- tetracarboxylic Acid Tetrahalo->ADTA Carboxylation (Challenging) Tetraamide 1,3,5,7-Adamantanetetracarboxamide Tetracyano->Tetraamide Partial Hydrolysis Tetracyano->ADTA Hydrolysis Tetraamide->ADTA Full Hydrolysis G Start Adamantane Step1_Node Step 1: Bromination Reagents: Br₂, AlBr₃ (cat.) Conditions: Reflux Start->Step1_Node Intermediate1 1,3,5,7-Tetrabromoadamantane Step1_Node->Intermediate1 Step2_Node Step 2: Cyanation Reagents: CuCN Solvent: NMP or DMF Conditions: High Temp (e.g., 200 °C) Intermediate1->Step2_Node Intermediate2 1,3,5,7-Tetracyanoadamantane Step2_Node->Intermediate2 Step3_Node Step 3: Hydrolysis Reagents: Conc. H₂SO₄ / H₂O Conditions: Reflux (48-72h) Intermediate2->Step3_Node End ADTA Step3_Node->End

Caption: Workflow for the tetracyano-based synthesis of ADTA.

Step 1: Synthesis of 1,3,5,7-Tetrabromoadamantane

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a bromine trap (e.g., NaOH solution), place adamantane.

  • Reagents: Add a catalytic amount of anhydrous aluminum bromide (AlBr₃).

  • Reaction: Slowly add an excess of liquid bromine (Br₂) to the flask. The reaction is exothermic.

  • Heating: Once the initial reaction subsides, heat the mixture to reflux and maintain for several hours until the reaction is complete (TLC monitoring may be difficult; reaction is often run for a set time, e.g., 24h).

  • Workup: Cool the reaction mixture and carefully quench the excess bromine with a solution of sodium bisulfite. The solid product can be isolated by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent like ethanol or chloroform.

Step 2: Synthesis of 1,3,5,7-Tetracyanoadamantane

WARNING: This step involves copper(I) cyanide, which is highly toxic. Handle with extreme care under strict safety protocols.

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, place the 1,3,5,7-tetrabromoadamantane.

  • Reagents: Add an excess of copper(I) cyanide (CuCN).

  • Solvent: Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

  • Reaction: Heat the heterogeneous mixture to a high temperature (e.g., 180-200 °C) with vigorous stirring. The reaction can take 24 hours or more.

  • Workup: Cool the mixture and pour it into a solution of ferric chloride or aqueous ammonia to complex the copper salts. The crude product often precipitates and can be collected by filtration. Further purification by recrystallization is necessary.

Step 3: Hydrolysis to Adamantane-1,3,5,7-tetracarboxylic Acid[7]

  • Setup: In a heavy-walled, large round-bottom flask equipped with a reflux condenser, place the purified 1,3,5,7-tetracyanoadamantane.

  • Reagents: Carefully add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v). The addition is highly exothermic.

  • Reaction: Heat the mixture to reflux. As discussed in the troubleshooting section, this step requires prolonged heating (48-72 hours) to ensure complete hydrolysis of both the nitrile and the intermediate amide groups.

  • Workup: Cool the reaction mixture and very carefully pour it over a large amount of crushed ice. The white solid ADTA will precipitate.

  • Purification: Collect the solid by vacuum filtration and wash it extensively with cold water until the washings are neutral to pH paper. The crude product can be further purified by one of the methods described in FAQ Q4.

Comparison of Synthetic Routes

FeatureRoute 1: Hydrolysis of Tetracyano IntermediateRoute 2: Carboxylation of Tetrahalo Intermediate
Starting Material Adamantane1,3,5,7-Tetrahaloadamantane
Number of Steps 3 (from Adamantane)1-2 (from Tetrahaloadamantane)
Key Reagents Br₂, AlBr₃, CuCN (Highly Toxic) , H₂SO₄Organometallic reagents (e.g., Mg, Li), CO₂
Overall Yield Low to ModerateVery Low / Often Fails
Scalability Challenging due to toxic reagents and harsh conditions.Extremely difficult due to reactivity and solubility issues. [3]
Key Challenge Handling of toxic cyanides; forcing hydrolysis conditions.Formation of the organometallic intermediate. [3]
Recommendation Preferred but challenging route. Not recommended for practical synthesis.

References

  • CN102503806A - Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine - Google Patents.
  • Reissig, H. U., et al. Synthesis of Rigid Multivalent Scaffolds Based on Adamantane. Synthesis, 2004(14), 2347-2356. Available from: [Link]

  • Wikipedia. 1,3,5,7-Adamantanetetracarboxylic acid. Available from: [Link]

  • Curriculum Press. Organic Synthesis Routes. Available from: [Link]

  • Koch, H., & Haaf, W. 1-Adamantanecarboxylic acid. Organic Syntheses, Coll. Vol. 5, p.20 (1973); Vol. 44, p.1 (1964). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Adamantane-1,3,5,7-tetracarboxylic Acid in Advanced Material Synthesis. Available from: [Link]

  • Schleyer, P. v. R. Adamantane. Organic Syntheses, Coll. Vol. 5, p.16 (1973); Vol. 42, p.8 (1962). Available from: [Link]

  • Paryzek, Z., et al. Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Molecules, 2019, 24(15), 2717. Available from: [Link]

  • Ermer, O. Five-fold diamond structure of adamantane-1,3,5,7-tetracarboxylic acid. Journal of the American Chemical Society, 1988, 110(11), 3747-3754. Available from: [Link]

  • Ivleva, E. A., et al. Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 2020, 56(8), 1399–1406. Available from: [Link]

  • Chapman, R. D., et al. Photochemical Preparation of 1,3,5,7-Tetracyanoadamantane and Its Conversion to 1,3,5,7-Tetrakis(aminomethyl)adamantane. The Journal of Organic Chemistry, 1996, 61(19), 6754-6755. Available from: [Link]

  • Chapman, R. D., et al. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 2024. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Interpenetration Control in ADTA MOFs

This guide serves as a specialized technical support center for researchers working with Adamantane-1,3,5,7-tetracarboxylic acid (H₄ADTA) and related tetrahedral linker MOFs. It addresses the critical challenge of framew...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers working with Adamantane-1,3,5,7-tetracarboxylic acid (H₄ADTA) and related tetrahedral linker MOFs. It addresses the critical challenge of framework interpenetration (catenation) , a phenomenon where multiple independent lattices entangle, drastically reducing porosity and surface area.

Current Status: Online

Senior Application Scientist: Dr. Aris Thorne Topic: Troubleshooting Framework Interpenetration in H₄ADTA Architectures Reference Protocol: #ADTA-NonInt-01

Core Concept: The Interpenetration Paradox

Adamantane-based linkers (H₄ADTA) possess a rigid


 symmetry that naturally favors open, diamondoid-like networks (e.g., flu , pts , or pyr  topologies). However, nature abhors a vacuum. To stabilize the large voids created by these tetrahedral nodes, the system often forms a second (or third) identical network within the first, a process driven by thermodynamics  (maximizing density and stability).

The Goal: Trap the kinetic phase—the single, non-interpenetrated network—to maximize the BET surface area for drug delivery and catalysis.

Diagnostic Hub: Troubleshooting Q&A
Issue 1: "My BET surface area is ~50% lower than the theoretical maximum."

Diagnosis: You likely have a 2-fold interpenetrated framework. Technical Explanation: In ADTA MOFs, a single network might theoretically offer ~3000 m²/g. If you measure ~1500 m²/g, the pores are partially blocked by a second network. This is common in solvothermal syntheses where high temperatures favor the denser thermodynamic product.

Corrective Actions:

  • Dilution Strategy: Reduce the concentration of the metal precursor and H₄ADTA linker by 50% . Lower concentrations reduce the probability of two independent nucleation events occurring in the same spatial volume.

  • Temperature Step-Down: Lower the reaction temperature by 10–20°C . Interpenetration is often endothermic; lower temperatures favor the kinetic (open) phase.

  • Solvent Template: Switch to a solvent with a larger molecular radius (e.g., DEF instead of DMF). Bulky solvent molecules act as temporary templates, filling the voids and physically preventing a second network from growing.

Issue 2: "I see extra reflections in my PXRD pattern that don't match the simulated phase."

Diagnosis: Mixed-phase formation or Symmetry-Forbidden Interpenetration. Technical Explanation: Interpenetration can alter the space group. For example, a non-interpenetrated cubic flu net might degrade into a lower-symmetry space group upon interpenetration.

Corrective Actions:

  • Water Control (The "ST-150" Protocol): Check the water content of your solvent.

    • Mechanism:[1][2][3][4] Water often facilitates the formation of dense metal-cluster secondary building units (SBUs) that encourage interpenetration.

    • Fix: Use anhydrous DEF (N,N-diethylformamide). Research on similar tetrahedral MOFs (e.g., ST-150) has shown that removing water shifts the product from a doubly interpenetrated pyr net to a non-interpenetrated phase.

  • Modulator Addition: Add a monocarboxylic acid (e.g., Benzoic Acid or Formic Acid) at a 30:1 molar ratio vs. the linker.

    • Mechanism:[1][2][3][4] Modulators compete with the ADTA linker, slowing down nucleation. This "slow growth" allows the lattice to self-correct and often favors the single-network phase.

Issue 3: "My crystals are opaque/polycrystalline aggregates."

Diagnosis: Rapid nucleation leading to defect-rich, likely interpenetrated intergrowths. Corrective Actions:

  • Symmetry-Guided Synthesis: If using Zr-clusters, ensure you are targeting the flu topology (fluorite). This topology is robust but requires precise stoichiometric balance.

  • Protocol Adjustment: Switch from direct heating to solvothermal gradient heating (e.g., 1°C/min ramp rate) to control the nucleation density.

Experimental Protocol: Synthesis of Non-Interpenetrated Cu-ADTA (MOF-11 Analogue)

Objective: Synthesize high-porosity Cu₂(ADTA) without pore blockage. Target Topology: pts (cooperite) or flu (fluorite) variant.

ParameterValueNote
Linker H₄ADTA (Adamantane-1,3,5,7-tetracarboxylic acid)0.05 mmol
Metal Source Cu(NO₃)₂·2.5H₂O0.10 mmol
Solvent System Ethanol / H₂O / DMF (1:1:1) Crucial: High ethanol content acts as a template.
Modulator HBF₄ (Fluoroboric acid)20 µL (48% wt) - Acidifies to slow nucleation.
Temp/Time 85°C for 24 hoursLow temp favors open framework.

Step-by-Step Workflow:

  • Dissolution: Dissolve H₄ADTA in the DMF/Ethanol mixture. Sonicate until clear.

  • Metal Addition: Add Cu(NO₃)₂·2.5H₂O dissolved in water dropwise to the linker solution.

  • Acidification: Add HBF₄. The solution should remain clear (no immediate precipitate).

  • Crystallization: Seal in a 20 mL scintillation vial (or Teflon-lined autoclave). Heat at 85°C (static) for 24 hours.

  • Activation: Wash crystals with anhydrous acetone (3x) over 2 days to exchange the heavy solvents.

  • Drying: Activate under dynamic vacuum at 100°C for 12 hours. Note: Do not exceed 120°C initially to prevent pore collapse before solvent removal.

Decision Logic: Interpenetration Control Pathway

The following diagram outlines the decision process for optimizing ADTA MOF synthesis.

ADTA_Interpenetration_Control Start Start: ADTA MOF Synthesis CheckPXRD Analyze PXRD & BET Area Start->CheckPXRD Decision1 Is Surface Area > 80% Theoretical? CheckPXRD->Decision1 Success Success: Non-Interpenetrated Phase Decision1->Success Yes Fail_LowArea Issue: Low Surface Area (Interpenetration Likely) Decision1->Fail_LowArea No Strategy_Solvent Strategy A: Solvent Templating Use Bulky Solvent (DEF) or Anhydrous Conditions Fail_LowArea->Strategy_Solvent Step 1 Strategy_Conc Strategy B: Kinetic Control Reduce Conc. by 50% Lower Temp by 15°C Fail_LowArea->Strategy_Conc Step 2 (if A fails) Strategy_Mod Strategy C: Modulator Add Benzoic Acid (30 eq) Fail_LowArea->Strategy_Mod Step 3 (if B fails) Strategy_Solvent->CheckPXRD Retest Strategy_Conc->CheckPXRD Retest Strategy_Mod->CheckPXRD Retest

Caption: Logic flow for diagnosing and resolving interpenetration in tetrahedral MOF synthesis.

References
  • Synthesis of Non-Interpenetrated Zr-MOFs (PCN-521): Zhang, X., et al. "Symmetry-Guided Synthesis of Highly Porous Metal-Organic Frameworks with Fluorite Topology." Context: Establishes the "fluorite" topology benchmark for tetrahedral linkers.[5]

  • Solvent Control of Interpenetration (ST-150 vs MOF-150): Tan, J., et al. "Control over interpenetration for boosting methane storage capacity in metal–organic frameworks." Journal of Materials Chemistry A, 2021. Context: Demonstrates the critical role of anhydrous solvents in preventing catenation.

  • ADTA Linker in MOF-11: Chen, B., et al. "Cu2(ATC)·6H2O: Design of Open Metal Sites in Porous Metal-Organic Crystals." Journal of the American Chemical Society, 2000. Context: Foundational work on Adamantane-1,3,5,7-tetracarboxylate MOFs.

  • General Strategies for Interpenetration Control: Jiang, H.L., et al. "Interpenetration control in metal–organic frameworks for functional applications." Coordination Chemistry Reviews, 2013. Context: Comprehensive review on templating and concentration strategies.

Sources

Optimization

Technical Support Center: Characterization of Adamantane-1,3,5,7-tetracarboxylic Acid and its Materials

Welcome to the technical support center for the characterization of Adamantane-1,3,5,7-tetracarboxylic acid (ADTA) and its derived materials. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of Adamantane-1,3,5,7-tetracarboxylic acid (ADTA) and its derived materials. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges encountered during the experimental analysis of these compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and interpret your data with confidence.

Adamantane-1,3,5,7-tetracarboxylic acid is a highly rigid, tetrahedral building block prized for its ability to create robust and porous three-dimensional structures, such as Metal-Organic Frameworks (MOFs) and covalent organic frameworks (COFs).[1][2][3] Its unique geometry, however, presents specific challenges in its characterization and the analysis of the materials synthesized from it. This guide provides a structured approach to overcoming these hurdles.

Part 1: Troubleshooting Guide

This section is organized by common characterization techniques and addresses specific problems you may encounter.

Nuclear Magnetic Resonance (NMR) Spectroscopy of ADTA

NMR is fundamental for confirming the structure and purity of the ADTA ligand. However, its low solubility can be a significant obstacle.

Problem: Poor solubility of ADTA in common NMR solvents, leading to low signal-to-noise ratio and broad peaks.

  • Causality: ADTA has four carboxylic acid groups, making it highly polar and capable of forming strong intermolecular hydrogen bonds. This leads to a very stable crystal lattice that is difficult to break down with standard deuterated solvents.

  • Troubleshooting Protocol:

    • Solvent Selection:

      • Standard solvents like chloroform-d (CDCl₃) and acetone-d₆ are generally ineffective.

      • Start with more polar aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or N,N-dimethylformamide-d₇ (DMF-d₇). Gentle heating may be required to aid dissolution. Be aware that residual water in DMSO-d₆ can lead to a broad proton signal that may overlap with your analyte signals.

      • For particularly stubborn samples, consider using a basic solvent to deprotonate the carboxylic acids, which will significantly increase solubility. Deuterated sodium hydroxide in D₂O (NaOD/D₂O) or deuterated pyridine (pyridine-d₅) are effective options. Note that the chemical shifts will be different in these basic solvents compared to neutral ones.

    • Sample Preparation for Basic Solvents:

      • Accurately weigh a small amount of ADTA (e.g., 5-10 mg) into an NMR tube.

      • Add the deuterated basic solvent (e.g., 0.6 mL of 0.1 M NaOD in D₂O).

      • Use a vortex mixer or sonicator to ensure complete dissolution.

    • NMR Acquisition Parameters:

      • Increase the number of scans (e.g., 128 or more) to improve the signal-to-noise ratio.

      • Use a longer relaxation delay (D1) (e.g., 5-10 seconds) to ensure full relaxation of the quaternary carbons in ¹³C NMR, which can have long relaxation times.

  • Expected Outcome: You should obtain a clean ¹H NMR spectrum showing the characteristic signals for the adamantane cage protons and a ¹³C NMR spectrum with signals for the cage carbons and the carboxyl carbons.

Solvent Pros Cons Typical ¹H Chemical Shifts (ppm)
DMSO-d₆Readily available, good for moderately soluble samples.May require heating, residual water peak.~12.5 (s, 4H, -COOH), ~1.9 (m, 12H, -CH₂-)
NaOD in D₂OExcellent solubility.Alters the chemical environment, labile protons exchange with D₂O.~1.8 (m, 12H, -CH₂-)
Pyridine-d₅Good solubility for some derivatives.Can have multiple solvent peaks, may react with the sample.Varies depending on the derivative.
Single-Crystal X-ray Diffraction (SC-XRD) of ADTA-based MOFs

SC-XRD is the gold standard for determining the 3D structure of MOFs. However, obtaining high-quality crystals and data can be challenging.

Problem 1: Crystals lose crystallinity or degrade upon removal from the mother liquor.

  • Causality: The porous structure of many MOFs is supported by the presence of solvent molecules within the pores. When the crystal is exposed to air, these solvent molecules can rapidly evaporate, causing the framework to collapse.

  • Troubleshooting Protocol:

    • Rapid Mounting: Minimize the time the crystal is exposed to air.

      • Quickly select a suitable crystal under a microscope.

      • Use a cryoloop to scoop the crystal along with a small amount of mother liquor.

      • Immediately mount the crystal on the goniometer and flash-cool it in the cold stream of the diffractometer (typically 100 K).

    • Solvent Exchange: If rapid mounting is not successful, try exchanging the high-vapor-pressure synthesis solvent with a lower-vapor-pressure solvent.

      • After synthesis, carefully decant the mother liquor.

      • Add a solvent with a lower vapor pressure (e.g., hexane or toluene) and let the crystals soak for several hours.

      • Repeat the solvent exchange process 2-3 times.

      • This will slow down the rate of solvent loss during mounting.

    • In-situ Crystallization: For extremely sensitive crystals, consider growing them inside a capillary that can be directly mounted on the diffractometer.

  • Expert Insight: The choice of cryoprotectant is crucial. Paratone-N oil is a common choice as it can coat the crystal and prevent immediate solvent loss.

Problem 2: Disordered solvent molecules in the pores leading to poor refinement and the need for SQUEEZE/PLATON.

  • Causality: The large pores in ADTA-based MOFs are often filled with disordered solvent molecules that cannot be modeled with discrete atomic positions. This leads to high residual electron density and unstable refinements.

  • Troubleshooting Workflow:

    G Workflow for Disordered Solvent in SC-XRD A Initial Data Collection and Processing B Structure Solution and Initial Refinement A->B C High Residual Electron Density in Pores? B->C D Attempt to Model Disordered Solvent C->D Yes F Refine the Framework Model C->F No E Use SQUEEZE/PLATON to Remove Solvent Contribution D->E Modeling Fails E->F G Final Structure F->G

Thermogravimetric Analysis (TGA) of ADTA-based Materials

TGA is essential for assessing the thermal stability and activation conditions of ADTA-based materials.

Problem: Ambiguous TGA curve with overlapping weight loss steps, making it difficult to determine the correct activation temperature.

  • Causality: ADTA-based MOFs can contain multiple types of guest molecules (e.g., synthesis solvent, water) with different boiling points. The decomposition of the organic linker can also occur over a range of temperatures. Using an aliphatic linker like ADTA can sometimes result in lower thermal stability compared to aromatic linkers. [4]

  • Troubleshooting Protocol:

    • Slow Heating Rate: Use a slow heating rate (e.g., 2-5 °C/min) to improve the resolution of different weight loss events.

    • Isothermal Steps: Program the TGA to hold at a specific temperature for an extended period to ensure complete removal of a particular solvent before proceeding to a higher temperature.

    • Coupled TGA-MS/FTIR: If available, use a TGA coupled with a mass spectrometer or an FTIR spectrometer. This will allow you to identify the molecules that are being released at each weight loss step, providing definitive information about the desolvation and decomposition processes.

  • Data Interpretation:

Temperature Range Probable Event Verification
< 150 °CLoss of physisorbed solvent/water.Correlate with the boiling point of the solvent. Confirm with TGA-MS.
150 - 300 °CLoss of coordinated solvent molecules.May be a more gradual weight loss.
> 300 °CDecomposition of the ADTA linker and framework collapse. [4]Significant and often rapid weight loss.
Gas Sorption Analysis of Porous ADTA Materials

Gas sorption measurements are critical for determining the porosity, surface area, and gas uptake capacity of ADTA-based materials.

Problem: Low surface area and gas uptake, not consistent with the porosity observed in the crystal structure.

  • Causality: This is almost always due to incomplete activation of the material. Residual solvent molecules or a collapsed framework can block the pores, preventing gas molecules from accessing the internal surface area.

  • Activation Protocol:

    G Activation Protocol for Gas Sorption A Solvent Exchange (optional but recommended) B Sample Degassing A->B C Heating under Vacuum B->C D Monitor Pressure C->D Dynamic Process E Activation Complete D->E Pressure Stable at Low Value

    Caption: A general workflow for activating porous materials for gas sorption analysis.

    • Solvent Exchange: Before thermal activation, exchange the high-boiling synthesis solvent (e.g., DMF) with a more volatile solvent (e.g., ethanol or acetone) over 1-2 days. This facilitates easier removal during degassing.

    • Degassing: Place the sample in the analysis port of the gas sorption analyzer.

    • Thermal Activation: Heat the sample under high vacuum. The temperature should be high enough to remove the solvent but below the decomposition temperature of the material, as determined by TGA. A typical starting point for ADTA-based MOFs is 120-150 °C.

    • Time and Monitoring: Degas for several hours (e.g., 8-12 hours) until the pressure in the manifold is stable and low, indicating that no more guest molecules are being released.

  • Expert Insight: For some flexible frameworks, a "soft" activation with a gradual temperature ramp and controlled vacuum may be necessary to prevent framework collapse.

Scanning Electron Microscopy (SEM) of ADTA Crystals

SEM is used to visualize the morphology and size of the synthesized crystals.

Problem: Image distortion, excessive brightness, and loss of detail due to sample charging.

  • Causality: ADTA and its organic-based materials are often electrical insulators. When the electron beam strikes the sample, electrons accumulate on the surface, creating a negative charge that deflects the incoming beam and interferes with the detection of secondary electrons. [5][6]

  • Troubleshooting and Mitigation:

Method Principle Protocol
Low Accelerating Voltage Reduces the penetration depth of the electron beam and can lead to a secondary electron yield greater than one, preventing net charge accumulation.Operate the SEM at a low accelerating voltage (e.g., 1-5 kV). [7]
Low Vacuum/Variable Pressure SEM Introduces a small amount of gas (e.g., water vapor or nitrogen) into the chamber. The gas molecules are ionized by the electron beam and neutralize the charge on the sample surface.Use the variable pressure or environmental mode of the SEM.
Conductive Coating A thin layer of a conductive material (e.g., gold, platinum, or carbon) is sputtered onto the sample to provide a path for the excess charge to dissipate.Use a sputter coater to apply a thin (5-10 nm) layer of the conductive material. Be aware that this may obscure very fine surface features. [5]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the purity of the starting ADTA ligand so important for MOF synthesis?

A1: The purity of the ADTA ligand is paramount because impurities can act as competing ligands or modulators during the MOF synthesis, leading to the formation of undesired phases, amorphous material, or crystals with poor quality. The tetrahedral geometry of ADTA is crucial for forming highly ordered, porous frameworks, and any deviation due to impurities can disrupt this process.

Q2: My powder X-ray diffraction (PXRD) pattern of the as-synthesized MOF does not match the simulated pattern from the single-crystal structure. What could be the reason?

A2: This is a common observation. The PXRD pattern of the as-synthesized material reflects the structure with the pores filled with solvent molecules, while the simulated pattern is often based on the "empty" or activated framework. The presence of guest molecules can alter the unit cell parameters and reflection intensities. Additionally, preferred orientation of the crystallites in the powder sample can also lead to discrepancies. To confirm the identity of your bulk material, you should compare your experimental PXRD pattern with a simulated pattern from the solvated crystal structure if available.

Q3: Can I use ¹³C solid-state NMR (ssNMR) to characterize my ADTA-based MOF?

A3: Yes, ¹³C ssNMR is a powerful technique for characterizing MOFs, especially for confirming the presence of the ADTA linker in the bulk material and for probing the local environment of the carbon atoms. It can be particularly useful if you are unable to obtain single crystals. You would expect to see distinct resonances for the adamantane cage carbons and the carboxylate carbons. The chemical shifts can also provide information about the coordination mode of the carboxylate groups.

Q4: What is a typical BET surface area for an ADTA-based MOF?

A4: The Brunauer-Emmett-Teller (BET) surface area of ADTA-based MOFs can vary widely depending on the metal node, the connectivity of the framework, and the degree of interpenetration. However, due to the rigid and extended nature of the ADTA linker, it is possible to achieve high surface areas, often in the range of 1000 to 3000 m²/g for non-interpenetrated structures.

Q5: How can I confirm that the porosity of my ADTA-based material is accessible for guest molecules?

A5: Gas sorption analysis is the most direct method. A Type I isotherm (for microporous materials) in a nitrogen sorption experiment at 77 K is a strong indication of accessible porosity. Additionally, you can perform vapor sorption experiments with probe molecules of different sizes to determine the effective pore size and accessibility.

References

  • Harris, K. D. M. et al. (2023). In situ single-crystal synchrotron X-ray diffraction studies of biologically active gases in metal-organic frameworks. PMC. Available from: [Link]

  • Lama, P. et al. (2022). Physiochemical characterization of metal organic framework materials: A mini review. PMC. Available from: [Link]

  • ResearchGate. Representative examples of adamantane derivatives which have been... Available from: [Link]

  • Fasshuber, K. M. et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science (RSC Publishing). Available from: [Link]

  • UCL Discovery. (2023). Unraveling the Complex Solid-State Phase Transition Behavior of 1‐Iodoadamantane, a Material for Which Ostensibly. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring Adamantane-1,3,5,7-tetracarboxylic Acid in Advanced Material Synthesis. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Intermediate: Adamantane-1,3,5,7-tetracarboxylic Acid. Available from: [Link]

  • Organic Syntheses Procedure. adamantane. Available from: [Link]

  • ResearchGate. 'Charging' effects in the scanning electron microscope. Available from: [Link]

  • ResearchGate. Cu2(ATC)·6H2O: Design of open metal sites in porous metal-organic crystals (ATC: 1,3,5,7-Adamantane Tetracarboxylate) [8]| Request PDF. Available from: [Link]

  • Øien-Ødegaard, S. et al. (2017). Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Fasshuber, K. M. et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science (RSC Publishing). DOI:10.1039/D4SC01136H.
  • ResearchGate. (2019). Why one synthesised MOF single crystal is getting degraded after taking it out from the reaction mixture? What can I do to avoid this problem? Available from: [Link]

  • ACS Publications. Photo-excited charge transfer from adamantane to electronic bound states in water. Available from: [Link]

  • PubMed. (2024). Construction of adamantane-based monolithic column with three-dimensionally porous structure for small molecules separation and biosample analysis. Available from: [Link]

  • IUCr. (2014). Crystallography of metal–organic frameworks. PMC. Available from: [Link]

  • The University of Liverpool Repository. (2014). Synthesis, characterisation and properties of flexible metal-organic frameworks. Available from: [Link]

  • Chemical Science (RSC Publishing). Insights into facile methane activation by a spin forbidden reaction with Ta+ ions in the gas phase. Available from: [Link]

  • Nanoscience Instruments. (2023). 5 Approaches for Optimizing SEM Imaging of Nonconductive Samples. Available from: [Link]

  • Zhou, Y. et al. (2014). Utilizing the Charging Effect in Scanning Electron Microscopy. PMC. Available from: [Link]

  • National Institute of Standards and Technology. Does Your SEM Really Tell the Truth? How Would You Know? Part 4: Charging and its Mitigation Presented at Proceedings of SPIE. Available from: [Link]

  • Horcajada, P. et al. (2021). An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. NIH. Available from: [Link]

  • PubMed. (2021). Advancing Computational Analysis of Porous Materials-Modeling Three-Dimensional Gas Adsorption in Organic Gels. Available from: [Link]

  • Queen Mary University of London. Orientational disorder in adamantane and adamantanecarboxylic acid. Available from: [Link]

  • MPG.PuRe. (2014). Sites for Methane Activation on Li-doped MgO Surfaces. Available from: [Link]

  • Journal of Materials Chemistry A (RSC Publishing). Hierarchically porous adamantane-shaped carbon nanoframes. Available from: [Link]

  • NIH. (2021). Zinc(ii) and cadmium(ii) amorphous metal–organic frameworks (aMOFs): study of activation process and high-pressure adsorption of greenhouse gases. Available from: [Link]

  • NIH. (2025). Insights into facile methane activation by a spin forbidden reaction with Ta+ ions in the gas phase. Available from: [Link]

  • Chemical Communications (RSC Publishing). Synthesis of 1,3,5,7-tetrakis(4-cyanatophenyl)adamantane and its microporous polycyanurate network for adsorption of organic vapors, hydrogen and carbon dioxide. Available from: [Link]

  • Springer. Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Enhance the Thermal Stability of ADTA Frameworks

Welcome to the technical support center for Azodio-tetracarboxylic Acid (ADTA) based porous frameworks. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Azodio-tetracarboxylic Acid (ADTA) based porous frameworks. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into diagnosing and enhancing the thermal stability of your materials. As the performance of these frameworks in applications like catalysis, gas storage, and drug delivery is critically dependent on their structural integrity under thermal stress, understanding and optimizing this property is paramount.

This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt these strategies to your unique ADTA systems.

Troubleshooting Guide: Diagnosing and Improving Thermal Performance

This section addresses common issues encountered during the synthesis and application of ADTA frameworks, presented in a question-and-answer format.

Q1: My TGA curve shows significant weight loss below 250°C. Does this mean my ADTA framework is unstable?

A1: Not necessarily. Early-onset weight loss in a Thermogravimetric Analysis (TGA) trace is a frequent observation but often misinterpreted. It is crucial to distinguish between the loss of guest molecules and the actual decomposition of the framework's coordination bonds.

  • Most Common Cause: Residual Solvents. High-boiling-point solvents used during synthesis (e.g., DMF, NMP, DMSO) can remain trapped within the framework's pores. Their evaporation during TGA heating is the most common reason for weight loss between 100°C and 250°C.[1]

  • Coordinated vs. Guest Solvents: Some solvent molecules may be directly coordinated to the metal nodes, acting as terminal ligands. These are more strongly bound than guest molecules in the pores and will be removed at higher temperatures, but still typically below the framework's decomposition point.[2][3]

  • Adsorbed Water: If the sample was exposed to air, it likely adsorbed atmospheric moisture, which will be lost at or slightly above 100°C.

Troubleshooting Workflow:

  • Activate the Sample: Before TGA, the framework must be "activated" to remove all guest molecules. A robust activation protocol involves solvent exchange with a low-boiling-point solvent (e.g., methanol, acetone) for 1-3 days, followed by heating under a high vacuum at a temperature sufficient to remove the exchange solvent but well below the expected decomposition temperature (e.g., 120-150°C).[1]

  • Analyze the TGA Derivative: Examine the first derivative of your TGA curve (DTG). Sharp, distinct peaks at lower temperatures correspond to the removal of specific guest species. A catastrophic weight loss at a higher temperature, represented by a very sharp and large DTG peak, indicates framework decomposition.

  • Correlate with Other Techniques: True thermal decomposition involves a loss of crystallinity. This can be confirmed using Variable Temperature Powder X-ray Diffraction (VT-PXRD), which will show the disappearance of diffraction peaks at the decomposition temperature identified by TGA.[2]

Q2: How can I rationally design a more thermally robust ADTA framework from the outset?

A2: Engineering thermal stability begins with the judicious selection of the fundamental building blocks: the metal node and the organic linker. The strength and rigidity of the resulting framework are dictated by the nature of these components and their connectivity.[3][4]

  • Pillar 1: The Metal-Ligand Bond. This is the thermodynamic cornerstone of the framework.

    • Metal Ion Choice: Harder, high-valent metal cations form stronger, more covalent-like coordination bonds with carboxylate linkers. For example, frameworks built from Zr(IV), Hf(IV), or Cr(III) are generally far more stable than those built from divalent cations like Zn(II) or Cu(II).[5] The exceptional stability of frameworks like UiO-66 (Zr-based) is a testament to this principle, with decomposition temperatures often exceeding 450-500°C.[2]

    • Coordination Number: Higher coordination numbers of the metal cluster (Secondary Building Unit or SBU) create a more connected and rigid network, distributing stress more effectively and resisting thermal decomposition.[5]

  • Pillar 2: Ligand Architecture. The organic linker is not a passive component; its design is critical for overall stability.

    • Rigidity is Key: Flexible ligands with rotatable single bonds (e.g., aliphatic chains) can undergo conformational changes upon heating, which can induce strain and lower the decomposition temperature. Employing rigid, aromatic backbones in your ADTA linker design is a proven strategy to enhance stability.[6][7] A rigid linker maintains the framework's geometry at higher temperatures.[6]

    • Connectivity: Increasing the number of connection points (e.g., using a tetracarboxylate like ADTA versus a dicarboxylate) builds a more robust, three-dimensional network that is inherently more resistant to collapse.

The diagram below illustrates the interplay of these core design principles.

G cluster_0 Rational Design for Thermal Stability cluster_1 Metal Node Factors cluster_2 Ligand Factors Stability Enhanced Thermal Stability Metal Metal Node Selection Metal->Stability Stronger M-L Bonds HighValent High-Valent Cations (e.g., Zr4+, Cr3+) Metal->HighValent HighCoord High Coordination Number (SBU) Metal->HighCoord Ligand Ligand Design (ADTA) Ligand->Stability Increased Rigidity RigidBackbone Rigid Aromatic Backbone Ligand->RigidBackbone Connectivity High Connectivity (e.g., Tetracarboxylate) Ligand->Connectivity Topology Framework Topology Topology->Stability Higher Connectivity Connectivity->Topology

Caption: Core principles for designing thermally stable ADTA frameworks.

Q3: Can I improve the thermal stability of an ADTA framework I have already synthesized?

A3: Yes, Post-Synthetic Modification (PSM) is a powerful suite of techniques used to alter the chemical functionality and physical properties of a framework after its initial synthesis, often without losing crystallinity.[8]

  • Strategy 1: Solvent-Assisted Ligand Exchange (SALE). If your parent ADTA framework was synthesized with a secondary, more labile linker, it may be possible to exchange it for a more rigid or functionally robust one.[9][10] In a typical SALE procedure, the parent framework is suspended in a solution containing a high concentration of the new linker, often at elevated temperatures, allowing for the gradual replacement of the original linkers.[11] This can enhance stability if the incoming linker is inherently more rigid or forms stronger interactions within the framework.[6]

  • Strategy 2: Covalent Modification of the Ligand. If your ADTA ligand contains a reactive functional group (e.g., -NH₂, -OH), you can perform covalent chemistry directly on the solid-state framework. For instance, you could cross-link ligands within the pores, effectively "stapling" the framework together and increasing its resistance to thermal motion.[12]

  • Strategy 3: Encapsulation of Guest Molecules. Introducing strongly interacting guest molecules or polymers into the pores can act as structural reinforcement, preventing the framework from collapsing at high temperatures.[13] While this may block some porosity, it can be a viable strategy where ultimate stability is the primary goal. Coating the external surface of the framework crystals with a thin polymer layer is another method to enhance stability.[14]

Experimental Protocols

Protocol 1: Standard Thermogravimetric Analysis (TGA) for Framework Decomposition

This protocol outlines the standard procedure for determining the decomposition temperature (Td) of an activated ADTA framework.

  • Sample Preparation (Activation):

    • Place 50-100 mg of the as-synthesized ADTA framework in a vial.

    • Add ~10 mL of a low-boiling-point solvent (e.g., methanol, acetone). Stir for 24 hours, replacing the solvent 3-4 times.

    • Filter the solid and transfer it to a Schlenk flask or vacuum oven.

    • Heat the sample under high vacuum (<1 Torr) at 120-150°C for 12-24 hours to ensure complete removal of guest solvents.[1]

    • Handle the activated sample in an inert atmosphere (glovebox) to prevent rehydration.

  • TGA Measurement:

    • Tare a clean TGA pan (typically alumina or platinum).

    • In a glovebox, load 5-10 mg of the activated sample into the pan.

    • Transfer the pan to the TGA instrument, ensuring minimal exposure to air.

    • Purge the instrument with an inert gas (e.g., N₂, Ar) at a flow rate of 20-50 mL/min.

    • Set the temperature program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 800°C at a rate of 5-10 °C/min.[15][16]

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • The decomposition temperature (Td) is typically defined as the onset temperature of the major weight loss step corresponding to framework collapse. This can be determined from the intersection of the baseline tangent and the inflection point tangent on the TGA curve.

Protocol 2: Post-Synthetic Solvent-Assisted Ligand Exchange (SALE)

This protocol provides a general workflow for attempting to exchange a linker within an ADTA framework to enhance stability.

  • Preparation:

    • Activate the parent ADTA framework as described in Protocol 1 to ensure pores are accessible.

    • Prepare a solution of the new, more robust linker in a suitable high-boiling-point solvent (e.g., DMF, NMP) at a high concentration (e.g., 0.1-0.5 M). The new linker should have similar geometry and connectivity to the one being replaced.

  • Exchange Reaction:

    • Suspend a known amount of the activated parent framework (e.g., 100 mg) in the linker solution (e.g., 10 mL).

    • Seal the reaction vessel and heat at a temperature between 80°C and 150°C for 1-3 days. The optimal time and temperature must be determined empirically.[11]

    • After cooling, collect the solid product by centrifugation or filtration.

  • Purification and Analysis:

    • Wash the collected solid extensively with fresh solvent (e.g., DMF) to remove unreacted linker, followed by a low-boiling-point solvent (e.g., methanol) to facilitate drying.

    • Activate the new daughter framework.

    • Confirm the success of the exchange using techniques like ¹H NMR spectroscopy (after digesting the framework in an acidic solution, e.g., D₂SO₄/DMSO-d₆) to quantify the ratio of old to new linkers.

    • Use PXRD to confirm that the framework's crystallinity has been maintained.

    • Perform TGA on the new material to assess any changes in thermal stability.

Data Summary: Impact of Design Strategies

The following table provides representative data, based on common observations in literature, on how different synthetic choices can influence the thermal stability of carboxylate-based frameworks.

Framework TypeMetal NodeLinker TypeTypical Decomposition Temp (Td)Key Stability Factor
Example A Zn(II)Flexible Aliphatic~250-300°CWeak M-L bond, flexible linker
Example B Cu(II)Rigid Aromatic (BTC)~300-350°CStronger M-L bond than Zn(II)
Example C Zr(IV)Rigid Aromatic (BDC)>500°CVery strong M-L bond, high-valent metal
Example D Zr(IV)Rigid Aromatic (ADTA)Potentially >500°CStrong M-L bond + high connectivity

Note: Td values are approximate and highly dependent on the specific framework topology and experimental conditions.

Frequently Asked Questions (FAQs)

  • Q: What is the difference between thermal stability and hydrothermal stability?

    • A: Thermal stability refers to a material's resistance to decomposition under an inert atmosphere as a function of temperature. Hydrothermal stability is a more demanding metric that measures the framework's ability to maintain its structure and crystallinity in the presence of water or water vapor, especially at elevated temperatures. Many frameworks that are thermally stable can still be hydrolytically unstable.[17][18]

  • Q: Can computational methods predict the thermal stability of my hypothetical ADTA framework?

    • A: Yes, computational chemistry and machine learning are emerging as powerful tools for predicting MOF stability.[19][20][21] Molecular dynamics (MD) simulations can model bond breakage at high temperatures, and machine learning models trained on large datasets of experimental TGA data can estimate the decomposition temperature of new structures with reasonable accuracy (e.g., mean absolute error around 47°C).[22] These tools can help screen potential linker and metal combinations before attempting synthesis.

  • Q: My framework loses porosity after activation, even though the TGA suggests it should be stable. What's happening?

    • A: This often indicates framework collapse during the activation process itself, which can be a form of mechanical instability rather than thermal instability.[1] The capillary forces exerted as the final solvent molecules are removed from the pores can be strong enough to destroy the structure. To mitigate this, consider using supercritical CO₂ drying as a gentle activation method, or ensure your solvent exchange to a low-surface-tension solvent is extremely thorough.[1]

The workflow for diagnosing stability issues is summarized below.

Caption: Troubleshooting workflow for low thermal stability.

References

  • Escobar-Hernandez, H. U., Pérez, L. M., Hu, P., Ciu, Y., & El-Kaderi, H. M. (2022). Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. Industrial & Engineering Chemistry Research, 61(17), 5876–5889. [Link]

  • Healy, F., Bulfin, B., & Soukoulis, C. (2020). The thermal stability of metal-organic frameworks. Bohrium. [Link]

  • Moosavi, S. M., Nandy, A., Jablonka, K. M., Ongari, D., Janet, J. P., Boyd, P. G., ... & Smit, B. (2020). MOFSimplify, machine learning models with extracted stability data of three thousand metal–organic frameworks. DSpace@MIT. [Link]

  • Rojas-Mayorga, C., et al. (2021). Versatile Covalent Postsynthetic Modification of Metal Organic Frameworks via Thermal Condensation for Fluoride Sensing in Waters. MDPI. [Link]

  • Li, W., et al. (2020). A solvent-assisted ligand exchange approach enables metal-organic frameworks with diverse and complex architectures. Nature Communications. [Link]

  • Healy, F., et al. (2020). The thermal stability of metal-organic frameworks. ResearchGate. [Link]

  • Zohari, N., et al. (2022). Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. ResearchGate. [Link]

  • Escobar-Hernandez, H. U., et al. (2022). Thermal Stability of Metal-Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. Penn State Research Database. [Link]

  • Escobar-Hernandez, H. U. (2022). Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. ACS Figshare. [Link]

  • Singh, A., & Kumar, A. (2019). Enhanced hydrothermal stability of Cu MOF by post synthetic modification with amino acids. ResearchGate. [Link]

  • Gebretsadik, H. M., et al. (2024). A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption. RSC Publishing. [Link]

  • Taherzadeh, F., et al. (2021). Solvent-assisted ligand exchange (SALE) for the enhancement of epoxide ring-opening reaction catalysis based on three amide-functionalized metal–organic frameworks. Dalton Transactions. [Link]

  • Kubiak, A. M., & Ptaszkowska-Koniarz, M. (2023). When MOFs met SALI: solvent-assisted ligand incorporation in metal–organic frameworks for catalysis and beyond. Chemical Communications. [Link]

  • Metal–organic framework. Wikipedia. [Link]

  • Al-Hajri, A., et al. (2023). Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. MDPI. [Link]

  • Cohen, S. M. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry. [Link]

  • Bortolami, K. M., et al. (2020). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. Langmuir. [Link]

  • Zhang, L., et al. (2014). Improving Hydrothermal Stability and Catalytic Activity of Metal–Organic Frameworks by Graphite Oxide Incorporation. The Journal of Physical Chemistry C. [Link]

  • Zhang, Y., et al. (2019). Ligand Rigidification for Enhancing the Stability of Metal–Organic Frameworks. Journal of the American Chemical Society. [Link]

  • Kumar, A., et al. (2021). Postsynthetic Modification (PSM) in Metal−Organic Frameworks (MOFs): Icing on the Cake. ResearchGate. [Link]

  • Burtch, N. C., et al. (2019). Negative thermal expansion design strategies in metal-organic frameworks. Phys.org. [Link]

  • Li, W., et al. (2020). A solvent-assisted ligand exchange approach enables metal-organic frameworks with diverse and complex architectures. ResearchGate. [Link]

  • Ding, M., Cai, X., & Jiang, H.-L. (2019). Improving MOF stability: approaches and applications. Chemical Science. [Link]

  • Ostresh, A., et al. (2019). Thermal Stability of Methyl-Functionalized MOF-5. The Journal of Physical Chemistry C. [Link]

  • Campbell, M. G., et al. (2010). Hydrothermal Synthesis and Characterization of a Metal–Organic Framework by Thermogravimetric Analysis, Powder X-ray Diffraction, and Infrared Spectroscopy: An Integrative Inorganic Chemistry Experiment. Journal of Chemical Education. [Link]

  • Karagiaridi, O., et al. (2014). Solvent-Assisted Linker Exchange: An Alternative to the De Novo Synthesis of Unattainable Metal-Organic Frameworks. ResearchGate. [Link]

  • Coudert, F.-X. (2017). Controlling Thermal Expansion: A Metal–Organic Frameworks Route. ACS Publications. [Link]

  • Baxter, S. J., et al. (2022). The Effects of Ligand Substitution on MOF-808 Thermal Cycling Stability and Negative Thermal Expansion. ResearchGate. [Link]

  • Ding, M., Cai, X., & Jiang, H.-L. (2019). Improving MOF stability: approaches and applications. Chemical Science. [Link]

  • Haldar, R., et al. (2015). Postsynthesis Annealing of MOF‑5 Remarkably Enhances the Framework Structural Stability and CO 2 Uptake. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions. ResearchGate. [Link]

  • Kafour, A., et al. (2022). Democratizing the Assessment of Thermal Robustness of Metal–Organic Frameworks. ACS Omega. [Link]

Sources

Optimization

Technical Support Center: Controlling Polymorphism in Adamantane-1,3,5,7-tetracarboxylic Acid (ADTA) Crystallization

Welcome to the technical support center for controlling the crystallization of Adamantane-1,3,5,7-tetracarboxylic acid (ADTA). This guide is designed for researchers, scientists, and professionals in drug development and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling the crystallization of Adamantane-1,3,5,7-tetracarboxylic acid (ADTA). This guide is designed for researchers, scientists, and professionals in drug development and material science who are working with this unique, tetrahedral molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Understanding Polymorphism in ADTA

Adamantane-1,3,5,7-tetracarboxylic acid is a rigid, diamondoid molecule with four carboxylic acid groups at its bridgehead positions.[1] This tetrahedral arrangement makes it a powerful building block in crystal engineering, particularly for the construction of hydrogen-bonded organic frameworks (HOFs) and metal-organic frameworks (MOFs).[2] The key to ADTA's utility lies in its predictable self-assembly through strong and directional O-H···O hydrogen bonds between its carboxylic acid moieties.

However, the very interactions that make ADTA a superb building block also introduce the challenge of polymorphism : the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice. These different polymorphs can exhibit distinct physical and chemical properties, including:

  • Solubility and Dissolution Rate: This is critical in pharmaceutical applications, as it can affect bioavailability.[3][4]

  • Stability: Different polymorphs have different thermodynamic stabilities, which can impact shelf-life and formulation integrity.[4]

  • Mechanical Properties: Crystal habit and packing can influence properties like compressibility and flowability.[5]

  • Porosity: For applications in materials science, such as gas storage, the porosity of the crystalline framework is paramount.[6]

Controlling which polymorph is formed during crystallization is therefore a critical aspect of harnessing the full potential of ADTA.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have about ADTA crystallization.

Q1: Why am I getting an amorphous precipitate instead of crystals?

A1: Amorphous precipitation typically occurs when the rate of nucleation far exceeds the rate of crystal growth. This can be caused by:

  • High Supersaturation: A very high concentration of ADTA in the solution can lead to rapid, uncontrolled precipitation.

  • Rapid Cooling: Cooling a saturated solution too quickly does not allow sufficient time for the molecules to arrange themselves into an ordered crystal lattice.

  • Inappropriate Solvent: The chosen solvent may not be ideal for promoting the specific intermolecular interactions required for crystallization.

To address this, consider the following:

  • Reduce the initial concentration of ADTA.

  • Slow down the cooling rate of your crystallization vessel.

  • Experiment with different solvents or solvent mixtures that have a moderate solubility for ADTA.

Q2: My ADTA crystals are very small and needle-like. How can I grow larger, more well-defined crystals?

A2: Small, needle-like crystals often result from rapid crystal growth. To obtain larger crystals, you need to slow down the growth process:

  • Decrease the Supersaturation: Use a lower concentration of ADTA or a slower method of generating supersaturation (e.g., slow evaporation instead of rapid cooling).

  • Use a Co-solvent System: Introducing a co-solvent can sometimes modulate the solubility and slow down the crystal growth rate.

  • Minimize Mechanical Agitation: Excessive stirring can increase the rate of secondary nucleation, leading to a larger number of smaller crystals.

Q3: I have obtained a crystalline powder, but how do I know if I have a single polymorph or a mixture?

A3: Characterizing the resulting solid is crucial. The following techniques are essential for identifying and differentiating polymorphs:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying crystalline phases. Each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can be used to identify melting points and phase transitions, which are often different for different polymorphs.

  • Thermogravimetric Analysis (TGA): TGA is useful for identifying solvates (pseudopolymorphs) by detecting weight loss corresponding to the evaporation of trapped solvent molecules.

  • Infrared (IR) and Raman Spectroscopy: The vibrational modes of the carboxylic acid groups are sensitive to their hydrogen-bonding environment, which can differ between polymorphs.

Troubleshooting Guide: Controlling ADTA Polymorph Formation

This section provides a more detailed, problem-oriented approach to troubleshooting common issues in ADTA crystallization.

Scenario 1: Inconsistent Polymorph Formation

Question: "I am running the same crystallization experiment multiple times but getting different polymorphs. What is causing this inconsistency?"

Answer: Lack of reproducibility is a common challenge in polymorphism studies and often points to subtle, uncontrolled variables in your experimental setup. The key is to identify and control these variables.

Causality and Troubleshooting Steps:

  • Thermodynamic vs. Kinetic Control: You may be operating in a regime where both a thermodynamically stable and one or more metastable polymorphs can form.[7] Metastable forms often crystallize faster (kinetic control), while the stable form crystallizes more slowly but is the ultimate energetic minimum (thermodynamic control).

    • To favor the thermodynamic polymorph: Use slower crystallization rates (slow cooling, slow evaporation), lower supersaturation, and longer crystallization times. This gives the system more time to reach its most stable state.

    • To favor a kinetic polymorph: Use rapid cooling, higher supersaturation, and shorter crystallization times. This can "trap" a less stable form before it has a chance to convert to the stable form.

  • Solvent Purity and Water Content: Trace amounts of impurities or even atmospheric moisture can act as templates for the nucleation of an undesired polymorph.

    • Action: Always use high-purity, dry solvents. Consider performing crystallizations under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Seed Crystals: Unintentional seeding from dust particles or residual crystals in your glassware can lead to the growth of an unexpected polymorph.

    • Action: Ensure your glassware is scrupulously clean. If you are trying to obtain a new polymorph, avoid any contact with previously formed crystals of ADTA. Conversely, to consistently obtain a known polymorph, intentional seeding with that specific form is a powerful technique.[8]

Scenario 2: Difficulty in Obtaining a Specific Polymorph

Question: "I have identified a desirable polymorph from a screening experiment, but I am struggling to reproduce it on a larger scale. How can I reliably obtain this specific form?"

Answer: Scaling up crystallization can be challenging because factors like heat and mass transfer do not scale linearly. The key is to maintain the same level of control over the crystallization conditions as in your small-scale experiment.

Key Parameters to Control:

ParameterInfluence on PolymorphismRecommended Actions for Control
Solvent The solvent can influence which hydrogen-bonding patterns are favored and can also be incorporated into the crystal lattice to form solvates (pseudopolymorphs).[9]Systematically screen a range of solvents with different polarities and hydrogen-bonding capabilities (e.g., water, DMSO, DMF, acetic acid).
Temperature Temperature affects solubility, supersaturation, and the relative stability of polymorphs. Some polymorphs may only be stable within a specific temperature range.[9]Implement precise temperature control during dissolution and crystallization. Use controlled cooling profiles instead of simply placing the solution in a cold environment.
pH The pH of the solution will determine the ionization state of the carboxylic acid groups, which will dramatically alter the hydrogen-bonding possibilities.[10]For aqueous or protic solvent systems, carefully control the pH with appropriate buffers. Note that the pKa of ADTA's carboxylic acids will influence the pH at which they are protonated or deprotonated.
Additives Small molecules or polymers can act as "tailor-made" inhibitors or promoters for the growth of specific crystal faces, thereby influencing the resulting polymorph.[11]Screen for the effect of additives, such as other carboxylic acids or polymers like polyvinylpyrrolidone (PVP), at low concentrations.

Experimental Workflow for Polymorph Screening and Scale-Up

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Optimization and Scale-Up s1 Prepare stock solution of ADTA s2 Dispense into 96-well plate s1->s2 s3 Add diverse solvents and additives s2->s3 s4 Apply various temperature profiles (slow cool, fast cool, evaporation) s3->s4 s5 Characterize solids by PXRD s4->s5 o1 Identify conditions for desired polymorph s5->o1 Identified Polymorph of Interest o2 Systematically vary one parameter at a time (e.g., concentration, cooling rate) o1->o2 o3 Determine robust crystallization window o2->o3 o4 Scale up volume while maintaining key parameters (e.g., cooling rate per unit volume) o3->o4 o5 Verify polymorph identity at larger scale o4->o5

Caption: A two-phase workflow for polymorph discovery and controlled scale-up.

Detailed Experimental Protocol: An Illustrative Example for Polymorph Screening

This protocol is a starting point for a systematic screening of conditions to identify and control ADTA polymorphs.

Objective: To identify different crystalline forms of ADTA by varying solvent and cooling rate.

Materials:

  • Adamantane-1,3,5,7-tetracarboxylic acid (ADTA), >97% purity

  • Solvents: Deionized water, Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) (all high-purity, anhydrous)

  • Crystallization vials with screw caps

  • Programmable heating/cooling block or water baths

  • Filtration apparatus

  • Drying oven

Procedure:

  • Preparation of Saturated Solutions:

    • For each solvent, prepare a saturated solution of ADTA at an elevated temperature (e.g., 80°C). This can be done by adding ADTA in small portions to a known volume of the solvent at 80°C with stirring until a small amount of solid no longer dissolves.

    • Filter the hot, saturated solution to remove any undissolved solid.

  • Crystallization via Controlled Cooling:

    • Slow Cooling: Place the vials of hot, saturated solution in a programmable heating block and cool to room temperature (25°C) at a rate of 5°C/hour.

    • Fast Cooling: Place the vials of hot, saturated solution directly into a room temperature water bath (25°C).

  • Crystallization via Slow Evaporation:

    • Prepare moderately concentrated solutions of ADTA in each solvent at room temperature.

    • Cover the vials with a cap that has a small pinhole to allow for slow evaporation of the solvent over several days.

  • Isolation and Characterization:

    • Once crystals have formed, isolate the solid by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum at a moderate temperature (e.g., 40°C).

    • Characterize the resulting solids using PXRD, DSC, and microscopy to identify different polymorphs.

Illustrative Data Table for Polymorph Screening Results

Experiment IDSolventCrystallization MethodObserved Crystal HabitPXRD Pattern
ADTA-W-SCWaterSlow CoolingBlock-like crystalsForm I
ADTA-W-FCWaterFast CoolingFine needlesForm II
ADTA-D-SEDMSOSlow EvaporationPrismatic crystalsForm III (Solvate)
ADTA-F-SCDMFSlow CoolingPlatesForm IV (Solvate)

This table is an illustrative example of how to organize screening results. The specific forms and habits will depend on the experimental outcomes.

Mechanistic Insights: The "Why" Behind Polymorph Control

Understanding the mechanisms of nucleation and crystal growth provides a deeper insight into how to control polymorphism.

G cluster_0 Thermodynamic Control cluster_1 Kinetic Control T_Start ADTA in Solution T_Path Slow Cooling Low Supersaturation T_Start->T_Path T_End Stable Polymorph (Lowest Energy) T_Path->T_End K_Start ADTA in Solution K_Path Fast Cooling High Supersaturation K_Start->K_Path K_End Metastable Polymorph (Lower Activation Energy) K_Path->K_End K_End->T_End Transformation over time

Caption: Thermodynamic vs. Kinetic pathways in ADTA crystallization.

The choice between thermodynamic and kinetic control is a central theme in polymorphism.[12] By manipulating factors like cooling rate and supersaturation, you can guide the crystallization process down one of these paths to selectively obtain the desired polymorph.

This technical guide provides a framework for approaching the complex challenge of controlling polymorphism in ADTA crystallization. By systematically exploring the experimental landscape and understanding the underlying principles, researchers can gain control over the solid form of this versatile molecule, unlocking its full potential in their applications.

References

  • Controlling Energetic Crystal Morphology Using Tailored Polymeric Additives. (2025). Crystal Growth & Design.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC - NIH. Available from: [Link]

  • Representative examples of adamantane derivatives which have been... - ResearchGate. Available from: [Link]

  • High-throughput polymorph screening of active pharmaceutical ingredients | Unchained Labs. Available from: [Link]

  • Polymorphism - All About Drugs. Available from: [Link]

  • Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding - PMC - NIH. Available from: [Link]

  • (PDF) Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities - ResearchGate. Available from: [Link]

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - MDPI. Available from: [Link]

  • Selective Crystallization of d-Mannitol Polymorphs Using Surfactant Self-Assembly - PMC. Available from: [Link]

  • The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed. Available from: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Available from: [Link]

  • Strategy for control of crystallization of polymorphs - ResearchGate. (2025). Available from: [Link]

  • Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing). Available from: [Link]

  • Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. (2021). Beilstein Journal of Organic Chemistry, 17, 1476–1480.
  • Exploring Adamantane-1,3,5,7-tetracarboxylic Acid in Advanced Material Synthesis. (2026). Available from: [Link]

  • Synthesis of Rigid Multivalent Scaffolds Based on Adamantane - PMC - PubMed Central. Available from: [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024). Available from: [Link]

  • Mining predicted crystal structure landscapes with high throughput crystallisation: old molecules, new insights - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02832C. Available from: [Link]

  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC - NIH. (2020). Available from: [Link]

  • Polymorph screening in pharmaceutical development. (2010). Available from: [Link]

  • (PDF) Drug Polymorphism: A Review - ResearchGate. (2025). Available from: [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC - NIH. Available from: [Link]

  • (PDF) A Practical Guide to Pharmaceutical Polymorph Screening & Selection. (2025). Available from: [Link]

  • Kinetic or Thermodynamic Product? Case Studies on the Formation of Regioisomers of Tetraphenyladamantanes - ResearchGate. (2023). Available from: [Link]

  • When to conduct a polymorph screening? Ardena's phase-appropriate approach. Available from: [Link]

  • A Review on Polymorphism PerpetuatesPharmaceuticals - SciSpace. Available from: [Link]

  • adamantane - Organic Syntheses Procedure. Available from: [Link]

  • Impact of Polymer Conformation on the Crystal Growth Inhibition of a Poorly Water-Soluble Drug in Aqueous Solution - PMC - NIH. (2014). Available from: [Link]

  • IMPACT OF SOLVENT FUNCTIONAL GROUPS ON INTERMOLECULAR INTERACTIONS AT CRYSTAL GROWTH SURFACES OF FORM II PARACETAMOL | Jurnal Teknologi (Sciences & Engineering). (2025). Available from: [Link]

  • SOLID FORM SCREENING AND SELECTION - Triclinic Labs. Available from: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH. Available from: [Link]

  • 1,3,5,7-Adamantanetetracarboxylic acid - Wikipedia. Available from: [Link]

Sources

Troubleshooting

"degradation pathways of Adamantane-1,3,5,7-tetracarboxylic acid MOFs in different solvents"

Executive Summary & System Overview Welcome to the Technical Support Hub for H₄ATC-based Metal-Organic Frameworks. This guide addresses the stability profiles of MOFs constructed from the tetrahedral Adamantane-1,3,5,7-t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & System Overview

Welcome to the Technical Support Hub for H₄ATC-based Metal-Organic Frameworks. This guide addresses the stability profiles of MOFs constructed from the tetrahedral Adamantane-1,3,5,7-tetracarboxylic acid linker.

While the adamantane core provides exceptional steric rigidity and hydrophobicity, the stability of the final framework is dictated by the metal node (Cluster) and the solvent environment . The most prominent commercially relevant example is PCN-521 (Zirconium-based), known for its large pores and high stability. However, users frequently encounter unexpected degradation in specific buffers and during activation.

Common H₄ATC Frameworks Covered:

  • Zr-ATC (e.g., PCN-521): High acid/water stability; vulnerable to phosphates.

  • Cu-ATC (e.g., MOF-11): High porosity; vulnerable to water/humidity.

  • Zn-ATC: Moderate stability; vulnerable to acidic media.

Critical Troubleshooting Modules

Module A: The "Phosphate Trap" – Degradation in Biological Media

Symptom: "My Zr-ATC MOF (PCN-521) is stable in water and acid, but loses crystallinity and surface area after 24 hours in PBS (Phosphate Buffered Saline)."

Root Cause Analysis: This is a classic Ligand Displacement Mechanism . While Zirconium-carboxylate bonds are strong, Zirconium-phosphate bonds are thermodynamically stronger.

  • Mechanism: Phosphate ions (

    
     or 
    
    
    
    ) in the buffer attack the Zr₆ cluster.
  • Displacement: The phosphate displaces the carboxylate arms of the H₄ATC ligand.

  • Result: The MOF shell converts into amorphous Zirconium Phosphate, releasing free H₄ATC ligand into the solution.

Technical Resolution:

  • Immediate Fix: Switch buffers. Use HEPES or Tris buffer for biological assays. These organic buffers are too bulky to effectively attack the cluster and lack the high affinity of phosphates.

  • Protocol Adjustment: If PBS is mandatory (e.g., in vivo simulation), you must perform a kinetic stability assay (see Protocol 1) to determine the half-life of your specific particle size.

  • Surface Passivation: PEGylation of the outer surface can retard phosphate diffusion.

Module B: Activation Collapse – Loss of Porosity

Symptom: "I synthesized the MOF in DMF. After drying in a vacuum oven at 120°C, the BET surface area is <500 m²/g (expected >3000 m²/g)."

Root Cause Analysis: This is Capillary Stress Collapse .

  • High Boiling Point: DMF (N,N-Dimethylformamide) has a high boiling point and high surface tension.

  • The Cage: H₄ATC MOFs often form large cages (fluorite topology).

  • The Collapse: Direct evacuation of DMF creates immense capillary forces on the pore walls, causing the rigid adamantane struts to twist or the framework to crush effectively "closing" the pores.

Technical Resolution:

  • Solvent Exchange (Mandatory): You must exchange DMF with a lower surface tension, lower boiling point solvent (Acetone or Ethanol) over 3 days before heating.

  • Supercritical Drying: For maximum surface area (PCN-521), Supercritical CO₂ (scCO₂) drying is the gold standard to eliminate capillary forces entirely.

Module C: Hydrolytic & pH Sensitivity

Symptom: "My sample dissolved or turned into a dense gel in acidic solution."

Comparison Table: Solvent & pH Tolerance

Metal NodeSolvent: WaterSolvent: Acid (pH < 4)Solvent: Base (pH > 10)Solvent: PBS (Phosphate)Primary Degradation Pathway
Zr (PCN-521) Stable Stable Stable Unstable Ligand Exchange (Phosphates)
Cu (MOF-11) Unstable Unstable Unstable Unstable Hydrolysis of Cu-O bond
Zn (Bio-MOF) Metastable Unstable Unstable Unstable Protonation of Carboxylate

Technical Resolution:

  • For Cu-ATC: Strictly anhydrous storage. Use Schlenk lines. Exposure to ambient humidity for >24h can induce phase changes.

  • For Zr-ATC: Stable in HCl (pH 2) for catalysis, but avoid HF (Hydrofluoric acid) as Fluoride is a "hard" base that will strip Zr, similar to phosphate.

Visualization of Degradation Pathways

The following diagram illustrates the two primary failure modes: Phosphate Attack (Chemical) and Capillary Collapse (Physical).

G Start H4ATC MOF (Pristine Crystal) PBS Exposure to PBS (Phosphate Ions) Start->PBS DMF DMF Solvated (Synthesis State) Start->DMF Synthesis Exchange Ligand Exchange (P-O displaces C-O) PBS->Exchange High Affinity Amorphous Amorphous Metal-Phosphate Exchange->Amorphous FreeLigand Free H4ATC Ligand (Released) Exchange->FreeLigand DirectVac Direct Vacuum High Temp DMF->DirectVac Capillary Capillary Stress (> Surface Tension) DirectVac->Capillary Collapse Structural Collapse (Low Surface Area) Capillary->Collapse

Caption: Figure 1. Dual degradation pathways showing chemical ligand displacement by phosphates (top) and physical pore collapse due to improper solvent removal (bottom).

Experimental Protocols

Protocol 1: The "Ligand Leaching" Stability Assay

Use this to validate stability in new buffers or solvents.

Objective: Quantify degradation by measuring free H₄ATC ligand release.

  • Preparation: Weigh 10 mg of activated MOF.

  • Incubation: Suspend in 10 mL of target solvent (e.g., PBS, DMEM, Water).

  • Agitation: Incubate at 37°C with gentle shaking (do not stir with magnetic bars; grinding destroys crystals).

  • Sampling: At t=1h, 6h, 24h, aliquot 500 µL.

  • Separation: Centrifuge at 12,000 rpm for 10 min. Filter supernatant through a 0.22 µm PTFE filter.

  • Analysis (Self-Validating Step):

    • Analyze supernatant via UV-Vis (H₄ATC absorbs ~280-300 nm, verify with pure standard).

    • OrH-NMR (Evaporate solvent, redissolve in DMSO-d6. Look for adamantane protons at

      
       1.8–2.2 ppm).
      
  • Interpretation: Presence of ligand in supernatant = Framework degradation.

Protocol 2: Proper Solvent Exchange (Activation)

Prevents Module B failures.

  • Decant: Remove mother liquor (DMF) from synthesized crystals.

  • Wash 1: Add dry Acetone. Soak for 12 hours.

  • Wash 2-4: Repeat Acetone exchange 3 times over 2 days.

  • Check: Verify DMF removal by digesting a small sample in acid and running NMR. DMF peaks (

    
     2.9, 2.7, 7.9 ppm) should be negligible.
    
  • Dry: Vacuum dry at room temperature first, then slowly ramp to 100°C.

Frequently Asked Questions (FAQs)

Q: Can I use PCN-521 for oral drug delivery (low pH stomach)? A: Yes, structurally. PCN-521 (Zr) is stable in pH 1-2 (simulated gastric fluid) due to the high connectivity of the Zr₆ cluster. However, you must test drug elution kinetics, as the protonation of the drug itself might trigger release, rather than MOF degradation.

Q: Why does my Cu-ATC MOF turn from green to blue in air? A: This indicates hydration. The copper paddlewheel node is coordinating water molecules from humidity, breaking the delicate Cu-Carboxylate coordination. This is often irreversible.[1][2] Store under Argon.

Q: Is there a way to stabilize Zr-ATC in PBS? A: Yes. You can coat the MOF with a lipid bilayer or a silica shell. Alternatively, using a high concentration of the H₄ATC ligand in the buffer (Le Chatelier's principle) can slow degradation, though this is rarely practical for biological applications.

References

  • PCN-521 Synthesis & Stability: Feng, D., et al. "Stable Metal-Organic Frameworks Containing Single-Molecule Traps for Enzyme Encapsulation." Nature Communications, 2015.

  • Phosphate Degradation Mechanism: Kandiah, M., et al. "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials, 2010. (Foundational work on Zr-carboxylate vs. Phosphate competition).

  • Adamantane Ligand Properties: Ermer, O. "Five-fold diamond structure of adamantane-1,3,5,7-tetracarboxylic acid."[3] Journal of the American Chemical Society, 1988.[3]

  • Solvent Activation Protocols: Mondal, S., et al. "Stability of Metal-Organic Frameworks as a Function of Solvent and Temperature." Inorganic Chemistry, 2013.[4]

Sources

Optimization

Technical Support Center: ADTA MOF Morphology &amp; Synthesis

This guide addresses the morphological control of Metal-Organic Frameworks (MOFs) synthesized using the Adamantane-1,3,5,7-tetracarboxylic acid (ADTA) ligand.[1][2] Topic: Effect of Reaction Parameters on ADTA MOF Morpho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the morphological control of Metal-Organic Frameworks (MOFs) synthesized using the Adamantane-1,3,5,7-tetracarboxylic acid (ADTA) ligand.[1][2]

Topic: Effect of Reaction Parameters on ADTA MOF Morphology Document ID: TS-MOF-ADTA-001 Status: Active

Executive Summary: The ADTA Challenge

Adamantane-1,3,5,7-tetracarboxylic acid (ADTA) is a rigid, tetrahedral building block used to construct diamondoid networks.[3] In MOF synthesis (typically with Cu(II) or Zn(II) clusters), the primary morphological challenge is interpenetration .

  • The Problem: The large voids inherent to a single diamondoid net drive the system to form 5-fold interpenetrated (dense, non-porous) structures to maximize packing efficiency.

  • The Solution: Precise control of solvent templates and temperature is required to stabilize "open" or lower-fold interpenetrated polymorphs, thereby unlocking porosity.

Interactive Troubleshooting Guide

Issue 1: "My crystals are forming dense blocks with no accessible surface area (BET < 50 m²/g)."

Diagnosis: You have likely synthesized the thermodynamically stable, 5-fold interpenetrated phase. Root Cause: The solvent used was not bulky enough to act as a template, or the temperature was too high, favoring the dense thermodynamic product.

Corrective Workflow:

  • Switch Solvents: Move from small solvents (Methanol/Ethanol) to bulky solvents (DMF/DEF or mixtures with dioxane). The bulky solvent molecules occupy the voids during growth, physically preventing the networks from interweaving.

  • Lower Temperature: Reduce synthesis temperature (e.g., from 120°C to 85°C). This favors kinetic products which are often less interpenetrated.

  • Check Concentration: High precursor concentration favors rapid nucleation of dense phases. Dilute the reaction mixture by 25-50%.

Issue 2: "The morphology is inconsistent (mixture of needles and blocks)."

Diagnosis: Competitive nucleation of the free ligand (HOF phase) and the Metal-Ligand (MOF) phase. Root Cause: ADTA has a strong tendency to self-assemble via hydrogen bonds into Hydrogen-Bonded Organic Frameworks (HOFs) if the metal coordination kinetics are too slow.

Corrective Workflow:

  • Adjust pH/Modulator: Add a deprotonating agent (e.g., dilute NaOH or TEA) or a modulator (acetic acid) to control the ligand deprotonation rate.

  • Metal Source: Switch from Metal Chlorides (slow ligand exchange) to Metal Nitrates (faster exchange) to promote MOF formation over HOF precipitation.

Critical Reaction Parameters: Data Summary

The following table summarizes how specific parameters shift the ADTA MOF morphology from the dense (undesirable) phase to the porous (target) phase.

ParameterCondition A (Promotes Dense Phase)Condition B (Promotes Porous/Open Phase)Mechanism
Solvent Size Small (MeOH, EtOH, H₂O)Large/Bulky (DMF, DEF, Dioxane)Templating Effect: Bulky solvents act as "guests" that prop open the pores, preventing interpenetration.
Temperature High (> 100°C)Moderate (60°C – 85°C)Thermodynamics: High thermal energy overcomes the barrier to form the dense, interpenetrated state.
Cooling Rate Slow Cooling (1°C/min)Rapid QuenchingKinetic Trapping: Rapid cooling can trap the open kinetic phase before it rearranges.
Concentration High (> 0.1 M)Low (< 0.02 M)Nucleation Density: Lower concentration slows growth, allowing ordered inclusion of solvent templates.

Visualizing the Synthesis Pathway

The diagram below illustrates the decision logic for synthesizing ADTA MOFs, highlighting the bifurcation between HOFs (hydrogen-bonded) and MOFs (metal-coordinated) and the role of steric bulk in preventing interpenetration.

ADTA_Synthesis_Pathway cluster_legend Key Mechanism Start ADTA Precursor + Metal Salt Solvent_Check Solvent Steric Bulk? Start->Solvent_Check HOF_Side Side Product: ADTA HOF (Self-assembled Ligand) Start->HOF_Side Low Metal Reactivity / No Base Temp_Check Reaction Temperature Solvent_Check->Temp_Check Bulky Solvent (DMF/DEF) Dense_MOF 5-Fold Interpenetrated MOF (Dense Blocks, Low Porosity) Solvent_Check->Dense_MOF Small Solvent (MeOH) Temp_Check->Dense_MOF High (>120°C) Porous_MOF Non/Low-Interpenetrated MOF (Porous, High Surface Area) Temp_Check->Porous_MOF Moderate (<90°C) Text Bulky solvents act as templates to block interpenetration.

Caption: Logic flow for controlling ADTA MOF topology. Bulky solvents and moderate temperatures are required to stabilize the porous phase.

Standardized Experimental Protocol

Objective: Synthesis of the porous Cu-ADTA MOF (avoiding the dense phase).

Materials
  • Ligand: Adamantane-1,3,5,7-tetracarboxylic acid (ADTA)[1][2][4][5][6]

  • Metal: Cu(NO₃)₂·2.5H₂O

  • Solvent System: DMF (N,N-Dimethylformamide) / 1,4-Dioxane (1:1 v/v)

  • Acid Modulator: HCl (concentrated, trace amount)

Step-by-Step Methodology
  • Precursor Dissolution:

    • Dissolve 0.05 mmol of ADTA in 2 mL of DMF/Dioxane mixture.

    • Dissolve 0.10 mmol of Cu(NO₃)₂ in 1 mL of the same solvent mixture.

    • Note: The 1:2 molar ratio (Ligand:Metal) is critical for the paddle-wheel SBU formation.

  • Mixing & Modulation:

    • Combine solutions in a 20 mL scintillation vial.

    • Add 20 µL of dilute HCl (or HBF₄). Why? Acid slows down nucleation, promoting larger, defect-free crystals.

  • Solvothermal Reaction:

    • Seal the vial tightly.

    • Heat at 85°C for 24–48 hours in a programmable oven.

    • Critical Check: Do not exceed 100°C. Higher temperatures increase the entropy of the system, driving it toward the dense, interpenetrated state.

  • Harvesting & Activation:

    • Filter crystals (typically blue/green for Cu-MOFs) while the mother liquor is warm.

    • Solvent Exchange: Soak crystals in acetone for 3 days, refreshing solvent every 12 hours. Do not dry directly from DMF, as the surface tension will collapse the pores (capillary stress).

    • Activation: Supercritical CO₂ drying or vacuum heating at 60°C.

Frequently Asked Questions (FAQs)

Q: Can I use water as a co-solvent for ADTA MOFs? A: Generally, no. Water is a small molecule that facilitates close packing of the ADTA networks, leading to high degrees of interpenetration (dense phase). If water is required for metal salt solubility, keep it below 5% v/v.

Q: Why does the color of my ADTA MOF change upon drying? A: This often indicates framework collapse or coordination geometry change . If a porous Cu-ADTA MOF turns from teal/blue to dark blue/black and loses crystallinity, the removal of the solvent template caused the network to collapse. Use Supercritical CO₂ drying (SCD) to prevent this.

Q: What is the difference between ADTA-MOF and ADTA-HOF? A:

  • ADTA-MOF: Metal ions link the ADTA carboxylates (coordination bonds). Robust, often permanent porosity if synthesized correctly.

  • ADTA-HOF: ADTA molecules link to each other via carboxylic acid hydrogen bonds.[3] These are often less stable and can dissolve in polar solvents. You can distinguish them via PXRD (HOFs usually have different low-angle peaks) or by testing solubility in DMF (MOFs are insoluble; HOFs often dissolve).

References

  • Ermer, O. (1988).[1][3] Five-fold diamond structure of adamantane-1,3,5,7-tetracarboxylic acid. Journal of the American Chemical Society , 110(11), 3747-3754.

  • Day, G. M., et al. (2019). Mining predicted crystal structure landscapes with high throughput crystallisation: Hidden porous polymorphs of ADTA. Chemical Science , 10, 9907-9914.

  • Furukawa, H., et al. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science , 341(6149).

  • Li, M., et al. (2016). Synthesis and application of EDTA grafted metal-organic frameworks. Analytical Chemistry (Contextual reference for carboxylate linker behavior).

Sources

Reference Data & Comparative Studies

Validation

Validation of Gas Sorption Measurements in ADTA-based MOFs: A Comparative Guide

Executive Summary: The ADTA-MOF Paradigm ADTA-based Metal-Organic Frameworks (MOFs), specifically those utilizing Adamantane-1,3,5,7-tetracarboxylic acid (ADTA) , represent a distinct class of porous materials.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The ADTA-MOF Paradigm

ADTA-based Metal-Organic Frameworks (MOFs), specifically those utilizing Adamantane-1,3,5,7-tetracarboxylic acid (ADTA) , represent a distinct class of porous materials.[1][2][3] Unlike the planar linkers found in standard MOFs (e.g., terephthalic acid in MOF-5), the ADTA ligand possesses a rigid, tetrahedral adamantane core. This geometry directs the formation of unique cage-like structures, most notably Cu-ATC (MOF-11) , which features a high density of Open Metal Sites (OMS) and specific pore dimensions (~6.0–6.5 Å).

The Core Challenge: While ADTA ligands are robust, they are prone to forming dense, non-porous interpenetrated networks (often 5-fold interpenetrated diamondoid structures) if synthesis or activation is mishandled. Furthermore, the high density of Cu(II) open metal sites makes these materials extremely sensitive to hydration.

This guide provides a validated protocol to distinguish the active, porous ADTA-MOF phase from inactive polymorphs and compares its performance against industry standards like HKUST-1.

Comparative Performance Analysis

To validate the quality of an ADTA-based MOF, one must benchmark its sorption metrics against established alternatives. The table below contrasts Cu-ATC (MOF-11) with the standard HKUST-1 (Cu-BTC) and the metal-free ADTA-HOF .

Table 1: Performance Benchmark of ADTA-Based Systems vs. Alternatives
FeatureCu-ATC (MOF-11) HKUST-1 (Cu-BTC) ADTA-HOF (Pure Organic)
Primary Ligand Adamantane-1,3,5,7-tetracarboxylateBenzene-1,3,5-tricarboxylateAdamantane-1,3,5,7-tetracarboxylate
Geometry Tetrahedral (3D rigid core)Planar (2D rigid core)Tetrahedral (H-bonded)
BET Surface Area ~560 m²/g ~1,500–2,100 m²/g~300–1,100 m²/g (highly variable)
Pore Size 6.0 – 6.5 Å (Ultramicroporous)9 Å / 11 Å / 13 Å (Microporous)Variable (often non-porous without guests)
Open Metal Sites High Density (Exposed Cu dimers)High DensityNone
Selectivity (C₂H₂/CO₂) High (Strong steric/OMS interaction)ModerateHigh (if specific polymorph formed)
Specialty Application Quantum Sieving (D₂/H₂) , Trace SO₂ CaptureGeneral Gas Storage (CH₄), CatalysisProton Conduction, Bio-compatibility
Validation Risk High: Risk of pore collapse or incomplete water removal.Moderate: Stable, well-known activation.High: Structure may collapse upon solvent removal.[4]

Key Insight: A low surface area (<100 m²/g) in Cu-ATC typically indicates either structural collapse (due to harsh activation) or interpenetration (incorrect synthesis conditions), rather than intrinsic material limitations.

Validation Protocol: The "Self-Validating" Workflow

This protocol ensures that the measured gas sorption data reflects the intrinsic porosity of the ADTA-MOF and not experimental artifacts.

Phase 1: Critical Activation (The "Dehydration" Step)

ADTA-MOFs like Cu-ATC coordinate water molecules strongly to the copper paddlewheels. Removing this water is essential to access the Open Metal Sites (OMS), but doing so too rapidly causes framework collapse.

  • Solvent Exchange:

    • Do not dry directly from the synthesis mother liquor (often DMF/H2O).

    • Exchange with Ethanol or Acetone (3x daily for 3 days). These solvents have lower surface tension and boiling points.

  • Stepwise Degassing (Smart Activation):

    • Standard Error: Heating immediately to 150°C.

    • Correct Protocol:

      • Stage A: Ambient temperature under dynamic vacuum (10⁻³ mbar) for 4 hours. (Removes unbound solvent).[5]

      • Stage B: Ramp at 1°C/min to 80°C , hold for 2 hours.

      • Stage C: Ramp at 1°C/min to 120–150°C , hold for 12 hours.

    • Validation Check: Perform a TGA (Thermogravimetric Analysis) on a small aliquot. You must see a distinct weight loss plateau corresponding to the coordinated water molecules leaving at ~100–120°C.

Phase 2: Isotherm Acquisition & Criteria
  • Adsorptive Selection:

    • Nitrogen (N₂) at 77 K: The standard for surface area.

    • Argon (Ar) at 87 K: Recommended for ADTA-MOFs. Argon is spherical and lacks the quadrupole moment of N₂, preventing specific interactions with Cu-sites that can skew pore size calculations in ultramicropores (5–7 Å).

  • Equilibrium Settings:

    • Set strict equilibrium criteria (e.g., <0.01% pressure change over 30 seconds). The narrow 6 Å channels of Cu-ATC retard diffusion; "fast" settings will result in artificially low uptake (Type I isotherm "knee" will be rounded).

Phase 3: Data Consistency Checks (The Rouquerol Criteria)

To validate the BET surface area calculation:

  • Linearity: The plot of

    
     vs. 
    
    
    
    must be linear with a correlation coefficient
    
    
    .
  • Positive C-Constant: The BET C-constant must be positive. For Cu-ATC, expect a high C-value (>100) due to strong adsorption in narrow micropores.

  • Micropore Volume: Compare the Total Pore Volume (at

    
    ) with the Micropore Volume (t-plot method). For high-quality Cu-ATC, these should be nearly identical (>90% microporous).
    

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating ADTA-MOF sorption data.

ValidationWorkflow Start Synthesized ADTA-MOF (e.g., Cu-ATC) SolventEx Solvent Exchange (Ethanol/Acetone, 3 days) Start->SolventEx Activation Stepwise Activation (Vac @ 80°C -> 120°C) SolventEx->Activation TGA_Check TGA Validation (Check Ligand H2O Loss) Activation->TGA_Check Isotherm Gas Sorption (N2/77K or Ar/87K) TGA_Check->Isotherm If clean weight loss Decision1 Isotherm Type? Isotherm->Decision1 TypeI Type I (Rectangular) Sharp Knee Decision1->TypeI Microporous TypeII Type II / Low Uptake Rounded Knee Decision1->TypeII Non-porous/Defects CalcBET Apply Rouquerol Criteria Calc Surface Area TypeI->CalcBET Invalid INVALID Collapsed or Interpenetrated TypeII->Invalid Pore Collapse FinalCheck Compare vs Benchmark (~560 m²/g for Cu-ATC) CalcBET->FinalCheck Valid VALIDATED Porous Phase FinalCheck->Valid Matches Benchmark FinalCheck->Invalid < 100 m²/g

Caption: Workflow for validating gas sorption in ADTA-MOFs. Green paths indicate successful validation; red paths indicate failure modes (collapse or interpenetration).

References

  • Ermer, O. (1988). "Five-fold diamond structure of adamantane-1,3,5,7-tetracarboxylic acid."[2] Journal of the American Chemical Society. Link

  • Wang, X. S., et al. (2002). "Cu2(ATC)[1][5]·6H2O: Design of Open Metal Sites in Porous Metal-Organic Crystals (MOF-11)." Journal of the American Chemical Society. Link

  • Rouquerol, J., et al. (2014). "Recommendations for the characterization of porous solids." Pure and Applied Chemistry. Link

  • Thommes, M., et al. (2015). "Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report)." Pure and Applied Chemistry. Link

  • He, Y., et al. (2012). "Microporous Metal–Organic Frameworks for Storage and Separation of Small Gas Molecules." Chemical Reviews. Link

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Adamantane-1,3,5,7-tetracarboxylic Acid

For researchers, medicinal chemists, and materials scientists, Adamantane-1,3,5,7-tetracarboxylic acid (ADTA) is a cornerstone molecule. Its rigid, diamondoid structure provides a unique scaffold for the synthesis of nov...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, Adamantane-1,3,5,7-tetracarboxylic acid (ADTA) is a cornerstone molecule. Its rigid, diamondoid structure provides a unique scaffold for the synthesis of novel polymers, metal-organic frameworks (MOFs), and drug delivery systems.[1][2][3] The tetrahedral arrangement of its four carboxylic acid groups dictates its self-assembly into highly ordered structures, making its purity paramount to the successful and reproducible synthesis of these advanced materials.[3][4]

This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized ADTA. It is designed to move beyond a simple listing of methods, offering insights into the causality behind experimental choices and providing self-validating protocols for robust purity determination.

The Importance of Purity in ADTA Applications

The utility of Adamantane-1,3,5,7-tetracarboxylic acid is intrinsically linked to its high purity. In the construction of MOFs, for instance, the presence of impurities can disrupt the formation of the desired crystalline lattice, leading to materials with inferior porosity and stability. Similarly, in drug development, even trace impurities can have significant toxicological implications and can interfere with the desired therapeutic action of the final product. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for any application of this versatile molecule.

A Comparative Overview of Analytical Techniques

A suite of orthogonal analytical techniques should be employed to provide a comprehensive purity profile of synthesized ADTA. Each method offers a unique perspective on the sample's composition, and when used in concert, they provide a high degree of confidence in the final purity assessment.

Analytical TechniqueInformation ProvidedKey AdvantagesCommon Challenges
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification and quantification of proton- and carbon-containing impurities.Provides detailed structural information and is highly quantitative.Lower sensitivity compared to mass spectrometry.
Mass Spectrometry (MS) Molecular weight confirmation and identification of impurities based on their mass-to-charge ratio.High sensitivity and specificity.Can be challenging to quantify without appropriate standards.
High-Performance Liquid Chromatography (HPLC) / Ion Chromatography (IC) Separation and quantification of the main component and any related impurities.High resolving power for complex mixtures and excellent quantitative accuracy.Method development can be time-consuming.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups and overall molecular structure.Fast, non-destructive, and provides a unique molecular fingerprint.Less effective for quantifying impurities.
Elemental Analysis (CHNS/O) Determination of the elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur, Oxygen).Provides fundamental confirmation of the empirical formula.Does not provide information on the nature of impurities.
Thermal Analysis (TGA/DSC) Assessment of thermal stability, decomposition profile, and melting point.Provides information on solid-state properties and the presence of volatile impurities.Not suitable for identifying specific impurities.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. For a highly symmetrical molecule like ADTA, the NMR spectra are expected to be relatively simple, making the identification of impurities straightforward.

Due to the high symmetry of the ADTA molecule, all twelve methylene protons on the adamantane cage are chemically equivalent. This should result in a single, sharp singlet in the ¹H NMR spectrum. The four carboxylic acid protons are also equivalent and will appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

Expected ¹H NMR Spectrum of Pure ADTA:

  • A sharp singlet corresponding to the 12 methylene protons (CH₂) of the adamantane cage.

  • A broad singlet corresponding to the 4 carboxylic acid protons (COOH), which will disappear upon the addition of a drop of D₂O.

Identifying Impurities: The presence of any additional signals in the aliphatic or other regions of the spectrum would indicate the presence of impurities. For example, signals corresponding to partially carboxylated adamantane species (e.g., adamantane-1,3,5-tricarboxylic acid) would exhibit more complex splitting patterns due to the reduced symmetry. Residual solvents from the synthesis or purification steps will also be readily identifiable as sharp singlets or multiplets with characteristic chemical shifts.

The ¹³C NMR spectrum of pure ADTA is also expected to be simple due to its symmetry.

Expected ¹³C NMR Spectrum of Pure ADTA:

  • A signal for the quaternary carbons of the carboxylic acid groups (C-COOH).

  • A signal for the bridgehead carbons to which the carboxylic acids are attached.

  • A signal for the methylene carbons (CH₂) of the adamantane cage.

  • A signal for the quaternary carbons of the adamantane cage not attached to a carboxylic acid.

Interpreting the Data: The chemical shifts of these carbons can be predicted based on the known effects of carboxylic acid substituents on the adamantane skeleton.[5] Any additional signals would suggest the presence of carbon-containing impurities.

Experimental Workflow: NMR Analysis of ADTA

Caption: Workflow for NMR analysis of ADTA.

Mass Spectrometry: Unambiguous Molecular Weight Confirmation

Mass spectrometry is an indispensable technique for confirming the molecular weight of the synthesized ADTA and for identifying low-level impurities.

Expected Mass Spectrum of Pure ADTA:

  • Molecular Ion Peak ([M]⁺ or [M]⁻): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of ADTA (C₁₄H₁₆O₈, MW = 312.27 g/mol ).[1]

  • Adducts: Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), adducts with sodium ([M+Na]⁺) or other ions may be observed.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂).

Detecting Impurities: Mass spectrometry is highly sensitive to impurities with different molecular weights. For example, adamantane-1,3,5-tricarboxylic acid would appear as a distinct peak with a lower mass.

Experimental Protocol: LC-MS Analysis of ADTA

  • Sample Preparation: Prepare a dilute solution of the synthesized ADTA in a suitable solvent (e.g., methanol/water).

  • Chromatographic Separation (LC):

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid to aid ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometric Detection (MS):

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode.

    • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass measurements.

    • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range.

Chromatographic Techniques: Quantifying Purity

While NMR and MS provide excellent structural information, chromatographic techniques like HPLC and Ion Chromatography (IC) are the gold standard for quantifying the purity of a compound.

For a highly polar compound like ADTA, reversed-phase HPLC can be challenging. However, with appropriate method development, it can be a viable technique.

Alternative HPLC Approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of polar compounds and can be an excellent alternative to reversed-phase HPLC for ADTA.

  • Derivatization: The carboxylic acid groups can be derivatized to a less polar, UV-active species, allowing for easier separation and detection by reversed-phase HPLC with a UV detector.

Given that ADTA is a polycarboxylic acid, ion chromatography is a highly suitable technique for its analysis. IC separates ions and polar molecules based on their charge.

Experimental Protocol: Ion Chromatography of ADTA

  • Sample Preparation: Dissolve a known amount of ADTA in deionized water. The sample may need to be diluted to an appropriate concentration for the detector.

  • Chromatographic System:

    • Column: An anion-exchange column designed for the separation of organic acids.

    • Eluent: A gradient of a basic eluent, such as sodium hydroxide or sodium carbonate/bicarbonate.

    • Detection: Suppressed conductivity detection is the most common and sensitive method for ion chromatography.

  • Data Analysis: The purity of the ADTA can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Logical Flow: Purity Assessment Strategy

Purity_Assessment cluster_initial Initial Screening cluster_quant Quantitative Analysis cluster_confirm Confirmatory Analysis cluster_final Final Purity Statement NMR NMR Spectroscopy (¹H and ¹³C) Chroma HPLC / Ion Chromatography NMR->Chroma Qualitative ID of impurities MS Mass Spectrometry MS->Chroma Confirms MW of main peak and potential impurities Purity Overall Purity Assessment Chroma->Purity Quantitative Purity (%) FTIR FTIR Spectroscopy FTIR->Purity Functional Group Confirmation EA Elemental Analysis EA->Purity Empirical Formula Confirmation Thermal Thermal Analysis (TGA/DSC) Thermal->Purity Solid-State Purity

Caption: A logical workflow for the comprehensive purity assessment of ADTA.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint

FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups in the synthesized ADTA.

Expected FTIR Spectrum of Pure ADTA:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.

  • C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the adamantane cage.

  • C-O Stretch and O-H Bend: A series of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O stretching and O-H bending vibrations.

Utility in Purity Assessment: While not ideal for quantification, FTIR can quickly reveal gross impurities. For example, the absence of the broad O-H stretch or the C=O stretch would immediately indicate a failed synthesis.

Elemental Analysis: The Fundamental Check

Elemental analysis provides the percentage of carbon, hydrogen, and oxygen in the sample. The experimental values should be in close agreement with the theoretical values for the molecular formula C₁₄H₁₆O₈.

Theoretical Elemental Composition of ADTA:

  • Carbon (C): 53.85%

  • Hydrogen (H): 5.16%

  • Oxygen (O): 41.00%

Interpreting the Results: A significant deviation from these values (typically more than ±0.4%) suggests the presence of impurities.[6] For example, an unexpectedly high carbon percentage might indicate the presence of an impurity with a higher carbon-to-oxygen ratio.

Thermal Analysis (TGA/DSC): Assessing Solid-State Properties

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, decomposition profile, and melting point of the synthesized ADTA.

Expected Thermal Profile of Pure ADTA:

  • DSC: A sharp endothermic peak corresponding to its melting point, which is reported to be around 395 °C.[1] A broad endotherm at lower temperatures could indicate the presence of residual solvent or water.

  • TGA: A stable profile up to a high temperature, followed by a sharp weight loss corresponding to the decomposition of the molecule. The absence of significant weight loss at temperatures below 200 °C is indicative of a solvent-free sample.

Conclusion

The purity assessment of synthesized Adamantane-1,3,5,7-tetracarboxylic acid is a critical step in ensuring the quality and performance of the advanced materials derived from it. A single analytical technique is insufficient to provide a complete picture of the sample's purity. By employing a combination of NMR spectroscopy for structural confirmation, mass spectrometry for molecular weight verification, chromatography for quantitative analysis, and other supportive techniques like FTIR, elemental analysis, and thermal analysis, researchers can be confident in the quality of their synthesized ADTA. This rigorous, multi-faceted approach is the hallmark of sound scientific practice and is essential for the development of next-generation materials and therapeutics.

References

  • Organic Syntheses Procedure. (n.d.). 1-adamantanecarboxylic acid. Retrieved January 31, 2026, from [Link]

  • Wikipedia. (2023, December 15). 1,3,5,7-Adamantanetetracarboxylic acid. Retrieved January 31, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 25). Exploring Adamantane-1,3,5,7-tetracarboxylic acid in Advanced Material Synthesis. Retrieved January 31, 2026, from [Link]

  • Ivleva, E. A., Gnusarev, D. I., Osyanin, V. A., & Klimochkin, Y. N. (2014). One-Pot Synthesis of Polycarboxylic Acids of Adamantane Type. Russian Journal of General Chemistry, 84(11), 2262–2263.
  • Klapötke, T. M., & Stierstorfer, J. (2012). Synthesis and Properties of Tetranitro-Substituted Adamantane Derivatives. Zeitschrift für anorganische und allgemeine Chemie, 638(10), 1649–1656.
  • Yaghi, O. M., et al. (2018). Representative examples of adamantane derivatives which have been employed in MOF chemistry. ResearchGate. Retrieved January 31, 2026, from [Link]

  • Zhang, Y.-M., et al. (2011). 1,3,5,7-Tetrabromoadamantane. Acta Crystallographica Section E: Structure Reports Online, 67(1), o286.
  • Fokin, A. A., et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 15(18), 6542-6603.
  • NIST. (n.d.). Adamantane-1-carboxylic acid. Retrieved January 31, 2026, from [Link]

  • Ivleva, E. A., Skomorokhov, M. Y., Zaborskaya, M. S., & Klimochkin, Y. N. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(8), 1399–1407.
  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). M2C8H6O8·nH2O elemental analysis data. Retrieved January 31, 2026, from [Link]

  • Ivleva, E. A., et al. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(8), 1399-1407.
  • Thoss, V. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 855-863.
  • Clariant. (n.d.). Elemental Analysis and Chemical Properties. Retrieved January 31, 2026, from [Link]

  • Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687.
  • Rowland, S. J., et al. (2014). Identification of individual thiophene-, indane-, tetralin-, cyclohexane-, and adamantane-type carboxylic acids in composite tailings pore water from Alberta oil sands. Rapid Communications in Mass Spectrometry, 28(21), 2348-2358.
  • Thoss, V. S., et al. (2022). An International Study Evaluating Elemental Analysis. ResearchGate. Retrieved January 31, 2026, from [Link]

  • Jayaraman, N., et al. (2014). 1H NMR (D2O, 400 MHz) spectrum of the complex of 7 with adamantane-1-carboxylic acid (HAHC). ResearchGate. Retrieved January 31, 2026, from [Link]

Sources

Validation

A Comparative Structural Analysis of Metal-Organic Frameworks Derived from Adamantane-1,3,5,7-tetracarboxylic Acid

A Technical Guide for Researchers and Drug Development Professionals The rigid, tetrahedral geometry of adamantane-1,3,5,7-tetracarboxylic acid (H₄ATC) makes it a compelling building block for the construction of robust,...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The rigid, tetrahedral geometry of adamantane-1,3,5,7-tetracarboxylic acid (H₄ATC) makes it a compelling building block for the construction of robust, three-dimensional metal-organic frameworks (MOFs). Its pre-organized structure, with four carboxylic acid groups extending from a stable adamantane core, provides a predictable framework for creating porous materials with potential applications in gas storage, catalysis, and drug delivery.[1][2] This guide offers a detailed structural comparison of metal complexes formed with adamantane-1,3,5,7-tetracarboxylic acid, providing insights into the influence of different metal ions on the resulting architectures.

The Architectural Blueprint: Adamantane-1,3,5,7-tetracarboxylic Acid as a Tecton

Adamantane-1,3,5,7-tetracarboxylic acid is a highly symmetrical and rigid organic linker. The adamantane cage, a diamondoid hydrocarbon, imparts exceptional thermal and mechanical stability to the resulting frameworks.[3] The four carboxylate groups are positioned at the bridgehead carbons, pointing towards the vertices of a tetrahedron.[4] This specific arrangement is crucial for the formation of highly ordered, three-dimensional networks.[2][5]

Experimental Synthesis and Characterization

The synthesis of MOFs using adamantane-1,3,5,7-tetracarboxylic acid typically involves solvothermal or hydrothermal methods. These techniques facilitate the crystallization of the extended framework by reacting the organic linker with a metal salt in a suitable solvent under elevated temperature and pressure.

General Hydrothermal Synthesis Protocol for Lanthanide-Adamantanetetracarboxylate MOFs

While specific conditions may vary depending on the lanthanide ion, a general hydrothermal protocol can be outlined as follows. This protocol is based on common methods for synthesizing lanthanide-based MOFs with polycarboxylate ligands.[6][7]

Step 1: Reactant Preparation

  • Dissolve adamantane-1,3,5,7-tetracarboxylic acid (H₄ATC) in a suitable solvent mixture, such as N,N-dimethylformamide (DMF) and water.

  • In a separate vessel, dissolve the lanthanide salt (e.g., Europium(III) nitrate hexahydrate or Terbium(III) nitrate hexahydrate) in water.

Step 2: Mixing and pH Adjustment

  • Slowly add the lanthanide salt solution to the H₄ATC solution under constant stirring.

  • The pH of the resulting mixture may be adjusted using a suitable base (e.g., NaOH solution) to facilitate deprotonation of the carboxylic acid groups and promote coordination.

Step 3: Hydrothermal Reaction

  • Transfer the final mixture into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (typically between 100-180 °C) for a designated period (ranging from 24 to 72 hours).

Step 4: Product Isolation and Purification

  • After the reaction, allow the autoclave to cool down to room temperature slowly.

  • The resulting crystalline product is collected by filtration, washed with deionized water and an organic solvent (e.g., ethanol or DMF) to remove any unreacted starting materials, and dried under vacuum.

Characterization Workflow

The structural and physicochemical properties of the synthesized MOFs are typically characterized using a suite of analytical techniques.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants Solvothermal/Hydrothermal Reaction Solvothermal/Hydrothermal Reaction Reactants->Solvothermal/Hydrothermal Reaction Solvent, Temp, Time Crystals Crystals Solvothermal/Hydrothermal Reaction->Crystals Single-Crystal X-ray Diffraction Single-Crystal X-ray Diffraction Structural Data Structural Data Single-Crystal X-ray Diffraction->Structural Data Bond lengths, Angles, Topology Powder X-ray Diffraction Powder X-ray Diffraction Thermogravimetric Analysis Thermogravimetric Analysis Spectroscopic Analysis Spectroscopic Analysis Crystals->Single-Crystal X-ray Diffraction Structural Elucidation Crystals->Powder X-ray Diffraction Phase Purity Crystals->Thermogravimetric Analysis Thermal Stability Crystals->Spectroscopic Analysis Functional Groups

Caption: Workflow for the synthesis and characterization of metal-adamantanetetracarboxylate MOFs.

A Structural Deep Dive: The Case of Copper(II)-Adamantanetetracarboxylate (MOF-11)

A seminal example of a MOF constructed from adamantane-1,3,5,7-tetracarboxylic acid is MOF-11, a copper(II)-based framework.[8] The synthesis involves the hydrothermal reaction of H₄ATC with copper(II) nitrate in a basic aqueous solution.[9]

The crystal structure of the as-synthesized MOF-11, with the formula Cu₂(ATC)·6H₂O, reveals a framework built from square paddle-wheel [Cu₂(CO₂)₄] secondary building units (SBUs). Each paddle-wheel unit consists of two copper(II) ions bridged by four carboxylate groups from four different ATC ligands. The tetrahedral ATC linkers connect these square paddle-wheel SBUs, resulting in a 3D network with a pts topology.[8]

A key feature of MOF-11 is the presence of open metal sites. In the as-synthesized form, the axial positions of the copper(II) ions in the paddle-wheel units are occupied by water molecules. These coordinated water molecules can be removed by heating under vacuum, leading to a dehydrated framework with accessible, coordinatively unsaturated copper sites. This process is accompanied by a change in the crystal system from monoclinic to tetragonal and a significant shortening of the Cu-Cu distance within the paddle-wheel unit.[8]

Comparative Structural Analysis

While a comprehensive, side-by-side crystallographic comparison is limited by the availability of published crystal structures for all metal complexes with H₄ATC, we can extrapolate structural trends based on the known structure of MOF-11 and the general coordination chemistry of other metal ions.

Metal IonExpected Coordination GeometryPotential SBULikely Network TopologyKey Structural Features
Copper (Cu²⁺) Square Pyramidal / OctahedralDinuclear Paddle-wheel [Cu₂(CO₂)₄]pts Open metal sites upon dehydration, Jahn-Teller distortion.
Zinc (Zn²⁺) Tetrahedral / OctahedralTetranuclear [Zn₄O(CO₂)₆] or Dinuclear Paddle-wheelpcu or pts Formation of highly symmetric clusters is common.
Cadmium (Cd²⁺) Octahedral / Pentagonal BipyramidalMononuclear or Dinuclear clustersVaries depending on coordination and solventLarger ionic radius may lead to higher coordination numbers and different network topologies compared to Zn²⁺.[10]
Europium (Eu³⁺) 8- or 9-coordinate (e.g., Square Antiprism, Tricapped Trigonal Prism)Mononuclear or Polynuclear clustersComplex, high-connectivity netsPotential for luminescent properties due to f-f electronic transitions. The coordination environment is highly dependent on synthesis conditions.
Terbium (Tb³⁺) 8- or 9-coordinate (e.g., Square Antiprism, Tricapped Trigonal Prism)Mononuclear or Polynuclear clustersComplex, high-connectivity netsSimilar to Eu³⁺, exhibits characteristic green luminescence.
Coordination Environment and Network Topology

The choice of the metal ion plays a pivotal role in determining the final structure of the MOF.

G cluster_ligand Adamantane-1,3,5,7-tetracarboxylate (ATC) cluster_sbu Secondary Building Units (SBUs) cluster_mof Resulting MOF Topology Tetrahedral Linker Tetrahedral Linker Cu2+ Paddle-wheel Cu2+ Paddle-wheel Tetrahedral Linker->Cu2+ Paddle-wheel Coordination Zn4O Cluster Zn4O Cluster Tetrahedral Linker->Zn4O Cluster Coordination Ln(III) Cluster Ln(III) Cluster Tetrahedral Linker->Ln(III) Cluster Coordination pts Topology pts Topology Cu2+ Paddle-wheel->pts Topology pcu Topology pcu Topology Zn4O Cluster->pcu Topology Complex Topologies Complex Topologies Ln(III) Cluster->Complex Topologies

Caption: Influence of metal-based SBUs on the resulting MOF topology with the ATC linker.

  • Transition Metals (Cu²⁺, Zn²⁺, Cd²⁺): Divalent transition metals like copper and zinc often form well-defined SBUs. For instance, Cu²⁺ readily forms the paddle-wheel [Cu₂(CO₂)₄] unit, a square-shaped SBU. When combined with the tetrahedral ATC linker, this leads to the formation of a network with pts topology, as seen in MOF-11.[8] Zinc(II), with its preference for tetrahedral or octahedral coordination, can form the iconic [Zn₄O(CO₂)₆] SBU, which, in combination with a linear dicarboxylate linker, forms the pcu topology of MOF-5.[11] With the tetrahedral ATC linker, a different, potentially more complex topology would be expected. The larger ionic radius of Cd²⁺ compared to Zn²⁺ can result in higher coordination numbers and a greater diversity of framework structures.[10]

  • Lanthanide Metals (Eu³⁺, Tb³⁺): Lanthanide ions are characterized by higher and more flexible coordination numbers (typically 8 or 9). This, combined with their larger ionic radii, often leads to the formation of more complex and highly connected networks. The coordination sphere of lanthanide ions is less rigidly defined than that of transition metals, making the prediction of the final topology more challenging. The resulting MOFs often exhibit novel and intricate network structures. A significant advantage of incorporating lanthanide ions like Eu³⁺ and Tb³⁺ is the resulting photoluminescent properties of the material, which can be exploited for sensing and imaging applications.

Future Outlook

The exploration of metal complexes with adamantane-1,3,5,7-tetracarboxylic acid is an active area of research. While the structure of the copper-based MOF-11 is well-established, further investigation into the crystal structures of complexes with other transition metals and lanthanides is needed to fully elucidate the structure-property relationships in this class of materials. The synthesis and characterization of isostructural series of MOFs with varying metal ions will provide valuable insights into the rational design of functional materials for a range of applications, from gas separation to targeted drug delivery.

References

  • Zhang, Y.-M., Cao, C., Lu, Y.-Y., Zhang, Q.-S., & Wei, T.-B. (2011). 1,3,5,7-Tetrabromoadamantane. Acta Crystallographica Section E: Structure Reports Online, 67(1), o286. [Link]

  • Crystal structures of MOF-177 compounds synthesized from linkers with... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Makogon, U. A., Buvaylo, E. A., Vovk, M. V., & Domasevitch, K. V. (2021). Synthesis, Crystal Structure, and Luminescence of Cadmium(II) and Silver(I) Coordination Polymers Based on 1,3-Bis(1,2,4-triazol-1-yl)adamantane. Polymers, 13(17), 3006. [Link]

  • Representative examples of adamantane derivatives which have been... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Two New Cd(II) and Co(II) Coordination Polymers Based on a 1,10- Phenanthroline Derivative and Tri- or Tetra-Carboxylates: Syntheses, Structures and Photoluminesce - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Cu2(ATC)·6H2O: Design of open metal sites in porous metal-organic crystals (ATC: 1,3,5,7-Adamantane Tetracarboxylate) | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Poly[(μ4-adamantane-1,3-dicarboxylato-κO:O:O,O:O)(μ3-adamantane-1,3-dicarboxylato-κO,O:O,O:O)dimagnesium]: a layered coordination polymer - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Understanding the Chemical Intermediate: Adamantane-1,3,5,7-tetracarboxylic Acid. (n.d.). Retrieved January 30, 2026, from [Link]

  • Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H. (2024, May 2). Retrieved January 30, 2026, from [Link]

  • Hydrothermal Synthesis of Metal−Organic Frameworks Based on Aromatic Polycarboxylate and Flexible Bis(imidazole) Ligands | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Eddaoudi, M., Li, H., & Yaghi, O. M. (2000). Cu2(ATC)·6H2O: Design of Open Metal Sites in Porous Metal-Organic Crystals (ATC: 1,3,5,7-Adamantane Tetracarboxylate). Journal of the American Chemical Society, 122(46), 11559–11560. [Link]

  • Eu3+-doped Tb3+ metal–organic frameworks emitting tunable three primary colors towards white light - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Cd(II)/Mn(II)/Co(II)/Ni(II)/Zn(II) Coordination Polymers Built from Dicarboxylic Acid/Tetracarboxylic Acid Ligands: Their Structural Diversity and Fluorescence Properties - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties - PMC. (2022, November 25). Retrieved January 30, 2026, from [Link]

  • O'Keeffe, M., & Yaghi, O. M. (2013). Topological Analysis of Metal−Organic Frameworks with Polytopic Linkers and/or Multiple Building Units and the Minimal Transitivity Principle. Chemical Reviews, 113(11), 1343–1369. [Link]

  • Cd(II)-Based Coordination Polymers and Supramolecular Complexes Containing Dianiline Chromophores: Synthesis, Crystal Structures, and Photoluminescence Properties - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Eu-MOF (A) and Tb-MOF (B) crystal structure optimized by DFT... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • A series of isostructural metal–organic frameworks for an enhanced electro-catalytic oxygen evolution reaction - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 30, 2026, from [Link]

  • Hydrothermal synthesis of MOFs | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0 Tetrahedron - Omar Yaghi. (2008, June 14). Retrieved January 30, 2026, from [Link]

  • Series of 3D lanthanide MOFs derived from saddle-like alicyclic tetracarboxylate ligands: synthesis, characterization and structure–photoluminescence correlations - CrystEngComm (RSC Publishing). (n.d.). Retrieved January 30, 2026, from [Link]

  • Construction of lanthanide multi-functional metal–organic frameworks via mixed ligand approach: Syntheses, structures, magnetic and luminescent properties | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and crystal structure of a cadmium(II) coordination polymer based on 4,4′-(1H-1,2,4-triazole-3,5-diyl)dibenzoate - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Isotope Labeling Studies with Adamantane-1,3,5,7-tetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive technical guide on isotope labeling strategies for Adamantane-1,3,5,7-tetracarboxylic acid (ADTA). As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive technical guide on isotope labeling strategies for Adamantane-1,3,5,7-tetracarboxylic acid (ADTA). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental design. This guide will objectively compare various labeling approaches, offering insights into their performance, supported by experimental data, to help you make informed decisions for your research and development endeavors.

Introduction: The Significance of Isotopically Labeled Adamantane-1,3,5,7-tetracarboxylic Acid

Adamantane-1,3,5,7-tetracarboxylic acid (ADTA) is a unique, highly symmetrical, and rigid molecule with a diamondoid cage structure.[1][2] Its four tetrahedrally arranged carboxylic acid groups make it an exceptional building block in supramolecular chemistry and materials science, particularly in the construction of metal-organic frameworks (MOFs).[2] In the realm of drug development, the adamantane scaffold is a well-established pharmacophore known to favorably influence the lipophilicity and metabolic stability of drug candidates.

Isotope labeling of ADTA with stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C) isotopes is a powerful tool for a multitude of applications:

  • Mechanistic Studies: Elucidating reaction mechanisms by tracking the fate of labeled atoms.

  • Metabolic Profiling: Following the absorption, distribution, metabolism, and excretion (ADME) of ADTA-containing drug candidates.

  • Quantitative Analysis: Using isotopically labeled internal standards for accurate quantification in complex biological matrices by mass spectrometry.

  • Structural Elucidation: Employing Nuclear Magnetic Resonance (NMR) spectroscopy to determine the three-dimensional structure of ADTA-based materials and their interactions with other molecules.

This guide will focus on the practical aspects of preparing and analyzing isotopically labeled ADTA, providing a comparative framework for selecting the most suitable labeling strategy for your specific research question.

Comparative Analysis of Isotope Labeling Strategies for ADTA

The choice of an isotope labeling strategy depends on several factors, including the desired isotope, the position of the label, the required isotopic enrichment, the available starting materials, and, not least, cost-effectiveness. Here, we compare plausible synthetic approaches for introducing ¹³C and ²H isotopes into the ADTA molecule.

¹³C-Labeling of the Carboxylic Acid Groups

The four carboxylic acid groups of ADTA are prime targets for ¹³C-labeling, which is invaluable for tracing the molecule's metabolic fate or for specific NMR studies.

Method 1: Koch-Haaf Carboxylation with ¹³C-Labeled Reagents

The Koch-Haaf reaction is a classic method for the synthesis of carboxylic acids from alcohols or alkenes using carbon monoxide in a strong acid.[3] A variation of this reaction using formic acid is a common route to adamantane carboxylic acids.[4] To introduce a ¹³C label, one could employ ¹³C-enriched formic acid or, more directly, ¹³C-carbon monoxide.

  • Proposed Synthetic Workflow:

Adamantane Adamantane Adamantanetetracarboxylic_Acid [¹³C]-Adamantane-1,3,5,7- tetracarboxylic Acid Adamantane->Adamantanetetracarboxylic_Acid 1. ¹³CO or H¹³COOH, H₂SO₄ 2. Hydrolysis

Caption: Proposed ¹³C-labeling of ADTA via Koch-Haaf carboxylation.

  • Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid is crucial for the formation of the adamantyl cation, which then reacts with the ¹³C-source. The direct carboxylation of the adamantane core in one pot to the tetra-acid is challenging due to the deactivating effect of the first carboxylic acid group. A more practical approach would involve a stepwise synthesis, potentially starting from a tetra-hydroxylated or tetra-halogenated adamantane precursor.

Method 2: Grignard Reaction with ¹³CO₂

This well-established method involves the reaction of a Grignard reagent with ¹³C-labeled carbon dioxide. To apply this to ADTA, a tetra-Grignard reagent of adamantane would be required.

  • Proposed Synthetic Workflow:

Tetrabromoadamantane 1,3,5,7-Tetrabromoadamantane Tetra_Grignard Adamantane-1,3,5,7-tetra-Grignard Reagent Tetrabromoadamantane->Tetra_Grignard Mg, THF Carboxylated_Intermediate Carboxylated Intermediate Tetra_Grignard->Carboxylated_Intermediate 1. ¹³CO₂ Labeled_ADTA [¹³C]-Adamantane-1,3,5,7- tetracarboxylic Acid Carboxylated_Intermediate->Labeled_ADTA 2. H₃O⁺

Caption: Proposed ¹³C-labeling of ADTA via a tetra-Grignard reagent.

  • Causality Behind Experimental Choices: The synthesis of 1,3,5,7-tetrabromoadamantane is a known procedure.[5] The formation of a tetra-Grignard reagent from this precursor is synthetically challenging due to potential side reactions and solubility issues. However, if successful, it offers a direct route to the tetra-carboxylated product with high isotopic incorporation from commercially available ¹³CO₂.

Performance Comparison of ¹³C-Labeling Methods

MethodPlausible YieldIsotopic PurityCost of Labeled ReagentKey Challenges
Koch-Haaf ModerateHighHigh (¹³CO), Moderate (H¹³COOH)Harsh reaction conditions, potential for side reactions and incomplete carboxylation.
Grignard Low to ModerateHighHigh (¹³CO₂)Formation of the tetra-Grignard reagent is difficult and may have low yield.
Deuteration of the Adamantane Core

Introducing deuterium (²H) into the adamantane cage can be highly beneficial for simplifying ¹H NMR spectra, studying kinetic isotope effects, and altering metabolic pathways of ADTA-containing drugs.

Method 1: Catalytic H-D Exchange

This method involves the use of a metal catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as D₂O or D₂ gas.

  • Proposed Synthetic Workflow:

ADTA Adamantane-1,3,5,7- tetracarboxylic Acid Deuterated_ADTA [²H]-Adamantane-1,3,5,7- tetracarboxylic Acid ADTA->Deuterated_ADTA Catalyst (e.g., Pt, Pd, Rh) D₂O or D₂ gas, heat

Caption: Proposed deuteration of ADTA via catalytic H-D exchange.

  • Causality Behind Experimental Choices: Heterogeneous catalysts like platinum or palladium on carbon are often used for H-D exchange reactions. The choice of solvent and temperature is critical to achieve efficient exchange without degrading the starting material. The acidic protons of the carboxylic acid groups will readily exchange with deuterium in the presence of D₂O. Labeling the C-H bonds of the adamantane core is more challenging and typically requires harsher conditions.

Method 2: Acid-Catalyzed H-D Exchange

Strong deuterated acids can promote the exchange of protons on the adamantane skeleton.

  • Proposed Synthetic Workflow:

ADTA Adamantane-1,3,5,7- tetracarboxylic Acid Deuterated_ADTA [²H]-Adamantane-1,3,5,7- tetracarboxylic Acid ADTA->Deuterated_ADTA D₂SO₄ or CF₃COOD, heat

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Personal Protective Equipment for Handling Adamantane-1,3,5,7-tetracarboxylic Acid

As a Senior Application Scientist, this guide provides a comprehensive, field-tested framework for the safe handling of Adamantane-1,3,5,7-tetracarboxylic acid (CAS No. 100884-80-8).

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive, field-tested framework for the safe handling of Adamantane-1,3,5,7-tetracarboxylic acid (CAS No. 100884-80-8). This document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety recommendation, ensuring that every protocol is a self-validating system of protection for researchers, scientists, and drug development professionals.

Hazard Analysis: Understanding the Compound

Adamantane-1,3,5,7-tetracarboxylic acid is a unique, cage-like polycarboxylic acid valued for its rigid tetrahedral structure, making it a critical building block in the synthesis of Metal-Organic Frameworks (MOFs) and specialty polymers.[1] It is typically supplied as a fine, crystalline solid.[2]

The primary hazards associated with this compound stem from its physical form and chemical nature:

  • Serious Eye Irritation (H319): As a solid powder and an acidic compound, airborne particles can cause significant irritation upon contact with the eyes.[3]

  • Potential Skin Sensitization (H317): The compound may cause an allergic skin reaction upon repeated contact.[3]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the mucous membranes and respiratory system.[4][5]

Therefore, a robust personal protective equipment (PPE) strategy is not merely recommended; it is essential to prevent exposure through all primary routes: inhalation, dermal contact, and ocular contact.

Core Protective Equipment: A Rationale-Driven Approach

The selection of PPE must be directly correlated to the identified hazards. The following recommendations are based on a risk-assessment approach for standard laboratory operations.

Eye and Face Protection

Given the explicit classification as a serious eye irritant (H319), standard safety glasses are insufficient.[3]

  • Requirement: Chemical splash goggles that form a seal around the eyes are mandatory. This is to protect against not only splashes during solution preparation but also fine, airborne dust generated during weighing and transfer.

  • Causality: The GHS07 pictogram and H319 statement indicate that even minor contact can lead to irritation.[3] Sealed goggles provide a superior barrier compared to safety glasses, which have gaps that can permit entry of fine particulates.

  • Enhanced Protection: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during rapid additions or vigorous mixing), a face shield must be worn in addition to chemical splash goggles.[6]

Skin and Body Protection

Protection against dermal exposure is critical to prevent irritation and potential long-term sensitization (H317).[3]

  • Gloves: Nitrile gloves are the minimum requirement for incidental contact.[6][7] It is crucial to check for any holes or leaks before use and to discard them immediately upon contamination. When working with solutions, especially during procedures with prolonged immersion risk, heavier nitrile or butyl rubber gloves should be considered.[8]

  • Lab Coat: A standard laboratory coat is required to protect skin and personal clothing from contamination.[8]

  • Apron: For procedures involving the transfer of solutions in quantities greater than 10 milliliters, an impervious apron worn over the lab coat is recommended to provide an additional barrier against spills.

Respiratory Protection

The primary inhalation hazard arises from the fine powder form of the compound.[9]

  • Engineering Controls as Primary Defense: All handling of the solid chemical that may generate dust (e.g., weighing, transferring, preparing stock solutions) must be performed within a certified chemical fume hood.[5][7] This is the most effective way to control airborne particulates at the source.

  • When Respirators are Required: In the rare event that a fume hood is not available or if engineering controls are insufficient to keep exposure below permissible limits, respiratory protection is necessary. A NIOSH-approved particulate respirator (e.g., an N95 or P100 filter) is essential.[9][10] This ensures that inhaled air is filtered of fine dust.

PPE Specification Summary

The following table summarizes the required PPE for key laboratory operations involving Adamantane-1,3,5,7-tetracarboxylic acid.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Handling Solid Powder Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood. If unavailable, a NIOSH-approved particulate respirator (N95 minimum) is mandatory.[9][10]
Preparing Solutions (Aqueous/Organic) Chemical Splash Goggles & Face Shield (for >50 mL)Nitrile GlovesLab Coat & Impervious ApronRequired: Chemical Fume Hood.
Post-Reaction Work-up & Purification Chemical Splash GogglesNitrile Gloves (or other solvent-appropriate gloves)Lab CoatWork in a well-ventilated area, preferably a fume hood.
Handling Spills Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesLab Coat & Impervious ApronNIOSH-approved particulate respirator (for powder spills).

Operational Protocol: Weighing and Solubilization

This section provides a step-by-step workflow that integrates the necessary PPE at each stage. This protocol is designed to be a self-validating system, where each step reinforces safety.

Objective: To accurately weigh 1.0 g of Adamantane-1,3,5,7-tetracarboxylic acid powder and prepare a stock solution.

Step 1: Preparation and PPE Donning

  • Ensure a chemical fume hood is certified and operational.

  • Gather all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar).

  • Don all required PPE: a lab coat, chemical splash goggles, and nitrile gloves.

Step 2: Weighing the Compound

  • Place an analytical balance inside the chemical fume hood.

  • Tare the weigh boat on the balance.

  • Slowly and carefully transfer the Adamantane-1,3,5,7-tetracarboxylic acid from the stock bottle to the weigh boat using a clean spatula. Avoid any rapid movements that could generate dust.

  • Once the target weight is achieved, securely close the stock bottle.

Step 3: Preparing the Solution

  • Place the beaker containing the appropriate volume of solvent and a stir bar on a stir plate inside the fume hood.

  • Carefully add the weighed powder to the solvent. When creating aqueous solutions, always add the acid to the water, not the reverse, to control any exothermic reactions.

  • Begin stirring to facilitate dissolution.

Step 4: Final Steps and Doffing PPE

  • Once the solid is fully dissolved, cap and label the solution container appropriately.

  • Clean any residual powder from the spatula and work surface within the fume hood using a damp wipe.

  • Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

  • Remove PPE in the correct order: gloves first, followed by the lab coat and goggles. Wash hands thoroughly with soap and water.[7]

Workflow for Safe Handling and Solution Preparation

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood Operation B 2. Don PPE: - Lab Coat - Goggles - Nitrile Gloves A->B C 3. Tare Weigh Boat on Balance B->C D 4. Carefully Transfer Powder C->D E 5. Add Powder to Solvent D->E F 6. Cap and Label Solution E->F G 7. Dispose of Contaminated Materials F->G H 8. Clean Work Area G->H I 9. Doff PPE & Wash Hands H->I

Caption: Workflow for weighing and solubilizing Adamantane-1,3,5,7-tetracarboxylic acid.

Emergency and Disposal Plans

Accidental Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Remove contaminated clothing. If irritation or an allergic reaction develops, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11]

Spill Management

For a small spill of the solid powder:

  • Restrict access to the area.

  • Wearing all recommended PPE (including respiratory protection), gently cover the spill with a sweeping compound or dry sand to prevent dust from becoming airborne.

  • Carefully scoop the material into a labeled, sealable container for hazardous waste.[12]

  • Clean the spill area with a wet wipe, and dispose of the wipe in the hazardous waste container. Do not dry sweep as this will generate dust.

Waste Disposal
  • All contaminated materials, including gloves, weigh boats, and wipes, must be placed in a clearly labeled hazardous waste container.

  • Excess solid material and solutions should be disposed of as chemical waste.[11]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[13]

References

  • 1,3,5,7-Adamantanetetracarboxylic acid . Wikipedia. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Unknown Source.
  • What are the safety precautions when handling acids? . Blog. [Link]

  • Safety Data Sheet: Adamantane . Carl ROTH. [Link]

  • Exploring Adamantane-1,3,5,7-tetracarboxylic Acid in Advanced Material Synthesis . NINGBO INNO PHARMCHEM. [Link]

  • Safety Data Sheet: Adamantane . Chemos GmbH&Co.KG. [Link]

  • SOP - ACID HANDLING . University of Utah. [Link]

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS CHEMICALS ACIDS . University of Washington, Department of Chemistry. [Link]

  • WORKING WITH ACIDS STANDARD OPERATING PROCEDURE . Zaera Research Group - UC Riverside. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adamantane-1,3,5,7-tetracarboxylic acid
Reactant of Route 2
Adamantane-1,3,5,7-tetracarboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.